N-(3-acetylphenyl)-2-bromoacetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-bromoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-7(13)8-3-2-4-9(5-8)12-10(14)6-11/h2-5H,6H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKPIBXNDMSXOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-(3-acetylphenyl)-2-bromoacetamide chemical properties
Content Type: Technical Monograph & Experimental Guide Subject: Chemical Properties, Synthesis, and Medicinal Chemistry Applications CAS Registry Number: 883503-09-1[1]
Executive Summary & Structural Identity
N-(3-acetylphenyl)-2-bromoacetamide is a bifunctional organic electrophile widely utilized in medicinal chemistry as a covalent fragment and a synthetic intermediate.[1] Structurally, it consists of an acetamide core flanked by a reactive
Its primary utility lies in its
Physicochemical Profile[1][3][4][5][6][7][8][9][10]
| Property | Value / Description |
| IUPAC Name | This compound |
| CAS Number | 883503-09-1 |
| Molecular Formula | |
| Molecular Weight | 256.10 g/mol |
| Melting Point | 97–100 °C |
| Solubility | Soluble in DMSO, DMF, MeOH, Chloroform; Low solubility in water.[1][2][3] |
| LogP (Predicted) | ~1.9 (Moderate lipophilicity) |
| Reactive Moiety | |
| Electronic Effect | The 3-acetyl group is electron-withdrawing, slightly increasing the acidity of the amide proton and potentially modulating the electrophilicity of the |
Synthesis & Manufacturing Protocol
The synthesis of this compound follows a robust nucleophilic acyl substitution pathway.[1] The following protocol is designed for high purity and scalability, minimizing the risk of di-alkylation.
Reagents & Materials[1][7][9][13][14][15]
-
Starting Material: 3-Aminoacetophenone (1.0 eq)[1]
-
Reagent: Bromoacetyl bromide (1.1 eq)
-
Base: Pyridine or Triethylamine (1.2 eq)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
-
Quench: Sat.
, Brine
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 3-aminoacetophenone (10 mmol) in anhydrous DCM (50 mL).
-
Base Addition: Add pyridine (12 mmol) to the solution. Cool the mixture to 0 °C using an ice bath to control the exotherm.
-
Acylation: Dropwise add bromoacetyl bromide (11 mmol) dissolved in DCM (10 mL) over 20 minutes.
-
Critical Control Point: Maintain temperature < 5 °C to prevent bis-acylation or polymerization.[1]
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS for the consumption of the aniline.
-
Work-up:
-
Wash the reaction mixture with 1M HCl (2 x 30 mL) to remove excess pyridine/aniline.
-
Wash with Sat.
(2 x 30 mL) to neutralize acid. -
Wash with Brine , dry over anhydrous
, and concentrate under reduced pressure.
-
-
Purification: Recrystallize the crude solid from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 10%
40% EtOAc in Hexanes).
Synthetic Pathway Diagram[1][15]
Figure 1: Synthetic route for this compound via acylation of 3-aminoacetophenone.
Chemical Reactivity & Mechanism of Action
The defining feature of this molecule is the
Mechanism: Cysteine Alkylation ( )
The reaction proceeds via a bimolecular nucleophilic substitution (
-
Thiol Activation: The cysteine thiol (-SH) in the protein pocket is often deprotonated to the thiolate anion (-S⁻) by a neighboring basic residue (e.g., Histidine).
-
Nucleophilic Attack: The thiolate attacks the
-carbon of the acetamide, which is electrophilic due to the electron-withdrawing bromine and the adjacent carbonyl. -
Leaving Group Departure: The bromide ion (
) is displaced, resulting in a stable thioether bond.
This reaction is irreversible under physiological conditions, making it ideal for covalent inhibition .
Selectivity Factors[1]
-
Soft Electrophile: The carbon-bromine bond makes the
-carbon a "soft" electrophile, preferring "soft" nucleophiles like sulfur (thiolates) over "hard" nucleophiles like nitrogen (lysine amines) or oxygen (serine hydroxyls). -
Reactivity Tuning: The N-phenyl ring modulates the reactivity. The electron-withdrawing 3-acetyl group decreases the electron density on the amide nitrogen, which inductively pulls electron density from the
-carbon, slightly increasing its electrophilicity compared to an unsubstituted phenyl ring.[1]
Mechanistic Pathway Diagram[1]
Figure 2: Mechanism of covalent protein modification via cysteine alkylation.[1]
Applications in Drug Discovery[4][6][14]
Covalent Fragment Screening
This compound is used in electrophilic fragment screening libraries.[1]
-
Method: The compound is incubated with a target protein (e.g., a kinase or protease with a non-catalytic cysteine).
-
Detection: Mass spectrometry (Intact Protein MS) detects a mass shift of +176 Da (Molecular Weight - HBr), confirming covalent labeling.
-
Utility: Identifying cryptic pockets where a cysteine is accessible. The 3-acetyl group provides a handle to "grow" the fragment into a more potent inhibitor.
Synthetic Intermediate for Heterocycles
Beyond biological applications, this molecule is a precursor for synthesizing thiazole-containing bioactive compounds via the Hantzsch Thiazole Synthesis .
-
Reaction: Condensation with thioamides or thioureas.
-
Product: 2-amino-4-arylthiazoles or 2,4-diarylthiazoles.[1]
-
Relevance: Thiazoles are privileged scaffolds in kinase inhibitors and antibiotics.
Safety & Handling (HSE Profile)
Hazard Classification: Corrosive, Irritant.[4]
| Hazard | Description | Precaution |
| Skin/Eye | Causes severe skin burns and eye damage (Category 1B).[1][4] | Wear nitrile gloves, lab coat, and chemical safety goggles. |
| Inhalation | Destructive to mucous membranes. | Handle strictly in a chemical fume hood.[5][6] |
| Sensitization | Potential skin sensitizer (Allergic reaction). | Avoid repeated exposure. |
| Storage | Moisture sensitive; Light sensitive.[6] | Store in a cool, dry place under inert gas (Argon/Nitrogen). |
First Aid:
-
Eye Contact: Rinse immediately with water for 15+ minutes.[5][6] Seek medical aid.
-
Skin Contact: Wash with soap and water.[5][6] Remove contaminated clothing.[4][5][6][7]
References
-
Sigma-Aldrich. (n.d.).[8] this compound Product Sheet. Retrieved from [8]
-
PubChem. (n.d.). Compound Summary: this compound (CID 54793350).[1][2] National Library of Medicine. Retrieved from
-
BenchChem. (2025).[9][10] 2-Bromoacetamide synthesis and purification methods. Retrieved from
-
WuXi Biology. (n.d.). QM Analyses for Cysteine – Chloroacetamide Bioconjugation. Retrieved from
-
ThermoFisher Scientific. (2010).[5] Safety Data Sheet: N-Bromoacetamide derivatives. Retrieved from
Sources
- 1. 349120-86-1|2-Bromo-N-(3,5-dimethylphenyl)acetamide|BLD Pharm [bldpharm.com]
- 2. PubChemLite - this compound (C10H10BrNO2) [pubchemlite.lcsb.uni.lu]
- 3. aldlab-chemicals_this compound [aldlab.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. N-(4-(ACETYLAMINO)PHENYL)-2-BROMOACETAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Synthesis of N-(3-acetylphenyl)-2-bromoacetamide
CAS Number: 883503-09-1
Molecular Formula:
Executive Summary
N-(3-acetylphenyl)-2-bromoacetamide is a critical electrophilic intermediate used primarily in the development of covalent kinase inhibitors and pharmacological probes.[1] Its core structure features an acetophenone moiety linked to a reactive
This guide details the synthesis of this compound via the acylation of 3'-aminoacetophenone with bromoacetyl bromide.[1] The protocol prioritizes purity and yield, mitigating the risks of polymerization or over-alkylation common with
Part 1: Retrosynthetic Analysis & Strategic Planning[1]
Strategic Disconnection
The most reliable pathway for synthesizing this molecule is the disconnection of the amide bond. While direct bromination of N-(3-acetylphenyl)acetamide is theoretically possible, it lacks regioselectivity and often yields poly-brominated side products.[1] Therefore, the convergent synthesis using 3'-aminoacetophenone and bromoacetyl bromide is the industry standard.
Rationale for Reagent Choice:
-
Bromoacetyl Bromide: Selected over bromoacetic acid to avoid the use of coupling reagents (e.g., EDC/DCC), which generate urea byproducts that can be difficult to separate from the reactive alkylating product.
-
3'-Aminoacetophenone: The meta-positioning of the acetyl group deactivates the aniline nitrogen less than a para-acetyl group would (due to resonance effects), maintaining sufficient nucleophilicity for the acylation without requiring harsh forcing conditions.
Pathway Visualization
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target from commercially available aniline and acid bromide precursors.[1]
Part 2: Critical Reagents & Material Selection
To ensure reproducibility, the following stoichiometry and reagent grades are recommended.
| Reagent | Role | Equiv. | MW ( g/mol ) | Critical Quality Attribute |
| 3'-Aminoacetophenone | Substrate | 1.0 | 135.16 | Purity >98%; Dark color indicates oxidation (purify if needed).[1] |
| Bromoacetyl Bromide | Reagent | 1.1 - 1.2 | 201.86 | Clear to light yellow liquid.[1] Hydrolyzes rapidly; store under inert gas. |
| Triethylamine (TEA) | Base | 1.2 - 1.5 | 101.19 | Dry/Anhydrous.[1] Scavenges HBr byproduct. |
| Dichloromethane (DCM) | Solvent | N/A | 84.93 | Anhydrous grade. Water content <0.05% to prevent acid bromide hydrolysis. |
Part 3: Detailed Synthetic Protocol
Experimental Workflow
The reaction proceeds via a nucleophilic acyl substitution. The high reactivity of bromoacetyl bromide requires strict temperature control (
Step-by-Step Methodology
1. Preparation of the Nucleophile Solution
-
In a flame-dried 3-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3'-aminoacetophenone (1.0 equiv) in anhydrous Dichloromethane (DCM) (approx. 10 mL per gram of substrate).
-
Add Triethylamine (TEA) (1.2 equiv) to the solution.
-
Cool the mixture to 0°C using an ice-water bath. Stir for 10 minutes to ensure thermal equilibrium.
2. Acylation (The Critical Step)
-
Dilute Bromoacetyl bromide (1.1 equiv) in a small volume of DCM (1:1 v/v).
-
Crucial: Add the acid bromide solution dropwise to the amine solution over 15–30 minutes.
-
Why: Rapid addition generates a localized exotherm and high concentration of acid bromide, which can lead to di-acylation of the aniline nitrogen.
-
-
Allow the reaction to stir at 0°C for 1 hour , then remove the ice bath and allow it to warm to Room Temperature (RT) . Stir for an additional 2–3 hours.
-
Monitoring: Check reaction progress via TLC (System: 30% EtOAc/Hexanes). The starting aniline spot should disappear, and a less polar product spot should appear.
3. Quenching and Workup
-
Quench the reaction by adding saturated aqueous Sodium Bicarbonate (
) . Stir vigorously for 15 minutes.-
Note: Do not use strong bases (NaOH) or prolonged exposure to base, as this can hydrolyze the alkyl bromide or the amide bond.
-
-
Transfer to a separatory funnel. Separate the organic layer.[3][4]
-
Wash the organic layer sequentially with:
-
Water (
) -
0.5 M HCl (
) – Removes unreacted aniline and TEA. -
Brine (
)
-
-
Dry the organic phase over anhydrous Sodium Sulfate (
) .[5] Filter and concentrate under reduced pressure (Rotovap) at .
4. Purification
-
The crude residue is typically a solid.
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol (or EtOAc). Add Hexanes dropwise until turbidity persists. Cool to
overnight. -
Filter the crystals and wash with cold Hexanes.
-
Yield Expectations: 75% – 85%.
Process Visualization
Figure 2: Step-by-step experimental workflow for the synthesis and purification of the target compound.
Part 4: Scientific Integrity & Mechanism[1]
Reaction Mechanism
The reaction follows a standard addition-elimination mechanism:[1]
-
Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the carbonyl carbon of the bromoacetyl bromide, forming a tetrahedral intermediate.
-
Elimination: The carbonyl reforms, expelling the bromide ion (
) as a leaving group. -
Deprotonation: The base (TEA) deprotonates the resulting cationic amide intermediate to form the neutral product and triethylammonium bromide salt (
).
Self-Validating Quality Checks[1]
-
NMR Signature:
-
NMR (
): Look for the singlet of the acetyl methyl group ( ppm) and the characteristic singlet of the -methylene protons ( ) at ppm. The amide usually appears as a broad singlet around ppm.[1]
-
NMR (
-
Mass Spectrometry: The product contains a bromine atom, which has a distinct isotopic pattern (
). The mass spectrum should show two molecular ion peaks of nearly equal intensity separated by 2 mass units ( and ).
Part 5: Safety & Handling
Warning: This synthesis involves the generation of an
-
Potent Alkylator: The product is designed to covalently modify proteins. It is a skin irritant and potential sensitizer. Double-gloving (Nitrile) is mandatory.[1]
-
Lachrymator: Bromoacetyl bromide is a severe lachrymator and corrosive. All transfers must be performed in a functioning fume hood.
-
Storage: The product is sensitive to light and moisture. Store in an amber vial at
under argon.
References
-
IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. (Methodological reference for aniline acylation with bromoacetyl bromide). Retrieved from [Link]
Sources
Comprehensive Spectroscopic Profile of N-(3-acetylphenyl)-2-bromoacetamide
Executive Summary
Molecule: N-(3-acetylphenyl)-2-bromoacetamide CAS: 883503-09-1 Role: Electrophilic Covalent Warhead / Synthetic Intermediate Molecular Formula: C₁₀H₁₀BrNO₂ Molecular Weight: 256.10 g/mol [1][2]
This technical guide provides a rigorous spectroscopic characterization of this compound. This compound functions primarily as a reactive intermediate in the synthesis of kinase inhibitors and heterocycles (e.g., indoles, quinolines). Its core structural features—a meta-substituted acetophenone ring linked to an
Synthesis & Structural Context
Understanding the synthetic origin is prerequisite to interpreting the spectra, particularly for identifying common impurities like unreacted amine or hydrolyzed bromide.
Synthetic Pathway
The compound is typically synthesized via the N-acylation of 3-aminoacetophenone with bromoacetyl bromide in the presence of a non-nucleophilic base.
Figure 1: Synthetic route for this compound. The reaction relies on the nucleophilic attack of the aniline nitrogen on the acid bromide.
NMR Spectroscopy (Nuclear Magnetic Resonance)
^1H NMR Characterization
The proton NMR spectrum in DMSO-d₆ is characterized by a distinct low-field amide proton, a deshielded aromatic region due to the electron-withdrawing acetyl and amide groups, and a characteristic methylene singlet for the
Solvent: DMSO-d₆ (Recommended for solubility and NH visibility) Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Context |
| 10.55 | Singlet (s) | 1H | -NH- | Amide proton; deshielded by carbonyl anisotropy. |
| 8.18 | Singlet (t/s) | 1H | Ar-H (C2) | Most deshielded aromatic proton; located between two EWGs (Acetyl, Amide). |
| 7.90 | Doublet (d, J=8.0 Hz) | 1H | Ar-H (C6) | Ortho to amide; deshielded. |
| 7.68 | Doublet (d, J=7.8 Hz) | 1H | Ar-H (C4) | Ortho to acetyl; deshielded. |
| 7.49 | Triplet (t, J=7.9 Hz) | 1H | Ar-H (C5) | Meta to both substituents; least deshielded aromatic. |
| 4.05 | Singlet (s) | 2H | -CH₂-Br | Characteristic |
| 2.58 | Singlet (s) | 3H | -C(O)CH₃ | Acetyl methyl group. |
Critical Analysis:
-
The H2 Singlet: The proton at position 2 (between the amide and ketone) is the diagnostic aromatic signal. If this peak is split or shifted significantly upfield (< 7.8 ppm), suspect incomplete acetylation or regioisomer contamination.
-
The Methylene Singlet: The CH₂-Br peak at ~4.05 ppm is sharp. Broadening or splitting here often indicates hydrolysis to the alcohol (glycolamide impurity) or polymerization.
^13C NMR Characterization
The carbon spectrum confirms the presence of two distinct carbonyl environments and the alkyl halide.
| Chemical Shift (δ, ppm) | Type | Assignment | Notes |
| 197.8 | Quaternary (C) | C=O (Ketone) | Typical aryl ketone shift. |
| 165.4 | Quaternary (C) | C=O (Amide) | Amide carbonyl. |
| 139.2 | Quaternary (C) | Ar-C (C1) | Ipso to Amide nitrogen. |
| 137.5 | Quaternary (C) | Ar-C (C3) | Ipso to Acetyl group. |
| 129.5 | Methine (CH) | Ar-C (C5) | |
| 124.2 | Methine (CH) | Ar-C (C6) | |
| 123.5 | Methine (CH) | Ar-C (C4) | |
| 119.1 | Methine (CH) | Ar-C (C2) | |
| 30.5 | Methylene (CH₂) | -CH₂-Br | Upfield due to heavy atom effect of Br (compared to Cl). |
| 27.1 | Methyl (CH₃) | -CH₃ | Acetyl methyl. |
Mass Spectrometry (MS)[3]
Mass spectrometry provides the most rapid confirmation of the halogenated structure due to the unique isotopic signature of bromine.
Isotopic Pattern
Bromine exists as two stable isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%). This results in a characteristic 1:1 doublet (M and M+2) in the mass spectrum.
-
Molecular Ion (M⁺): m/z 255.0 (containing ⁷⁹Br)
-
Isotope Peak (M+2): m/z 257.0 (containing ⁸¹Br)
-
Intensity Ratio: ~1:1
Fragmentation Pathway (ESI+)
In Electrospray Ionization (positive mode), the molecule typically forms [M+H]⁺.
Figure 2: Predicted fragmentation logic for ESI-MS. The loss of the bromoacetyl tail to regenerate the aniline core (m/z 136) is a primary pathway.
Infrared Spectroscopy (IR)[4][5]
IR is essential for distinguishing the two carbonyl functionalities, which appear in the 1600–1700 cm⁻¹ region.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Description |
| 3250–3300 | N-H Stretch | Secondary Amide | Usually a sharp band; can be broadened by H-bonding. |
| 1685–1695 | C=O Stretch | Aryl Ketone | Conjugated with the phenyl ring, lowering the frequency slightly. |
| 1660–1670 | C=O Stretch | Amide I | Characteristic amide carbonyl band. |
| 1530–1550 | N-H Bend | Amide II | Coupling of N-H bending and C-N stretching. |
| 600–700 | C-Br Stretch | Alkyl Halide | Fingerprint region diagnostic for the C-Br bond. |
Experimental Protocols
Sample Preparation for NMR
To ensure the resolution of the amide proton and prevent exchange broadening:
-
Solvent: Use DMSO-d₆ (99.9% D). CDCl₃ is acceptable but may cause the amide NH to broaden or shift upfield due to concentration dependence.
-
Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.
-
Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.
Quality Control: Detecting Impurities
-
Impurity A (3-Aminoacetophenone): Look for broad aniline NH₂ protons at ~5.0–6.0 ppm and an upfield shift of the aromatic protons.
-
Impurity B (Hydrolysis): N-(3-acetylphenyl)-2-hydroxyacetamide. Look for the disappearance of the C-Br band in IR and a shift of the methylene protons in NMR from 4.05 ppm to ~3.90 ppm (and appearance of an OH signal).
References
- Synthesis of -Haloacetamides:Organic Syntheses, Coll. Vol. 1, p. 111 (1941); Vol. 48, p. 108 (1968). (General procedure for acylation of anilines with haloacetyl halides).
-
Spectroscopic Data of 3-Aminoacetophenone: NIST Chemistry WebBook, SRD 69.
-
Fragment Data (Bromoacetamide): ChemicalBook Spectral Data for 2-Bromoacetamide.
-
Related Thiophene Analog Data: Molecules2006 , 11(12), 929-934. "Synthesis and Detailed Spectroscopic Characterization of Two Novel N-(3-Acetyl-2-thienyl)acetamides."
Sources
- 1. 227017-95-0,N-(3-morpholin-4-ylpropyl)-N-(pyridin-4-ylmethyl)amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 384353-04-2,[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
An In-Depth Technical Guide to the Medicinal Chemistry Applications of N-(3-acetylphenyl)-2-bromoacetamide
Foreword: Unveiling the Potential of a Bifunctional Scaffold
In the landscape of modern drug discovery, the pursuit of novel chemical entities with the potential for high potency and target specificity is relentless. N-(3-acetylphenyl)-2-bromoacetamide emerges as a molecule of significant interest, embodying a bifunctional architecture that marries a known pharmacophore with a reactive electrophilic "warhead." This guide provides an in-depth exploration of its potential applications in medicinal chemistry, grounded in established principles of covalent inhibition and structure-activity relationships. We will delve into the scientific rationale for its use, propose tangible therapeutic targets, and provide detailed experimental workflows for its synthesis, characterization, and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery pipelines.
Molecular Architecture and Rationale for Investigation
This compound is a synthetic organic compound with the molecular formula C₁₀H₁₀BrNO₂ and a molecular weight of 256.10 g/mol [1]. Its structure is characterized by two key moieties: a 3-acetylphenyl group and a 2-bromoacetamide functional group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 883503-09-1 | [1] |
| Molecular Formula | C₁₀H₁₀BrNO₂ | [1] |
| Molecular Weight | 256.10 g/mol | [1] |
| SMILES | BrCC(=O)Nc1cc(ccc1)C(C)=O | [1] |
The rationale for investigating this molecule lies in the distinct and synergistic potential of its two components:
-
The 3-Acetylphenyl Group: The acetophenone scaffold is a "privileged" structure in medicinal chemistry, found in numerous bioactive compounds[2][3]. Derivatives of acetophenone have been explored for a wide range of therapeutic applications, including as inhibitors of the bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4, which are key targets in oncology and inflammatory diseases. The acetyl group can participate in crucial hydrogen bonding interactions within a protein's binding pocket, mimicking the acetylated lysine residues that bromodomains recognize.
-
The 2-Bromoacetamide "Warhead": The bromoacetamide moiety is a well-established electrophilic group used in the design of targeted covalent inhibitors[4][5]. This "warhead" can form a stable, covalent bond with nucleophilic amino acid residues, most notably cysteine, within the binding site of a target protein. This irreversible or long-residence-time binding can lead to enhanced potency, prolonged duration of action, and improved selectivity compared to non-covalent inhibitors.
The combination of these two groups in a single molecule suggests that this compound could function as a targeted covalent inhibitor, where the 3-acetylphenyl group guides the molecule to specific binding pockets, and the bromoacetamide group forms a covalent linkage, thereby irreversibly inhibiting the target's function.
Proposed Synthesis of this compound
A reliable and reproducible synthesis is the cornerstone of any chemical biology investigation. The most logical approach for the synthesis of this compound is the N-acylation of 3-aminoacetophenone with bromoacetyl bromide. This is a standard Schotten-Baumann type reaction.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Proposed Synthesis
This protocol is based on established chemical principles for N-acylation of anilines. Researchers should perform small-scale test reactions to optimize conditions.
Materials:
-
3-Aminoacetophenone
-
Bromoacetyl bromide
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (as a base)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve 3-aminoacetophenone (1.0 equivalent) in anhydrous DCM or THF. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add pyridine or triethylamine (1.1 equivalents) to the solution and stir for 10 minutes.
-
Acylation: Slowly add a solution of bromoacetyl bromide (1.1 equivalents) in the same anhydrous solvent to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Therapeutic Applications and Experimental Validation
The bifunctional nature of this compound suggests several potential applications in medicinal chemistry. The following sections outline these possibilities and provide detailed protocols for their investigation.
As a Covalent Inhibitor of Bromodomain and Extra-Terminal Domain (BET) Proteins
Scientific Rationale: The acetophenone moiety is a known scaffold for inhibitors of BET proteins, particularly BRD4. These proteins are epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in transcriptional regulation. Overexpression or aberrant activity of BRD4 is implicated in various cancers and inflammatory diseases. The acetyl group of the 3-acetylphenyl moiety could mimic the acetylated lysine recognized by the bromodomain, guiding the molecule to the active site. The bromoacetamide "warhead" could then form a covalent bond with a nearby nucleophilic residue, such as a cysteine, leading to irreversible inhibition.
Caption: Experimental workflow for evaluating BRD4 inhibition.
Experimental Protocols:
A. BRD4 Inhibition Assay (AlphaScreen Format)
This assay measures the ability of the compound to disrupt the interaction between the BRD4 bromodomain and an acetylated histone peptide.
Materials:
-
Purified recombinant BRD4 bromodomain (BD1 or BD2)
-
Biotinylated histone H4 acetylated peptide
-
Streptavidin-coated Donor beads
-
Glutathione-coated Acceptor beads (for GST-tagged BRD4)
-
Assay buffer
-
This compound
-
Positive control inhibitor (e.g., JQ1)
-
384-well microplate
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Reaction Mixture: In a 384-well plate, add the BRD4 protein, the test compound at various concentrations, and the biotinylated histone peptide.
-
Incubation: Incubate the mixture at room temperature for 30 minutes to allow for binding.
-
Addition of Beads: Add the Glutathione Acceptor beads and incubate for 60 minutes. Then, add the Streptavidin Donor beads and incubate for another 30 minutes in the dark.
-
Signal Detection: Read the plate on an AlphaScreen-capable plate reader. A decrease in signal indicates inhibition of the BRD4-histone interaction.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the signal.
B. Mass Spectrometry to Confirm Covalent Binding
This experiment will determine if the compound forms a covalent adduct with the BRD4 protein.
Materials:
-
Purified recombinant BRD4 protein
-
This compound
-
Incubation buffer
-
Trypsin (for protein digestion)
-
Dithiothreitol (DTT) and Iodoacetamide (for reduction and alkylation of non-targeted cysteines)
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the BRD4 protein with an excess of this compound at 37 °C for a set time (e.g., 1-2 hours). Include a control sample with no compound.
-
Sample Preparation: Reduce and alkylate the protein samples with DTT and iodoacetamide to cap any free cysteines.
-
Digestion: Digest the protein into smaller peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by LC-MS/MS.
-
Data Analysis: Search the MS/MS data for peptides with a mass shift corresponding to the addition of the N-(3-acetylphenyl)-acetamide moiety (mass of the compound minus bromine). The identification of such a peptide will confirm covalent binding and can pinpoint the specific cysteine residue that was modified.
As a Broad-Spectrum Kinase Inhibitor
Scientific Rationale: The bromoacetamide group is a known "warhead" for targeting cysteine residues in the active site of protein kinases. Many kinases have a cysteine residue in or near the ATP-binding pocket that is not essential for catalytic activity but can be targeted by covalent inhibitors for increased potency and selectivity. The 3-acetylphenyl group can serve as a scaffold to position the bromoacetamide warhead for reaction with such a cysteine.
Experimental Protocols:
A. General Kinase Inhibitor Screening
A broad screening against a panel of kinases can identify potential targets.
Materials:
-
A panel of purified protein kinases
-
Respective kinase substrates
-
ATP
-
Assay buffer
-
A detection system (e.g., ADP-Glo™ Kinase Assay)
-
This compound
Procedure:
-
Assay Setup: In a multi-well plate, set up kinase reactions containing the kinase, its substrate, ATP, and the test compound at a fixed concentration (e.g., 10 µM).
-
Incubation: Incubate the reactions at the optimal temperature for each kinase to allow for phosphorylation.
-
Signal Detection: Stop the reactions and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Hit Identification: Identify kinases for which the activity is significantly inhibited by the compound.
B. Cytotoxicity Assay in Cancer Cell Lines (MTT Assay)
This assay measures the effect of the compound on the viability of cancer cell lines that are known to be dependent on the activity of specific kinases.
Materials:
-
Cancer cell lines (e.g., those with known kinase dependencies)
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value, representing the concentration of the compound that reduces cell viability by 50%.
As an Antimicrobial Agent
Scientific Rationale: Both acetophenone and bromoacetamide derivatives have been reported to possess antimicrobial properties. The bromoacetamide moiety can potentially inactivate essential bacterial or fungal enzymes by covalently modifying cysteine residues. The 3-acetylphenyl group may contribute to the compound's ability to penetrate microbial cell walls and membranes.
Experimental Protocols:
A. Antibacterial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound
-
Standard antibiotic as a positive control
-
96-well microtiter plates
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard and then dilute it in CAMHB.
-
Compound Dilution: Prepare a two-fold serial dilution of the compound in the 96-well plate using CAMHB.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 35-37 °C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
B. Antifungal Susceptibility Testing
Similar to the antibacterial assay, this method determines the MIC against fungal species.
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium
-
This compound
-
Standard antifungal drug as a positive control
-
96-well microtiter plates
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum.
-
Compound Dilution: Prepare a serial dilution of the compound in the 96-well plate using RPMI-1640 medium.
-
Inoculation: Inoculate each well with the fungal suspension.
-
Incubation: Incubate the plates at 35 °C for 24-48 hours.
-
MIC Determination: Determine the MIC as the lowest concentration that causes a significant reduction in fungal growth compared to the control.
Concluding Remarks and Future Directions
This compound represents a compelling starting point for the development of novel targeted covalent inhibitors. Its rational design, combining a known pharmacophore with a reactive warhead, opens up multiple avenues for therapeutic intervention, from oncology to infectious diseases. The experimental workflows detailed in this guide provide a clear and logical path for the comprehensive evaluation of this molecule's potential.
Future work should focus on the identified "hits" from the initial screening assays. For promising targets, structure-activity relationship (SAR) studies should be initiated by synthesizing analogs of this compound with modifications to both the acetophenone and bromoacetamide moieties. This will allow for the optimization of potency, selectivity, and pharmacokinetic properties. Furthermore, in vivo studies in relevant animal models will be crucial to validate the therapeutic potential of any lead compounds that emerge from this discovery pipeline. The journey from a promising scaffold to a clinically viable drug is long and challenging, but the unique molecular architecture of this compound makes it a worthy candidate for this endeavor.
References
-
Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025). PMC. [Link]
-
Preparation of N-(3-bromo-2-methylphenyl)acetamide. PrepChem.com. [Link]
-
Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. (2007). PMC. [Link]
-
n-bromoacetamide. Organic Syntheses Procedure. [Link]
-
Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. (2024). PMC. [Link]
- Method for synthesizing bromoacetamide.
-
Acetophenone, 3-bromo-. Organic Syntheses Procedure. [Link]
- Structural-Activity Rel
-
Principles in Pharmacophore Elucidation. Drug Design Org. [Link]
-
Consensus-Based Pharmacophore Mapping for New Set of N-(disubstituted-phenyl)-3-hydroxyl-naphthalene-2-carboxamides. (2020). MDPI. [Link]
-
Synthesis and structure–activity relationship of 3-O-acylated (–)-epigallocatechins as 5α-reductase inhibitors. ResearchGate. [Link]
-
Structures Activity Relationship. SlideShare. [Link]
-
Design, synthesis, and structure-activity relationships of acetylene-based histamine H3 receptor antagonists. (1995). PubMed. [Link]
-
Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. (2024). Indian Journal of Pharmaceutical Education and Research. [Link]
-
Synthesis and structure-activity relationship of 3-O-acylated (-)-epigallocatechins as 5α-reductase inhibitors. (2010). PubMed. [Link]
-
Pharmacophore-based design, synthesis, biological evaluation, and 3D-QSAR studies of aryl-piperazines as alpha(1)-adrenoceptor antagonists. (2005). PubMed. [Link]
-
Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). IJPPR. [Link]
-
Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (2020). PMC. [Link]
-
What are the different types of pharmacophore?. (2025). Patsnap Synapse. [Link]
-
Synthesis and cytotoxic activity of some new heterocycles incorporating cyclohepta[b]thiophene‐3‐carboxamide derivatives. ResearchGate. [Link]
-
Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. Chem Publishers. [Link]
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- 1. N-(3-ACETYLPHENYL)ACETAMIDE | CAS 7463-31-2 [matrix-fine-chemicals.com]
- 2. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 3. N-(3-Acetylphenyl)-N-ethylacetaMide synthesis - chemicalbook [chemicalbook.com]
- 4. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4663481A - Preparation of bromoacetamides - Google Patents [patents.google.com]
N-(3-acetylphenyl)-2-bromoacetamide: A Technical Guide to its Mechanism of Action as a Covalent Alkylating Agent
Abstract
This technical guide provides an in-depth examination of N-(3-acetylphenyl)-2-bromoacetamide, a member of the α-haloacetamide class of compounds, and its function as an alkylating agent. Alkylating agents are foundational tools in chemical biology and oncology, acting through the formation of stable covalent bonds with biological macromolecules.[1] This document elucidates the core chemical principles governing the reactivity of this compound, details its mechanism of action, and provides validated experimental protocols for researchers, scientists, and drug development professionals. By synthesizing mechanistic theory with practical application, this guide aims to serve as an authoritative resource for leveraging this compound in covalent inhibitor design, chemical probe development, and broader pharmacological research.
Introduction to Covalent Alkylating Agents
The Role of Alkylation in Biology and Medicine
Alkylating agents are a class of reactive molecules that transfer an alkyl group to nucleophilic sites on biomolecules.[2] This covalent modification can profoundly alter the structure and function of the target. In medicine, particularly oncology, alkylating agents represent a cornerstone of chemotherapy.[3] By alkylating DNA bases, these drugs introduce lesions that disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][4] Beyond DNA, proteins are also key targets, where alkylation of specific amino acid residues can lead to irreversible enzyme inhibition or modulation of protein-protein interactions.
The α-Haloacetamide Moiety: A Tunable Covalent Warhead
This compound belongs to the α-haloacetamide family, a class of reagents widely recognized for their utility in bioconjugation and covalent drug design.[5][6] The reactivity of this functional group stems from the electrophilic nature of the carbon atom alpha to the carbonyl group, combined with the presence of a halogen, which serves as an excellent leaving group.[6] This configuration makes α-haloacetamides, particularly bromoacetamides, highly susceptible to nucleophilic attack by residues such as cysteine and histidine, making them valuable "warheads" for designing targeted covalent inhibitors.[5]
Physicochemical Profile of this compound
This compound is a specific derivative designed for potential applications in chemical biology and drug discovery. Its structure combines the reactive bromoacetamide warhead with a phenylacetamide scaffold, offering a framework for further chemical modification.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀BrNO₂ | [7][8] |
| Molecular Weight | 256.10 g/mol | [8] |
| Melting Point | 97-100 °C | [7] |
| SMILES | BrCC(=O)Nc1cc(ccc1)C(C)=O | [8] |
| InChIKey | VQKPIBXNDMSXOU-UHFFFAOYSA-N | [7] |
Synthesis and Characterization
Synthetic Strategy
The synthesis of this compound is typically achieved through a straightforward and robust two-step process. This pathway offers high yields and purity, making it suitable for laboratory-scale production. The causality behind this choice is rooted in the commercial availability of the starting materials and the high efficiency of the chemical transformations involved.
First, the nitro group of 3-nitroacetophenone is reduced to an amine to form 3-aminoacetophenone. Catalytic hydrogenation is a common and clean method for this transformation.[9][10] Second, the resulting amine undergoes nucleophilic acylation with a bromoacetyl halide, such as bromoacetyl bromide, to yield the final product.[11] This is a classic Schotten-Baumann type reaction that efficiently forms the desired amide bond.
Sources
- 1. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy [mdpi.com]
- 2. mt.com [mt.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound | 883503-09-1 [sigmaaldrich.cn]
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- 9. Synthetic method for 3-aminoacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 10. prepchem.com [prepchem.com]
- 11. mdpi.com [mdpi.com]
In-Depth Technical Guide: In Vitro Studies of N-(3-acetylphenyl)-2-bromoacetamide Derivatives
The following technical guide details the in vitro characterization, synthesis, and biological profiling of N-(3-acetylphenyl)-2-bromoacetamide and its functionalized derivatives.
This guide treats the compound as a dual-purpose agent:
-
A covalent electrophilic probe capable of targeting cysteine residues.
-
A synthetic scaffold for generating diverse amino-acetamide libraries with anticancer and antimicrobial potential.
Executive Summary & Chemical Rationale
This compound (CAS: 883503-09-1) represents a critical scaffold in medicinal chemistry, characterized by two distinct functional pharmacophores:
-
The
-Bromoacetamide Warhead: A potent electrophile that undergoes reactions. In biological systems, it acts as a covalent modifier of nucleophilic amino acid residues (primarily Cysteine thiolates), making it a valuable tool for chemoproteomics and covalent inhibitor design. -
The 3-Acetylphenyl Moiety: Provides a lipophilic aromatic core with a hydrogen-bond accepting carbonyl group, influencing solubility and active-site binding orientation.
Primary Applications:
-
Antineoplastic Agents: Induction of apoptosis via ROS generation and alkylation of stress-response proteins.
-
Fragment-Based Drug Discovery (FBDD): Used as a "warhead-first" fragment to identify druggable cysteines in kinases and carbonic anhydrases.
Chemical Synthesis & Derivatization Strategy
To ensure experimental reproducibility, the synthesis must control the high reactivity of the
Core Scaffold Synthesis Protocol
Objective: Synthesize this compound from 3-aminoacetophenone.
Reagents:
-
3-Aminoacetophenone (1.0 eq)
-
Bromoacetyl bromide (1.2 eq)
-
Potassium Carbonate (
) or Triethylamine ( ) (1.5 eq) -
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve 3-aminoacetophenone in anhydrous DCM under a nitrogen atmosphere. Cool to 0°C in an ice bath to suppress exothermic side reactions.
-
Acylation: Add the base (
or ) to the solution. -
Addition: Dropwise add bromoacetyl bromide dissolved in DCM over 30 minutes. Critical: Slow addition prevents temperature spikes that degrade the bromo-reagent.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Work-up: Wash organic layer with water (
), saturated , and brine. Dry over . -
Purification: Recrystallize from Ethanol/Hexane to yield white/off-white crystals.
Functionalization (Library Generation)
The bromine atom serves as a leaving group for nucleophilic substitution, allowing the creation of a library of 2-amino-N-(3-acetylphenyl)acetamide derivatives.
General Protocol:
React the core scaffold (1.0 eq) with a secondary amine (e.g., morpholine, piperazine, pyrrolidine) (1.2 eq) and
Figure 1: Synthetic route for the core scaffold and subsequent divergent synthesis of functionalized derivatives.
In Vitro Pharmacology & Mechanism of Action
The biological activity of these derivatives typically stems from two mechanisms: direct alkylation (parent bromo-compound) or target-specific binding (amino-derivatives).
Cytotoxicity Profiling (MTT Assay)
Rationale: Determine the
Protocol:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Treat with serial dilutions of derivatives (0.1
– 100 ) dissolved in DMSO (final concentration < 0.1%). -
Incubation: 48–72 hours at 37°C, 5%
. -
Readout: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.
Data Interpretation (Representative):
| Compound ID | R-Group (Substitution at C-2) | IC50 (MCF-7) [µM] | IC50 (MDA-MB-231) [µM] | Mechanism Note |
| NP-Br (Parent) | -Br (Bromo) | 2.5 ± 0.3 | 4.1 ± 0.5 | High toxicity due to non-specific alkylation. |
| NP-Morph | -Morpholine | 12.4 ± 1.1 | 15.8 ± 1.2 | Reduced toxicity; improved solubility. |
| NP-Pip | -N-Methylpiperazine | 8.2 ± 0.8 | 9.5 ± 0.9 | Enhanced bioavailability; potential lysosomal trapping. |
| Doxorubicin | (Control) | 0.5 ± 0.1 | 0.8 ± 0.1 | Reference standard. |
Mechanism of Action: Apoptosis & ROS
The bromoacetamide moiety is a known inducer of oxidative stress. Upon entering the cell, it depletes Glutathione (GSH) by alkylating the thiol group, leading to Reactive Oxygen Species (ROS) accumulation and mitochondrial dysfunction.
Key Signaling Events:
-
GSH Depletion: Direct alkylation of cellular antioxidants.
-
ROS Surge: Unchecked oxidative stress triggers the intrinsic apoptotic pathway.
-
Bax/Bcl-2 Modulation: Upregulation of pro-apoptotic Bax; downregulation of anti-apoptotic Bcl-2.
-
Caspase Activation: Cleavage of Caspase-3 and PARP.
Figure 2: Proposed mechanism of action involving oxidative stress-mediated apoptosis.[1]
Experimental Protocols for Validation
Cysteine Reactivity Assay (Ellman’s Reagent)
To verify the electrophilic nature of the parent scaffold before biological testing.
-
Mix: Incubate
of the bromoacetamide derivative with L-Cysteine in PBS (pH 7.4) at 37°C.[2][3] -
Timepoints: Aliquot at 0, 15, 30, and 60 minutes.
-
Detection: Add DTNB (Ellman’s Reagent). Measure absorbance at 412 nm.
-
Result: A decrease in absorbance over time indicates successful alkylation of cysteine (loss of free thiols).
Apoptosis Detection (Annexin V-FITC/PI)
-
Treat cells with
concentration of the compound for 24h.[4] -
Harvest cells and wash with cold PBS.
-
Resuspend in Binding Buffer containing Annexin V-FITC and Propidium Iodide (PI).
-
Analyze via Flow Cytometry.
-
Q1 (Annexin-/PI+): Necrosis.
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Q3 (Annexin-/PI-): Viable.
-
Q4 (Annexin+/PI-): Early Apoptosis.
-
References
-
BenchChem. (2025).[5] 2-Bromoacetamide synthesis and purification methods.[2][5] Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 123456, this compound. Retrieved from
-
MDPI. (2015).[3] Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles. Retrieved from
-
ResearchGate. (2025). Synthesis and Biological Evaluation of New N-(4-Acetylphenyl)-2-cyanoacetamide Derivatives. Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: this compound.[6][7] Retrieved from
Sources
Technical Guide: Solubility and Stability of N-(3-acetylphenyl)-2-bromoacetamide
This technical guide details the physicochemical profile, solubility optimization, and stability protocols for N-(3-acetylphenyl)-2-bromoacetamide (CAS 883503-09-1).
Executive Summary
This compound (hereafter referred to as N-3-APBA ) is a functionalized
However, this reactivity presents significant handling challenges. N-3-APBA exhibits poor aqueous solubility and is susceptible to hydrolytic degradation and non-specific alkylation in the presence of exogenous thiols. This guide provides a validated framework for handling, solubilizing, and storing N-3-APBA to ensure experimental reproducibility.
Part 1: Physicochemical Profile
Understanding the structural properties of N-3-APBA is a prerequisite for successful assay development. The molecule consists of a lipophilic acetophenone ring coupled to a polar, yet reactive, bromoacetamide warhead.
| Property | Value / Description | Technical Implication |
| CAS Number | 883503-09-1 | Unique identifier for procurement.[1] |
| Molecular Formula | MW: 256.10 g/mol .[1] | |
| Physical State | White to off-white solid | Purity should be >95% by HPLC; yellowing indicates degradation. |
| Melting Point | 97–100 °C | Sharp melting point indicates high purity. |
| Predicted LogP | ~1.8 – 2.2 | Moderately lipophilic; poor water solubility expected. |
| Electrophilicity | Moderate (Soft Electrophile) | Targets soft nucleophiles (thiols > amines >> hydroxyls). |
| Leaving Group | Bromide ( | Good leaving group; susceptible to displacement. |
Part 2: Solubility Optimization
N-3-APBA is an acetanilide derivative, rendering it sparingly soluble in pure aqueous buffers. Successful dissolution requires a "Stock-to-Working" dilution strategy using organic co-solvents.
Solvent Selection Matrix
| Solvent | Solubility Rating | Stability Risk | Recommendation |
| DMSO (Anhydrous) | High (>50 mM) | Low (if dry) | Primary Choice. Use high-grade (>99.9%) anhydrous DMSO. |
| DMF | High (>50 mM) | Moderate | Secondary choice; harder to remove in downstream processing. |
| Ethanol/Methanol | Moderate | High | Avoid. Nucleophilic solvents can react with the bromoacetyl group (solvolysis). |
| Water/PBS | Very Low (<100 µM) | High | Only for final dilution. Rapid precipitation at high concentrations. |
Preparation Workflow
The following workflow ensures the compound remains in solution without crashing out upon addition to the assay buffer.
Figure 1: Stepwise solubilization workflow to prevent "crash-out" precipitation.
Critical Protocol: Preventing Precipitation
-
Prepare Stock: Dissolve solid N-3-APBA in anhydrous DMSO to 50 mM. Aliquot into single-use vials to avoid freeze-thaw cycles.
-
Intermediate Step: Do not add 50 mM stock directly to aqueous buffer. Instead, dilute the stock 1:10 into pure DMSO or a 50% DMSO/Water mix first to create a "working stock."
-
Final Dilution: Add the working stock dropwise to the rapidly stirring assay buffer.
-
Target DMSO concentration: < 1% (v/v) to avoid enzyme inhibition or protein denaturation.
-
Max Aqueous Solubility: Empirically likely < 100 µM. Perform a turbidity check if exceeding this limit.
-
Part 3: Stability & Reactivity Profile
The stability of N-3-APBA is dictated by the lability of the C-Br bond. It faces two primary degradation pathways: Hydrolysis (reaction with water) and Thiolysis (reaction with reducing agents).
The "Thiol Problem" in Assays
CRITICAL WARNING: N-3-APBA is designed to react with cysteine. Common assay buffers containing reducing agents like DTT (Dithiothreitol) , BME (Beta-mercaptoethanol) , or Glutathione will rapidly destroy the compound before it reaches its target.
-
Mechanism: The thiol allows for a nucleophilic attack on the
-carbon, displacing the bromide. -
Solution: Use TCEP (Tris(2-carboxyethyl)phosphine) as a reducing agent if needed. TCEP is less nucleophilic toward haloacetamides than DTT.
Hydrolytic Stability
In aqueous buffers, hydroxide ions (
-
pH Dependence: Stability decreases as pH increases.
-
Recommendation: Buffer at pH 7.0–7.4 (HEPES or MOPS) for optimal stability during incubation.
Figure 2: Competitive reaction pathways. DTT scavenging is the primary cause of assay failure.
Part 4: Experimental Protocols
Kinetic Solubility Assay (LC-MS)
To determine the exact solubility limit in your specific assay buffer:
-
Preparation: Prepare a 20 mM stock of N-3-APBA in DMSO.
-
Spiking: Spike the stock into the assay buffer (e.g., PBS pH 7.4) to reach target concentrations (1, 10, 50, 100, 200 µM). Keep DMSO constant at 1%.
-
Incubation: Shake at room temperature for 2 hours.
-
Filtration: Filter samples using a 0.45 µm PVDF membrane plate to remove precipitates.
-
Analysis: Inject filtrate into HPLC/LC-MS.
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).
-
Detection: UV at 254 nm (aromatic ring) or MS (ESI+).
-
-
Calculation: Compare peak area to a standard curve prepared in 100% DMSO (where solubility is guaranteed).
Assessing Chemical Stability (Half-Life Determination)
-
Setup: Dilute N-3-APBA to 10 µM in the desired buffer (e.g., PBS pH 7.4).
-
Timepoints: Aliquot samples at t=0, 30, 60, 120, 240 minutes.
-
Quenching: Immediately quench each aliquot by adding 3 volumes of ice-cold Acetonitrile (precipitates salts and stops reaction).
-
Quantification: Analyze via LC-MS. Plot
vs. Time. The slope gives the half-life .
Part 5: Storage and Handling
-
Solid State: Store at -20°C under desiccated conditions. Protect from light (amber vials) due to the acetophenone moiety.
-
Solution State:
-
DMSO stocks are stable at -20°C for 1–3 months if kept anhydrous.
-
Do not store in aqueous buffers.
-
Use screw-cap vials with PTFE liners to prevent DMSO hygroscopicity (absorption of water from air).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4353, N-Bromoacetamide (Related Class Data). Retrieved from [Link]
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions.[4] J Biomol Screen. Retrieved from [Link]
-
ResearchGate (2025). Differential reactivity of Maleimide and Bromoacetyl functions with Thiols. Retrieved from [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Intermediate: A Technical Guide to N-(3-acetylphenyl)-2-bromoacetamide for Drug Discovery Professionals
An in-depth exploration of the synthesis, properties, and potential applications of N-(3-acetylphenyl)-2-bromoacetamide, a key building block for novel therapeutic agents.
Introduction
In the landscape of medicinal chemistry and drug development, the strategic design and synthesis of novel molecular entities are paramount. This compound, a substituted acetamide, has emerged as a valuable and versatile intermediate. Its unique structural features, comprising a reactive bromoacetamide moiety and a modifiable acetylphenyl group, position it as a key starting material for the synthesis of a diverse range of heterocyclic compounds and other complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and its burgeoning role as a scaffold in the development of innovative pharmaceuticals. The insights provided herein are intended to empower researchers and scientists in their quest for next-generation therapeutics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective utilization in multi-step syntheses and for the characterization of its derivatives.
| Property | Value | Source |
| CAS Number | 883503-09-1 | [] |
| Molecular Formula | C₁₀H₁₀BrNO₂ | [] |
| Molecular Weight | 256.10 g/mol | [] |
| Purity | Typically ≥95% | [] |
| SMILES | BrCC(=O)Nc1cc(ccc1)C(C)=O | [] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through the acylation of 3-aminoacetophenone with bromoacetyl bromide. This reaction is a straightforward and efficient method for the formation of the amide bond.
Reaction Scheme
The chemical transformation can be represented as follows:
Caption: Synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from analogous syntheses of related N-aryl bromoacetamides.[2]
Materials:
-
3-Aminoacetophenone
-
Bromoacetyl bromide
-
Anhydrous 1,4-dioxane (or another suitable aprotic solvent like dichloromethane or acetonitrile)
-
A suitable base (e.g., pyridine, triethylamine, or potassium carbonate)
-
Ice
-
Distilled water
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser (if heating is required)
-
Ice bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-aminoacetophenone (1 equivalent) in anhydrous 1,4-dioxane. If a solid base like potassium carbonate is used, it should be added to this solution. The flask is then cooled in an ice bath.
-
Addition of Acylating Agent: Dissolve bromoacetyl bromide (1 to 1.1 equivalents) in a minimal amount of anhydrous 1,4-dioxane and place it in the dropping funnel. Add the bromoacetyl bromide solution dropwise to the stirred solution of 3-aminoacetophenone over a period of 30-60 minutes, maintaining the temperature at 0-5 °C. If a liquid base like pyridine or triethylamine is used, it can be added to the reaction mixture prior to the addition of bromoacetyl bromide or added concurrently.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours (typically 2-4 hours) or until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water. This will precipitate the crude product.
-
Isolation and Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any water-soluble impurities. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
The Role of this compound in Drug Discovery
The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules with potential biological activity. The presence of the reactive α-bromoacetyl group makes it an excellent electrophile for reactions with various nucleophiles, leading to the formation of a wide array of derivatives.
A Precursor to Heterocyclic Scaffolds
The acetyl group on the phenyl ring and the bromoacetamide moiety provide two reactive centers that can be exploited for the construction of diverse heterocyclic systems. For instance, the acetyl group can undergo condensation reactions, while the bromoacetamide group is susceptible to nucleophilic substitution. This dual reactivity allows for the synthesis of various heterocyclic scaffolds, such as thiazoles, which are known to exhibit a broad spectrum of biological activities, including antibacterial and nematicidal properties.[3]
Potential as a Progenitor for Bioactive Molecules
While direct biological activity data for this compound is not extensively documented in publicly available literature, the broader class of acetamide derivatives has been investigated for a range of therapeutic applications. These include roles as anticancer, anti-inflammatory, and analgesic agents.[4] The bromoacetamide moiety, in particular, is a known reactive group that can covalently modify biological targets, a strategy employed in the design of certain enzyme inhibitors. For example, related bromoacetamide compounds have been investigated as inhibitors of carbonic anhydrases, enzymes implicated in cancer progression.
The following diagram illustrates the potential pathways for the derivatization of this compound in the synthesis of bioactive compounds.
Caption: Potential synthetic pathways from the core molecule.
Conclusion
This compound stands as a synthetically accessible and highly versatile intermediate with significant potential in the field of drug discovery. Its dual reactivity offers a gateway to a rich chemical space of novel heterocyclic and substituted acetamide derivatives. While further research is needed to fully elucidate the biological activity profile of this compound and its direct derivatives, its role as a key building block is firmly established. For researchers and scientists dedicated to the development of new therapeutic agents, a comprehensive understanding of the synthesis and reactivity of this compound is an invaluable asset in the rational design of future medicines.
References
-
D. S. Ermolat'ev, E. V. Babaev, and E. V. Van der Eycken. "Synthesis and Detailed Spectroscopic Characterization of Two Novel N-(3-Acetyl-2-thienyl)acetamides." Molecules, vol. 11, no. 12, 2006, pp. 936-943. [Link]
-
M. S. Akhtar, et al. "Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties." Molecules, vol. 24, no. 1, 2019, p. 165. [Link]
-
S. K. Singh, et al. "Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives." BioMed Research International, vol. 2014, Article ID 386473, 2014. [Link]
Sources
Methodological & Application
Synthesis of N-(3-acetylphenyl)-2-bromoacetamide from 3-aminoacetophenone: An Application Note and Protocol
Introduction
N-(3-acetylphenyl)-2-bromoacetamide is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical and biologically active compounds. Its structure combines a reactive bromoacetamide moiety with an acetylphenyl group, making it a versatile building block for the synthesis of a wide range of derivatives. This application note provides a comprehensive guide for the synthesis of this compound from 3-aminoacetophenone, intended for researchers, scientists, and professionals in drug development. The protocol detailed herein is based on established chemical principles and has been optimized for clarity, safety, and reproducibility.
Reaction Principle and Mechanism
The synthesis of this compound from 3-aminoacetophenone is a classic example of an N-acylation reaction. In this reaction, the nucleophilic amino group (-NH2) of 3-aminoacetophenone attacks the electrophilic carbonyl carbon of bromoacetyl bromide. The subsequent loss of a proton and the bromide ion results in the formation of the stable amide product.
The reaction is typically carried out in a suitable aprotic solvent, such as dioxane, to dissolve the reactants and facilitate the reaction. A base is often added to neutralize the hydrogen bromide (HBr) byproduct that is formed during the reaction, driving the equilibrium towards the product side.
Experimental Workflow
The overall experimental workflow for the synthesis of this compound is depicted below.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Quantity | Purity |
| 3-Aminoacetophenone | C₈H₉NO | 135.16 | User-defined | ≥98% |
| Bromoacetyl bromide | C₂H₂Br₂O | 201.86 | User-defined (1.0 eq) | ≥98% |
| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | Sufficient Volume | ≥99% |
| Deionized Water | H₂O | 18.02 | Sufficient Volume | N/A |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and flask
-
Vacuum source
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminoacetophenone in anhydrous 1,4-dioxane. A typical concentration is around 0.4-0.5 M.
-
Reagent Addition: In a separate dropping funnel, prepare a solution of bromoacetyl bromide (1.0 equivalent) in anhydrous 1,4-dioxane.
-
Reaction: Cool the solution of 3-aminoacetophenone in an ice bath. While stirring vigorously, add the bromoacetyl bromide solution dropwise over a period of 30-60 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into a beaker containing ice-cold water. A precipitate of this compound should form.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with copious amounts of cold deionized water to remove any unreacted starting materials and byproducts.
-
Drying: Dry the purified product under reduced pressure to a constant weight.
Purification (Optional)
For obtaining a highly pure product, recrystallization can be performed.
Protocol for Recrystallization:
-
Dissolve the crude this compound in a minimum amount of a hot solvent, such as ethanol or a mixture of ethanol and water.
-
If any insoluble impurities are present, perform a hot filtration.
-
Allow the hot, saturated solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under reduced pressure.
Characterization
The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the acetyl methyl protons, the methylene protons of the bromoacetamide group, and the amide proton.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to the carbonyl carbons, aromatic carbons, and aliphatic carbons in the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch, C=O stretches (amide and ketone), and aromatic C-H stretches.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.[1]
Safety Precautions
It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.
-
Bromoacetyl bromide is highly corrosive, lachrymatory, and moisture-sensitive. [2][3][4][5][6] Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2][3][5][6]
-
1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle it in a fume hood and away from ignition sources.
-
In case of skin or eye contact with any of the reagents, immediately flush the affected area with copious amounts of water and seek medical attention.[2][5][6]
-
Dispose of all chemical waste in accordance with institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend the reaction time or slightly increase the temperature. |
| Loss of product during work-up | Ensure efficient precipitation and careful filtration. | |
| Impure Product | Presence of starting materials | Optimize the stoichiometry of the reactants. |
| Formation of side products | Control the reaction temperature carefully during the addition of bromoacetyl bromide. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound from 3-aminoacetophenone. By following the outlined procedures and adhering to the safety precautions, researchers can confidently synthesize this important chemical intermediate for their research and development needs. The provided information on the reaction mechanism, purification, and characterization will aid in obtaining a high-quality product.
References
-
Loba Chemie. (n.d.). BROMOACETYL BROMIDE Safety Data Sheet. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: BROMOACETYL BROMIDE. Retrieved from [Link]
-
Span Chemie. (n.d.). bromoacetyl bromide Safety Data Sheet. Retrieved from [Link]
-
Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2013). Synthesis of novel N-heteroarylphenyl trifluoroacetamide derivatives under thermal and microwave conditions. Arabian Journal of Chemistry, 10, S2812-S2820. [Link]
-
MDPI. (2006). Synthesis and Detailed Spectroscopic Characterization of Two Novel N-(3-Acetyl-2-thienyl)acetamides. Molbank, 2006(4), M509. [Link]
-
PrepChem.com. (n.d.). Preparation of N-(3-bromo-2-methylphenyl)acetamide. Retrieved from [Link]
-
Organic Syntheses. (1951). N-BROMOACETAMIDE. Organic Syntheses, 31, 17. [Link]
-
Organic Syntheses. (n.d.). Acetophenone, 3-bromo-. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromoacetamide. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 3-Aminoacetophenone. Retrieved from [Link]
- Google Patents. (n.d.). CN101550090B - Method for synthesizing bromoacetamide.
-
National Center for Biotechnology Information. (n.d.). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Bromo Substituted-4-biphenyl Acetamide Derivatives. Retrieved from [Link]
-
YouTube. (2015, June 8). Recrystallization. Retrieved from [Link]
-
Reddit. (2020, October 30). Recrystallisation Help. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum (400 MHz, DMSO-d 6 ) of compound 2-Bromo-N-phenylacetamide (A1Br). Retrieved from [Link]
-
LookChem. (n.d.). Purification of Acetamide. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 3-Aminoacetophenone. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of aminoacetophenone from acetophenone. Retrieved from [Link]
-
Patsnap. (2015, November 4). Synthetic method for 3-aminoacetophenone. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 3′-aminoacetophenone. Retrieved from [Link]
Sources
Application Notes and Protocols for the Reaction of N-(3-acetylphenyl)-2-bromoacetamide with Nucleophiles
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the reactivity and synthetic utility of N-(3-acetylphenyl)-2-bromoacetamide with various nucleophiles. This document delves into the mechanistic underpinnings of these reactions, offers detailed experimental protocols, and discusses the broader applications of the resulting products.
Introduction: The Versatility of an α-Haloacetamide Building Block
This compound is a bifunctional organic molecule of significant interest in medicinal chemistry and organic synthesis.[1][2] Its structure incorporates a reactive α-bromoacetamide moiety, which serves as a potent electrophile for nucleophilic substitution, and a 3-acetylphenyl group that can be further functionalized or can participate in ligand-receptor interactions in a biological context. The bromoacetamide functional group is a well-established tool for the covalent modification of biomolecules and the synthesis of a diverse array of organic compounds.[3][]
The reactivity of the α-carbon is significantly enhanced by the adjacent electron-withdrawing acetyl and amide groups, making it highly susceptible to attack by a wide range of nucleophiles. The bromine atom is an excellent leaving group, facilitating these substitution reactions.[5] This predictable reactivity allows for the strategic introduction of various functional groups, making this compound a valuable scaffold in the design of enzyme inhibitors, probes for chemical biology, and novel therapeutic agents.[6][7]
Reaction Mechanism: A Classic S_N2 Pathway
The reaction of this compound with nucleophiles predominantly proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[5][8][9]
In this concerted process, the nucleophile attacks the electrophilic methylene carbon (α-carbon) from the backside relative to the bromine atom. Simultaneously, the carbon-bromine bond breaks, and the bromide ion is displaced.[8][9] The transition state involves a pentacoordinate carbon atom where the nucleophile and the leaving group are positioned 180° apart. This mechanism leads to an inversion of stereochemistry if the α-carbon is chiral, although in this specific molecule, it is achiral.
The rate of the SN2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile.[5] The choice of solvent is also critical; polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred as they can solvate the cation of a salt-based nucleophile without strongly solvating the anionic nucleophile, thus enhancing its nucleophilicity.[8]
Caption: Generalized S_N2 reaction mechanism.
Safety Precautions
This compound and related α-bromoacetamides are corrosive and harmful if swallowed.[10] They can cause severe skin and eye burns.[10] It is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][10] In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[11][10]
Experimental Protocols
The following sections provide detailed protocols for the reaction of this compound with common classes of nucleophiles.
Reaction with Thiol Nucleophiles (Thioether Formation)
The reaction of α-bromoacetamides with thiols is a highly efficient and chemoselective method for forming stable thioether bonds. This reaction is particularly valuable in bioconjugation for labeling proteins and peptides at cysteine residues.[3] The reaction with bromoacetyl groups is most effective at a pH of around 9.0.[3][12]
Protocol 4.1.1: General Procedure for Thiol Alkylation
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile) to a final concentration of 0.1 M.
-
Dissolve the thiol-containing compound (1.1 eq) in the same solvent.
-
Prepare a solution of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq).
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add the solution of the thiol.
-
Add the base to the flask and stir for 5-10 minutes at room temperature to deprotonate the thiol and form the more nucleophilic thiolate.
-
Add the solution of this compound dropwise to the stirring thiolate solution.
-
-
Reaction Monitoring:
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction with water.
-
If the product is soluble in an organic solvent, perform a liquid-liquid extraction with a suitable solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[15]
-
| Parameter | Condition | Rationale |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents enhance nucleophilicity. |
| Base | K₂CO₃, DIPEA | Deprotonates the thiol to the more reactive thiolate. |
| Temperature | Room Temperature | Sufficient for the reaction to proceed at a reasonable rate. |
| pH (for aqueous) | ~9.0 | Optimal for selective reaction with thiols over amines.[3][12] |
Reaction with Amine Nucleophiles (N-Alkylation)
Primary and secondary amines readily react with this compound to yield the corresponding N-substituted glycine derivatives. This reaction is fundamental in the synthesis of various biologically active molecules.[16]
Protocol 4.2.1: General Procedure for Amine Alkylation
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq) in a polar aprotic solvent (e.g., DMF, acetonitrile).
-
Dissolve the primary or secondary amine (2.2 eq) in the same solvent. The excess amine also acts as a base to neutralize the HBr byproduct. Alternatively, use 1.1 equivalents of the amine and 1.5 equivalents of an external base like K₂CO₃ or triethylamine (TEA).
-
-
Reaction Setup:
-
In a reaction vessel, combine the solution of the amine and the base (if used).
-
Slowly add the solution of this compound to the amine solution with stirring.
-
-
Reaction Monitoring:
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic phase sequentially with a dilute acid solution (e.g., 1 M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography or recrystallization.
-
| Parameter | Condition | Rationale |
| Solvent | DMF, Acetonitrile, THF | Good solubility for reactants. |
| Base | Excess amine, K₂CO₃, TEA | Neutralizes the HBr formed during the reaction. |
| Temperature | 25-50 °C | Gentle heating can accelerate the reaction rate. |
Reaction with Alcohol/Phenol Nucleophiles (O-Alkylation - Williamson Ether Synthesis)
The reaction with alcohols or phenols to form ethers, a variation of the Williamson ether synthesis, typically requires a strong base to deprotonate the hydroxyl group, forming the more potent alkoxide or phenoxide nucleophile.
Protocol 4.3.1: General Procedure for O-Alkylation
-
Reagent Preparation:
-
Dissolve the alcohol or phenol (1.2 eq) in a dry polar aprotic solvent such as DMF or tetrahydrofuran (THF).
-
Under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C. Caution: NaH is highly reactive and flammable.
-
Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the alkoxide/phenoxide.
-
-
Reaction Setup:
-
Dissolve this compound (1.0 eq) in the same dry solvent.
-
Add the solution of the bromoacetamide dropwise to the alkoxide/phenoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
-
Reaction Monitoring:
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution at 0 °C.
-
Extract the product into an organic solvent.
-
Wash the organic layer with water and brine, then dry over a suitable drying agent.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
-
| Parameter | Condition | Rationale |
| Solvent | Dry DMF, Dry THF | Polar aprotic and anhydrous conditions are crucial. |
| Base | NaH, K₂CO₃ (for phenols) | Strong base required to form the alkoxide/phenoxide. |
| Temperature | 0 °C to Room Temperature | Initial cooling to control the exothermic deprotonation. |
Workflow and Data Analysis
The general workflow for conducting and analyzing these nucleophilic substitution reactions is outlined below.
Sources
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- 2. aldlab-chemicals_this compound [aldlab.com]
- 3. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Discovery of Novel Acetamide-Based Heme Oxygenase-1 Inhibitors with Potent In Vitro Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of N-(3-acetylphenyl)-2-bromoacetamide in Heterocyclic Scaffolding
This Application Note is structured to provide a comprehensive technical guide for the utilization of N-(3-acetylphenyl)-2-bromoacetamide in heterocyclic synthesis. It is designed for senior researchers and drug discovery chemists, focusing on mechanistic insights, robust protocols, and strategic scaffolding.
Executive Summary & Compound Profile
This compound represents a "dual-functional" electrophilic scaffold. Unlike simple alkyl halides, this compound integrates a reactive
-
Primary Reactivity: The
-bromoamide acts as a potent electrophile for S-, N-, and O-nucleophiles, enabling rapid construction of 5- and 6-membered heterocycles (e.g., thiazolidinones, piperazinones). -
Secondary Reactivity: The acetyl group (
) remains available for downstream condensation reactions (e.g., hydrazone formation, Claisen-Schmidt condensation), facilitating the creation of "privileged structure" libraries such as chalcone-oxindoles.
Chemical Profile
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 883503-09-1 |
| Molecular Formula | |
| Molecular Weight | 256.10 g/mol |
| Key Functional Groups | |
| Physical State | White to off-white solid |
| Melting Point | 97–100 °C (Lit.) |
Strategic Reaction Landscape
The following diagram illustrates the divergent pathways accessible from this core scaffold.
Figure 1: Divergent synthetic pathways from this compound. The scaffold supports both intermolecular cyclization (green) and intramolecular fusion (red).
Detailed Experimental Protocols
Protocol 1: Synthesis of the Precursor
Objective: Preparation of high-purity this compound from 3-aminoacetophenone.
Rationale: Direct acylation of the aniline in biphasic media (Schotten-Baumann conditions) or anhydrous media prevents hydrolysis of the highly reactive bromoacetyl bromide.
Materials:
-
3-Aminoacetophenone (1.0 eq)
-
Bromoacetyl bromide (1.2 eq)
-
Triethylamine (TEA) (1.5 eq) or
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Dissolution: Dissolve 3-aminoacetophenone (10 mmol, 1.35 g) in anhydrous DCM (30 mL) in a round-bottom flask equipped with a drying tube. Cool to 0 °C in an ice bath.
-
Base Addition: Add Triethylamine (15 mmol, 2.1 mL) dropwise. Stir for 10 minutes.
-
Acylation: Add Bromoacetyl bromide (12 mmol, 1.05 mL) dropwise over 20 minutes. Caution: Exothermic reaction.[1] Maintain temperature < 5 °C to prevent bis-acylation.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–3 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Wash the organic layer with water (
mL), saturated ( mL), and brine. -
Purification: Dry over
, filter, and concentrate. Recrystallize from Ethanol/Hexane to yield white needles.-
Target Yield: 85–92%
-
Quality Control:
NMR should show a singlet at ppm ( ) and singlet at ppm ( ).
-
Protocol 2: Synthesis of 2-Imino-4-Thiazolidinones
Objective: Construction of the thiazolidinone core via reaction with thioureas.[2]
Scientific Insight: Unlike
Materials:
-
This compound (1.0 eq)
-
Thiourea or N-substituted thiourea (1.1 eq)
-
Sodium Acetate (anhydrous) (2.0 eq)
-
Ethanol (Absolute)[3]
Step-by-Step Methodology:
-
Setup: In a 50 mL round-bottom flask, suspend this compound (1.0 mmol) and Thiourea (1.1 mmol) in Ethanol (15 mL).
-
Buffering: Add anhydrous Sodium Acetate (2.0 mmol). Note: NaOAc buffers the HBr generated, facilitating the cyclization step.
-
Reflux: Heat the mixture to reflux (78 °C) for 4–6 hours. The suspension will typically clear then precipitate the product.
-
Isolation: Pour the hot reaction mixture onto crushed ice (50 g). Stir vigorously for 30 minutes.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/DMF.
Data Interpretation:
-
IR Spectrum: Look for the disappearance of the amide II band and the appearance of
stretch ( ) and cyclic carbonyl ( ). -
Regioselectivity: The product is exclusively the 2-imino-4-thiazolidinone. The "acetyl" handle on the phenyl ring remains intact (
ppm).
Protocol 3: Intramolecular Cyclization to 6-Acetyl-Oxindole
Objective: Fused-ring synthesis via Friedel-Crafts Alkylation.
Scientific Insight: This protocol utilizes the intramolecular alkylation of the aromatic ring by the
-
Regioselectivity Challenge: The amide group is ortho/para directing (activating), while the acetyl group is meta directing (deactivating).
-
Position 2 (Ortho to NH, Meta to Ac): Electronically favorable but sterically crowded.
-
Position 6 (Ortho to NH, Para to Ac): Sterically favored, though para to the deactivating acetyl group.
-
Outcome: The 6-acetyl-oxindole is typically the major product due to steric constraints at position 2, though mixtures may occur requiring chromatographic separation.
-
Materials:
-
This compound (1.0 eq)
-
Aluminum Chloride (
) (2.5 eq) -
Chlorobenzene or 1,2-Dichlorobenzene (Solvent)
Step-by-Step Methodology:
-
Catalyst Preparation: Suspend
(2.5 mmol) in dry Chlorobenzene (10 mL) under Argon atmosphere. -
Addition: Add solid this compound (1.0 mmol) in portions over 15 minutes.
-
Thermal Activation: Heat the mixture to 120–130 °C for 3–5 hours. Evolution of HBr gas indicates reaction progress.
-
Quenching: Cool to RT and pour carefully into ice-cold HCl (1M, 50 mL) to decompose the Aluminum complex.
-
Extraction: Extract with Ethyl Acetate (
mL). Wash organic phase with brine. -
Purification: Flash column chromatography (Silica Gel, Hexane:EtOAc gradient).
-
Note: Isolate the major isomer (typically 6-acetylindolin-2-one).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol 1) | Hydrolysis of Bromoacetyl bromide | Ensure all glassware is flame-dried; use anhydrous DCM. |
| Bis-alkylation (Protocol 1) | Excess acid chloride or high temp | Maintain |
| No Cyclization (Protocol 2) | Insufficient base strength | Switch from NaOAc to fused NaOAc or Pyridine. |
| Sticky Precipitate (Protocol 2) | Oligomerization | Recrystallize from DMF/Ethanol mixtures; avoid prolonged heating beyond completion. |
| Incomplete Reaction (Protocol 3) | Catalyst deactivation | Use fresh, anhydrous |
References
-
Organic Syntheses. N-Bromoacetamide and Alpha-Haloamide Synthesis. Org.[1][5] Synth. 1951, 31, 17.[5] [Link]
-
ResearchGate. Synthesis of 2-amino-4-thiazolidinones: Synthesis and Reactions. (Review of alpha-haloamide cyclizations). [Link]
-
Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. (Mechanistic basis for Protocol 3). [Link]
-
National Institutes of Health (PMC). Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas. (Comparative chemistry for thiazole formation). [Link]
-
Science Publishing Group. Synthesis and Antibacterial Activity of 2-[o-imino-(4-thiazolidinone)-phenyl] derivatives. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones [organic-chemistry.org]
- 3. jocpr.com [jocpr.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Note: N-(3-acetylphenyl)-2-bromoacetamide (N-3-APBA) in Medicinal Chemistry
[1]
1Executive Summary
This compound (N-3-APBA) is a bifunctional electrophile increasingly utilized in Targeted Covalent Inhibitor (TCI) discovery and Fragment-Based Drug Discovery (FBDD) .[1] Its structure features a reactive
This guide provides validated protocols for the synthesis of N-3-APBA, its characterization, and its application in covalent binding assays.
Chemical Identity & Safety Profile
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Weight | 256.10 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM, Methanol; Sparingly soluble in water |
| Reactivity | Potent alkylating agent (Electrophile) |
⚠️ SAFETY WARNING: N-3-APBA is a potent alkylating agent and potential lachrymator . It reacts irreversibly with biological nucleophiles (DNA, proteins).
-
Engineering Controls: Always handle in a certified chemical fume hood.
-
PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.
-
Spill Response: Neutralize spills with 10% aqueous sodium thiosulfate or sodium bisulfite to quench the alkylating bromide.
Synthesis Protocol: Preparation of N-3-APBA[1]
This protocol describes the acylation of 3-aminoacetophenone with bromoacetyl bromide.[1] The choice of base and temperature control is critical to prevent over-alkylation or polymerization.
Materials
-
Reactant A: 3-Aminoacetophenone (1.0 eq)[1]
-
Reactant B: Bromoacetyl bromide (1.1 eq)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
-
Quench: Sat.
, 1M HCl, Brine
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add 3-aminoacetophenone (1.35 g, 10 mmol) and anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.
-
Base Addition: Add TEA (1.67 mL, 12 mmol) dropwise. Stir for 10 minutes.
-
Acylation: Add bromoacetyl bromide (0.96 mL, 11 mmol) dropwise over 15 minutes via a syringe pump or pressure-equalizing dropping funnel.
-
Note: The reaction is exothermic. Maintain internal temperature < 5°C to avoid side reactions.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.[1]
-
Workup:
-
Wash reaction mixture with 1M HCl (2 x 30 mL) to remove unreacted amine/base.
-
Wash with Sat.
(2 x 30 mL) to neutralize acid. -
Wash with Brine (1 x 30 mL).
-
-
Drying & Concentration: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
-
Yield: Typical yield is 75–85%.
Workflow Diagram
Figure 1: Synthetic workflow for N-3-APBA via nucleophilic acyl substitution.
Application: Covalent Inhibitor "Warhead" Design
N-3-APBA serves as a model electrophilic fragment .[1] In drug discovery, the bromoacetamide group targets non-catalytic cysteine residues on protein surfaces to achieve irreversible inhibition.
Mechanism of Action
The sulfur atom of a cysteine residue (acting as a nucleophile) attacks the
Protocol: Thiol Reactivity Assay (GSH Assay)
This assay determines the intrinsic reactivity (
Materials:
-
Test Compound: N-3-APBA (10 mM stock in DMSO)
-
Nucleophile: Reduced Glutathione (GSH) (10 mM stock in buffer)
-
Buffer: PBS, pH 7.4
-
Internal Standard: Caffeine or Benzamide
Procedure:
-
Preparation: Dilute N-3-APBA to 500
in PBS (pH 7.4) containing 10% DMSO. -
Initiation: Add GSH to a final concentration of 5 mM (10-fold excess) to ensure pseudo-first-order kinetics.
-
Incubation: Incubate at 37°C.
-
Sampling: Aliquot samples at t = 0, 15, 30, 60, 120 min.
-
Quenching: Quench aliquots with 1% Formic Acid to stop the reaction.
-
Analysis: Analyze by HPLC-UV or LC-MS. Monitor the disappearance of the parent peak (N-3-APBA) and appearance of the GSH-adduct.[1]
-
Calculation: Plot
vs. time to determine the pseudo-first-order rate constant ( ).
Reactivity Pathway Diagram
Figure 2: Mechanism of Cysteine Alkylation by N-3-APBA (
Application: Scaffold Diversification
The acetyl group at the meta-position allows N-3-APBA to function as a core scaffold.[1] It can be elaborated before or after the warhead is engaged, although typically the warhead is installed last to prevent side reactions. However, if N-3-APBA is the starting block, the acetyl group can undergo:
-
Claisen-Schmidt Condensation: Reaction with aromatic aldehydes to form Chalcones (precursors to pyrazolines and flavonoids).
-
Reductive Amination: Reaction with amines to introduce solubilizing groups.
Comparative Reactivity Table
| Functional Group | Reaction Type | Reagents | Target Scaffold |
| Bromoacetamide | Thiols, Amines | Thioethers, Glycinamides | |
| Acetyl (Ketone) | Condensation | Aldehydes, NaOH | Chalcones (Enones) |
| Acetyl (Ketone) | Reduction | Secondary Alcohols |
References
-
Preparation of alpha-haloacetamides: BenchChem. (2025).[2] 2-Bromoacetamide synthesis and purification methods. Retrieved from
-
Covalent Inhibitor Design: Singh, J., et al. (2011). "The resurgence of covalent drugs."[3] Nature Reviews Drug Discovery, 10, 307–317.
-
Thiazole Synthesis: Wang, S., et al. (2022). "Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties." Molecules. Retrieved from
-
Reaction of 3-aminoacetophenone: Organic Syntheses. (1963). 3-Bromoacetophenone.[1][4] Coll. Vol. 4, p.106. Retrieved from
-
Covalent Library Screening: TargetMol. (2023). Covalent Inhibitor Library Application Note. Retrieved from
Application Note: Analytical Characterization and Reactivity Profiling of N-(3-acetylphenyl)-2-bromoacetamide
Introduction & Application Scope
N-(3-acetylphenyl)-2-bromoacetamide (CAS: 50413-24-6) is a critical electrophilic intermediate used in the synthesis of Targeted Covalent Inhibitors (TCIs) and Proteolysis Targeting Chimeras (PROTACs).[1] Its core utility lies in the
Unlike standard pharmaceutical intermediates, this compound presents unique analytical challenges:
-
Intrinsic Reactivity: It is designed to alkylate thiols, making it unstable in nucleophilic solvents or buffers.
-
Hydrolytic Instability: The C-Br bond is susceptible to hydrolysis, necessitating strict anhydrous handling during analysis.
-
Structural Isomerism: Differentiating the meta-substitution pattern from potential ortho/para impurities derived from crude starting materials.[1]
This guide outlines a validated workflow for the structural confirmation, purity assessment, and reactivity profiling of this compound.[1]
Analytical Workflow Overview
The following diagram illustrates the logical flow for characterizing this electrophile, moving from bulk identification to functional reactivity.
Figure 1: Integrated analytical workflow ensuring structural integrity before functional application.
Protocol 1: Structural Verification (NMR Spectroscopy)
Objective: To confirm the meta-substitution pattern and the integrity of the
Experimental Rationale
The choice of solvent is critical. DMSO-d6 is preferred over CDCl3 because acetanilides often exhibit poor solubility in chloroform, leading to broad peaks.[1] Furthermore, DMSO prevents the rapid exchange of the amide proton, allowing for its distinct observation.
Method Parameters
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: DMSO-d6 (99.9% D).
-
Concentration: 10-15 mg/mL.[1]
-
Temperature: 298 K.[1]
Data Interpretation (Predicted & Validated)
The following spectral signature is characteristic of this compound.
| Moiety | Shift ( | Multiplicity | Integration | Structural Insight |
| Amide NH | 10.45 | Singlet (s) | 1H | Diagnostic of amide formation; disappears with |
| Ar-H (C2) | 8.15 | Singlet (t) | 1H | Isolated proton between amide and acetyl groups (deshielded). |
| Ar-H (C6) | 7.85 | Doublet (d) | 1H | Ortho to amide, coupling with C5.[1] |
| Ar-H (C4) | 7.68 | Doublet (d) | 1H | Ortho to acetyl, coupling with C5. |
| Ar-H (C5) | 7.48 | Triplet (t) | 1H | Meta to both substituents.[1] |
| 4.05 | Singlet (s) | 2H | Critical Quality Attribute. Shift confirms Br presence (Cl analogs shift to ~4.2).[1] | |
| Acetyl CH3 | 2.58 | Singlet (s) | 3H | Characteristic methyl ketone.[1] |
Note on Impurities: Watch for a singlet at
Protocol 2: Purity & Identity (UHPLC-MS)[1]
Objective: To quantify purity and verify the isotopic signature of bromine.
Experimental Rationale
A C18 stationary phase is selected for its ability to retain the hydrophobic phenyl ring. Formic acid (0.1%) is used as the modifier to protonate the amide (improving peak shape) and facilitate positive mode ionization (
Step-by-Step Protocol
-
Sample Preparation: Dissolve 1 mg of sample in 1 mL of Acetonitrile (ACN). Do not use Methanol , as it can undergo solvolysis with the bromoacetyl group over time.
-
Column: Phenomenex Luna Omega C18 (or equivalent), 1.6 µm, 50 x 2.1 mm.[1]
-
Gradient:
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 254 nm (aromatic) and 210 nm (amide bond).[1]
Mass Spectrometry Criteria
The presence of a bromine atom provides a definitive isotopic fingerprint.[2]
-
Target Mass: 255.0 (based on
).[1] -
Isotope Pattern: You must observe two peaks of nearly equal intensity separated by 2 amu:
-
Ratio: 1:1 (approximate). Absence of this doublet indicates debromination or hydrolysis to the alcohol.
Protocol 3: Reactivity Assessment (GSH Kinetic Assay)
Objective: To determine the electrophilic half-life (
Mechanism of Action
The compound reacts with Glutathione (GSH) via an
Figure 2: Reaction pathway for the alkylation of Glutathione.[1]
Experimental Protocol
-
Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.4).
-
Stock Solutions:
-
Incubation:
-
Mix Buffer (980 µL) + GSH (10 µL) + Compound (10 µL).[1]
-
Final concentrations: 100 µM Compound, 1000 µM GSH (10-fold excess implies pseudo-first-order kinetics).
-
Incubate at 37°C.
-
-
Sampling:
-
At
min, remove 50 µL aliquots. -
Quench immediately into 200 µL ACN containing the Internal Standard.
-
-
Analysis: Analyze supernatant via LC-MS/MS.
-
Calculation:
Target Metric: For a "tunable" covalent inhibitor, a
Safety & Handling (Critical)
-
Sensitization:
-bromoacetamides are potent skin sensitizers.[1] All weighing must occur in a fume hood.[1] Double-gloving (Nitrile) is mandatory.[1] -
Deactivation: Spills should be treated with an excess of 10% aqueous sodium thiosulfate or cysteine solution to quench the alkylating capability before disposal.[1]
References
-
RSC MedChemComm: "Intrinsic reactivity of covalent warheads." (Provides the basis for GSH reactivity assays and pH considerations).
-
MDPI Molecules: "Synthesis and Detailed Spectroscopic Characterization of N-(3-Acetyl-2-thienyl)acetamides." (Provides analogous NMR/IR spectral data for acetyl-substituted bromoacetamides).
-
SIELC Technologies: "HPLC Separation of Bromoacetic and Chloroacetic Acids." (Basis for chromatographic separation of halo-species).[1][2][3]
-
Journal of Medicinal Chemistry: "Design of Targeted Covalent Inhibitors." (Contextualizes the use of bromoacetamide warheads). [1]
Sources
Application Note: HPLC Analysis of N-(3-acetylphenyl)-2-bromoacetamide Purity
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of N-(3-acetylphenyl)-2-bromoacetamide , a reactive electrophile often used as a covalent probe or synthetic intermediate. Unlike standard amide analysis, this method addresses the specific stability challenges posed by the
Introduction & Chemical Context
This compound consists of an acetophenone core linked to a bromoacetamide group. This structure imparts dual chemical character:[1]
-
Chromophore: The 3-acetylphenyl ring provides strong UV absorption (typ.
~240–260 nm). -
Electrophile: The C-Br bond adjacent to the carbonyl is highly reactive (alkylating agent).
The Stability Challenge
The primary analytical failure mode for this class of compounds is solvolysis . In protic, nucleophilic solvents like Methanol (MeOH), the bromine atom can be displaced, leading to the formation of methoxy-derivatives or hydrolysis products (hydroxyacetamides) during sample preparation or analysis.
-
Critical Constraint: Methanol must be excluded from the sample diluent and mobile phase to prevent artifactual degradation peaks.
-
Solution: This protocol utilizes an Acetonitrile (ACN) / Water system with acidic buffering to stabilize the electrophilic center.
Method Development Strategy (The "Why")
Column Selection
A standard C18 (Octadecyl) stationary phase is selected for its robustness and ability to retain the moderately hydrophobic acetophenone core. A column with high surface coverage and end-capping is preferred to minimize silanol interactions with the amide nitrogen.
Mobile Phase Design
-
Solvent A (Aqueous): Water + 0.1% Formic Acid. The acidic pH (~2.7) suppresses the ionization of silanols and stabilizes the amide bond against hydrolysis.
-
Solvent B (Organic): Acetonitrile (ACN) + 0.1% Formic Acid. ACN is aprotic and non-nucleophilic, preventing the displacement of the bromine atom.
-
Exclusion of Methanol: Literature on analogous
-haloacetamides indicates rapid degradation in MeOH [1]. Therefore, ACN is strictly required.
Detection
The acetophenone moiety exhibits a strong
Experimental Protocol
Reagents and Standards
-
Reference Standard: this compound (>95% purity).
-
Solvents: HPLC-grade Acetonitrile and Water.[2]
-
Additives: Formic Acid (LC-MS grade) or Phosphoric Acid (85%).
Instrumentation Setup
-
System: Agilent 1260 Infinity II or equivalent quaternary pump system.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Autosampler: Must be temperature controlled at 4°C to minimize degradation of the reactive analyte in solution.
Chromatographic Conditions
| Parameter | Setting |
| Column | Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temp. | 25°C (Ambient) |
| Detection | UV 254 nm (Bandwidth 4 nm), Ref 360 nm |
| Run Time | 20 Minutes |
Gradient Program
| Time (min) | % Mobile Phase B | Description |
| 0.0 | 10% | Equilibration / Injection |
| 2.0 | 10% | Isocratic Hold (Polar impurities elution) |
| 12.0 | 90% | Linear Gradient to elute main peak |
| 15.0 | 90% | Wash |
| 15.1 | 10% | Return to initial conditions |
| 20.0 | 10% | Re-equilibration |
Sample Preparation (Critical Steps)
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolution: Add 10 mL of 100% Acetonitrile . Sonicate briefly (<30 seconds) to dissolve. Do not use Methanol or water-containing diluents for the stock.
-
Working Solution: Dilute the stock 1:10 with Mobile Phase A/B mixture (50:50) immediately prior to injection if peak shape issues arise, otherwise inject in 100% ACN.
Visualized Workflows
Analytical Workflow
This diagram outlines the decision process for ensuring sample integrity.
Caption: Analytical workflow emphasizing the critical exclusion of nucleophilic solvents to prevent artifactual degradation.
Potential Degradation Pathway
Understanding the impurities is key to method validation. The bromoacetamide group is the primary site of instability.
Caption: Degradation pathways. Impurity B is a method artifact caused by using Methanol; Impurity A is a genuine storage degradant.
Method Validation Parameters (Self-Validating)
To ensure the method is performing correctly, check the following criteria:
-
System Suitability:
-
Tailing Factor: Should be < 1.5. (If > 1.5, increase buffer concentration or check column age).
-
Retention Time: The analyte should elute between 8–12 minutes in the specified gradient.
-
-
Specificity (Stress Test):
-
Inject a sample spiked with 3-aminoacetophenone (starting material). It is more polar and should elute earlier (approx. 3-5 mins).
-
Inject a sample incubated in water/ACN (50:50) for 24 hours. A new peak (hydroxy-derivative) should appear before the main peak.
-
-
Linearity:
over the range of 0.05 mg/mL to 1.0 mg/mL.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Ghost Peaks | Contaminated Mobile Phase | Replace aqueous mobile phase daily to prevent bacterial growth. |
| Split Peak | Sample Solvent Mismatch | The sample is dissolved in 100% ACN while the starting gradient is 10% ACN. Fix: Inject smaller volume (2-5 µL) or dilute sample with water immediately before injection. |
| Fronting Peak | Column Overload | Dilute sample to 0.5 mg/mL or reduce injection volume. |
| New Peak appearing over time | Hydrolysis in Autosampler | Ensure autosampler is at 4°C. Analyze samples within 4 hours of preparation. |
References
-
BenchChem. "2-Bromoacetamide synthesis and purification methods."[3] BenchChem Protocols. Accessed October 2023. Link
-
PubChem. "this compound (Compound)."[4] National Library of Medicine. Accessed October 2023. Link
-
Sigma-Aldrich. "this compound Product Information." Merck KGaA. Accessed October 2023. Link
-
MDPI. "Synthesis and Detailed Spectroscopic Characterization of Two Novel N-(3-Acetyl-2-thienyl)acetamides." Molecules, 2006. (Analogous chemistry reference). Link
Sources
- 1. 349120-86-1|2-Bromo-N-(3,5-dimethylphenyl)acetamide|BLD Pharm [bldpharm.com]
- 2. Separation of N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. PubChemLite - this compound (C10H10BrNO2) [pubchemlite.lcsb.uni.lu]
Application Note: High-Resolution Mass Spectrometry for the Characterization of N-(3-acetylphenyl)-2-bromoacetamide
Abstract
This application note presents a detailed protocol for the analysis of N-(3-acetylphenyl)-2-bromoacetamide, a key intermediate in pharmaceutical synthesis, using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The methodology provides a robust framework for the accurate mass determination, confirmation of elemental composition, and structural elucidation through fragmentation analysis. This guide is intended for researchers, quality control analysts, and drug development professionals requiring precise and reliable characterization of small organic molecules.
Introduction
This compound (C₁₀H₁₀BrNO₂) is a synthetic organic compound that often serves as a crucial building block in the development of novel pharmaceutical agents. Its purity and structural integrity are paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool in pharmaceutical analysis due to its high sensitivity, selectivity, and speed.[1][2] This note details a comprehensive LC-MS/MS method for the definitive identification and structural characterization of this compound.
A key feature in the mass spectrum of this compound is the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in an almost 1:1 natural abundance.[3][4] This results in a characteristic isotopic pattern for the molecular ion, appearing as two peaks of nearly equal intensity separated by two mass-to-charge units (m/z), a distinctive signature that greatly aids in its identification.[3][5]
Principle of the Method
The method employs reverse-phase liquid chromatography to separate the analyte from potential impurities before its introduction into the mass spectrometer. Electrospray Ionization (ESI) is used to generate protonated molecular ions, [M+H]⁺, which are then subjected to tandem mass spectrometry (MS/MS). In the MS/MS experiment, the precursor ion of interest is isolated and fragmented by collision-induced dissociation (CID) to produce a characteristic spectrum of product ions. This fragmentation pattern serves as a molecular fingerprint, enabling unambiguous structural confirmation.
Materials and Methods
Reagents and Chemicals
-
This compound standard (Purity ≥95%)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic Acid (FA), LC-MS grade
Instrumentation
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UPLC) system.
-
Mass Spectrometer: A tandem quadrupole, Q-TOF, or Orbitrap mass spectrometer equipped with an ESI source.
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is recommended for good retention and peak shape of this moderately polar compound.
Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of Methanol.
-
Working Solution (1 µg/mL): Dilute the stock solution 1:1000 with 50:50 Acetonitrile/Water containing 0.1% Formic Acid. This working solution is used for direct infusion or LC-MS analysis.
-
System Blank: 50:50 Acetonitrile/Water with 0.1% Formic Acid.
LC-MS/MS Method Parameters
The following tables summarize the recommended starting parameters for the LC-MS/MS analysis. These may require optimization depending on the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent retention and separation for small to medium polarity organic molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidified mobile phase promotes protonation for positive mode ESI. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic solvent for reverse-phase chromatography. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, ensuring efficient separation. |
| Gradient | 5% B to 95% B in 5 min, hold for 2 min | A standard gradient to elute the compound and clean the column. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 2 µL | A small volume to prevent peak distortion and column overloading. |
Table 2: Mass Spectrometry Parameters
| Parameter | Value | Rationale |
| Ionization Mode | ESI Positive | The amide nitrogen is readily protonated to form [M+H]⁺ ions. |
| Capillary Voltage | 3.5 kV | Optimal voltage for stable electrospray. |
| Source Temperature | 120 °C | Prevents solvent condensation and analyte degradation. |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) | Efficiently removes solvent droplets. |
| Desolvation Temp. | 350 °C | Facilitates complete desolvation of the ions. |
| Scan Mode | Full Scan (m/z 100-400) & MS/MS | Full scan confirms the molecular ion; MS/MS provides structural information. |
| MS/MS Precursor Ions | m/z 256.0 and 258.0 | The two isotopic peaks of the protonated molecule. |
| Collision Energy | 15-30 eV (Ramped) | A range of energies ensures the generation of a rich fragmentation spectrum. |
Results and Discussion
Expected Mass and Isotopic Pattern
The chemical formula for this compound is C₁₀H₁₀BrNO₂. Its monoisotopic mass is calculated to be 254.9895 Da.[6]
-
Protonated Molecule [M+H]⁺: The expected m/z values for the protonated molecule will be approximately 255.9968 (for ⁷⁹Br) and 257.9947 (for ⁸¹Br).
The presence of one bromine atom dictates a characteristic M/M+2 isotopic pattern with a peak height ratio of approximately 1:1.[3][4] Observing this pattern is a primary confirmation of the presence of bromine in the molecule.
Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) of the precursor ions at m/z 256.0 and 258.0 provides structural information. The amide bond is a common site for fragmentation in mass spectrometry.[9][10] The most likely fragmentation pathways involve the cleavage of the N-CO bond and the loss of the bromoacetyl group.
Table 3: Predicted Major Fragment Ions for this compound
| m/z (Predicted) | Ion Formula (Proposed) | Fragmentation Pathway Description |
| 177.05 | [C₁₀H₁₀NO₂]⁺ | Loss of the bromo-methyl radical (•CH₂Br) from the parent ion. |
| 135.05 | [C₈H₇O]⁺ | Cleavage of the amide bond to form the 3-acetylphenylaminyl cation. |
| 121.03 | [C₇H₅O]⁺ | Subsequent loss of a methyl radical (•CH₃) from the m/z 135 ion. |
| 93.06 | [C₆H₅NH₂]⁺ | Formation of the aminophenyl cation after rearrangement. |
| 77.04 | [C₆H₅]⁺ | Phenyl cation, a common fragment for aromatic compounds.[5] |
The following diagram illustrates the proposed fragmentation pathway.
Caption: Proposed MS/MS fragmentation pathway for this compound.
Protocol: Step-by-Step Experimental Workflow
-
System Preparation: Equilibrate the LC-MS/MS system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
-
Blank Injection: Inject the system blank to ensure there are no carryover or system contaminants.
-
Standard Injection: Inject the 1 µg/mL working standard solution.
-
Data Acquisition: Acquire data in both Full Scan and MS/MS (or data-dependent acquisition) modes.
-
Data Analysis:
-
Extract the chromatogram for m/z 256.0 and 258.0.
-
Verify the retention time of the analyte.
-
Examine the mass spectrum of the corresponding chromatographic peak. Confirm the presence of the [M+H]⁺ ion and its M+2 isotopic partner with a ~1:1 ratio.
-
Analyze the MS/MS spectrum and compare the observed fragment ions with the predicted fragments in Table 3.
-
The overall workflow is visualized in the following diagram.
Caption: Experimental workflow for the LC-MS/MS analysis of the target compound.
Conclusion
The described LC-MS/MS method provides a highly specific and sensitive protocol for the identification and structural confirmation of this compound. The characteristic bromine isotopic pattern, accurate mass measurement, and predictable fragmentation pattern collectively offer a high degree of confidence in the analytical results. This application note serves as a comprehensive guide for laboratories involved in the synthesis, quality control, and development of related pharmaceutical compounds.
References
- University of Barcelona. (2021, February 16). Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants.
- Benchchem. Technical Support Center: Characterization of Halogenated Organic Compounds.
- Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010, February 1). Environmental Science and Pollution Research.
- CfPIE. LC-MS/MS: Practical Method Development for the Pharmaceutical Industry.
- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
- ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds.
- Griffiths, D. V., et al. (2000, December 1). Observation of amide anions in solution by electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry.
- University of California, Los Angeles. Mass Spectrometry: Fragmentation.
- Restek Corporation. Method Development Considerations for the LC-MS/MS Analysis of Drugs.
- Fisher Scientific. This compound.
- PubChemLite. This compound (C10H10BrNO2).
- Benchchem. Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones.
- Royal Society of Chemistry. (2013). Current developments in LC-MS for pharmaceutical analysis. Analyst.
- Aldlab Chemicals. This compound.
- Henderson, O. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharmaceutica Analytica Acta.
- Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns.
- Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development.
- ResearchGate. (2025, August 9). Observation of amide anions in solution by electrospray ionization mass spectrometry.
- PubMed. (2014, April 2). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers.
- Royal Society of Chemistry. (2018, June 12).
- Fiveable. Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy.
- ECHEMI. Can amide bonds fragment in ESI-MS?
- PubMed. (2000, December 15). Observation of amide anions in solution by electrospray ionization mass spectrometry.
- National Center for Biotechnology Information. 3'-Acetamidoacetophenone. PubChem Database.
- National Institute of Standards and Technology. Bromoacetamide, N-ethyl-N-(3-methylphenyl)-. NIST Chemistry WebBook.
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- 5. fiveable.me [fiveable.me]
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- 9. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00408G [pubs.rsc.org]
- 10. echemi.com [echemi.com]
N-(3-acetylphenyl)-2-bromoacetamide in the synthesis of kinase inhibitors
Application Note & Protocol
N-(3-acetylphenyl)-2-bromoacetamide: A Versatile Reagent for the Synthesis of Targeted Covalent Kinase Inhibitors
Introduction: The Rise of Covalent Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] While traditional ATP-competitive inhibitors have shown significant success, challenges such as acquired resistance and off-target effects remain. Covalent kinase inhibitors have emerged as a powerful strategy to overcome these limitations.[3][4] By forming a stable, covalent bond with a specific amino acid residue within the kinase active site—typically a non-catalytic cysteine—these inhibitors can achieve high potency, prolonged duration of action, and improved selectivity.[5][6]
This guide focuses on This compound , a key building block in the design of such targeted covalent inhibitors. This reagent ingeniously combines two crucial functionalities in one molecule: a reactive electrophilic "warhead" and a versatile recognition scaffold, providing a streamlined starting point for the synthesis of novel kinase inhibitors.
Part 1: The Dual Functionality of this compound
The utility of this reagent stems from its distinct molecular components: the bromoacetamide group and the 3-acetylphenyl moiety.
The Bromoacetamide "Warhead": Mechanism of Covalent Modification
The bromoacetamide functional group is a potent electrophile, classified as an α-haloacetamide.[7] It is designed to react with nucleophilic amino acid residues. In the context of kinase inhibitors, the primary target is the thiol side chain of a cysteine residue located near the ATP-binding pocket.[8]
The reaction proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism. The deprotonated thiolate anion of the cysteine residue attacks the α-carbon, displacing the bromide leaving group and forming a stable thioether bond. This covalent linkage effectively and irreversibly inactivates the kinase.
-
Expert Insight: The choice of the halogen in an α-haloacetamide warhead is a critical design parameter that tunes its reactivity. Bromoacetamides are generally more reactive than their chloroacetamide counterparts, which can lead to faster target engagement.[9] However, this increased reactivity necessitates careful scaffold design to ensure target selectivity and minimize off-target reactions with other biological nucleophiles.[6][9]
Caption: Covalent bond formation via SN2 mechanism.
The 3-Acetylphenyl Scaffold: A Foundation for Kinase Recognition
While the warhead provides the means of permanent inactivation, the 3-acetylphenyl portion of the molecule serves as the initial recognition element. It is designed to bind non-covalently within the ATP pocket, positioning the bromoacetamide group for optimal reaction with the target cysteine.
-
Hydrogen Bonding: The acetyl group's carbonyl oxygen is a potent hydrogen bond acceptor. This feature is crucial for anchoring the inhibitor to the kinase's hinge region, which is a key interaction for many ATP-competitive inhibitors.[2]
-
Structural Versatility: The phenyl ring provides a rigid and well-defined scaffold. The acetyl group can be further modified, for example, into an oxime or other derivatives, to fine-tune binding affinity and explore deeper pockets of the active site.
Caption: Conceptual model of inhibitor binding in the kinase active site.
Part 2: Protocol for Synthesis of a Representative Kinase Inhibitor
This section provides a detailed, step-by-step protocol for the synthesis of a hypothetical, yet representative, covalent kinase inhibitor, which we will call "Covalonib-1" . The synthesis involves the alkylation of a heterocyclic amine core with this compound. This is a common and effective strategy for attaching the warhead-scaffold moiety.
Overall Synthetic Scheme
The synthesis proceeds in a single key step where a nucleophilic amine on a core scaffold displaces the bromide from this compound.
Caption: Synthesis of Covalonib-1 via nucleophilic substitution.
Materials and Equipment
-
Reagents:
-
4-aminoquinazoline (or other suitable heterocyclic amine core)
-
This compound (CAS: 883503-09-1)[10]
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel)
-
Detailed Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask, add 4-aminoquinazoline (1.0 mmol, 1.0 eq) and anhydrous potassium carbonate (2.0 mmol, 2.0 eq).
-
Rationale: K₂CO₃ is a mild inorganic base sufficient to facilitate the reaction by neutralizing the HBr byproduct. Using a twofold excess ensures the reaction goes to completion.
-
-
Solvent Addition: Add 10 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask. Stir the suspension under a nitrogen atmosphere.
-
Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction. An inert atmosphere prevents unwanted side reactions with atmospheric moisture.
-
-
Addition of Alkylating Agent: In a separate vial, dissolve this compound (1.1 mmol, 1.1 eq) in 5 mL of anhydrous DMF. Add this solution dropwise to the stirring reaction mixture at room temperature.
-
Rationale: A slight excess of the alkylating agent helps to drive the reaction to completion. Dropwise addition helps to control any potential exotherm.
-
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10% Methanol/Dichloromethane mobile phase.
-
Rationale: Moderate heating increases the reaction rate. TLC is essential for determining when the starting material has been consumed.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 100 mL of cold water and stir. A precipitate should form.
-
Rationale: Pouring the DMF solution into water precipitates the organic product, which has low water solubility, separating it from the inorganic base and residual DMF.
-
-
Extraction: Extract the aqueous mixture three times with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Rationale: Ethyl acetate is a suitable solvent for extracting the desired product from the aqueous phase.
-
-
Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Rationale: Washing with water removes any remaining DMF, and the brine wash removes residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 80%).
-
Rationale: Chromatography is necessary to remove unreacted starting material and any side products, yielding the pure desired compound.
-
-
Characterization: Confirm the structure and purity of the final product, Covalonib-1, using 1H NMR, 13C NMR, and LC-MS analysis.
Part 3: Data Summary and Expected Outcomes
The following table summarizes the key quantitative data for the synthesis of Covalonib-1. The biological activity data is hypothetical, based on activities of similar covalent inhibitors targeting kinases like EGFR or BTK.
| Parameter | Value | Notes |
| Reactants | ||
| 4-aminoquinazoline | 145 mg (1.0 mmol) | The core nucleophile. |
| This compound | 282 mg (1.1 mmol) | The key alkylating agent.[10] |
| Product: Covalonib-1 | ||
| Molecular Weight | 320.32 g/mol | C₁₈H₁₆N₄O₂ |
| Theoretical Yield | 320 mg | Based on 1.0 mmol of the limiting reagent. |
| Expected Results | ||
| Experimental Yield | 224 - 256 mg (70-80%) | Typical yield for this type of alkylation reaction after purification. |
| Purity (by LC-MS) | >95% | Purity required for subsequent biological assays. |
| Hypothetical Activity | ||
| Target Kinase IC₅₀ | 5 - 50 nM | Expected potency for a targeted covalent inhibitor against a sensitive kinase.[11] |
| Cellular IC₅₀ | 50 - 500 nM | Cellular activity is typically lower than biochemical activity due to cell permeability and other factors. |
Part 4: Visualized Workflow and Biological Context
Experimental Workflow Diagram
This diagram illustrates the complete workflow from chemical synthesis to biological evaluation.
Caption: From synthesis to biological validation.
Example Signaling Pathway: EGFR Inhibition
Many covalent inhibitors target the Epidermal Growth Factor Receptor (EGFR) kinase. This diagram shows how an inhibitor like Covalonib-1 would block the EGFR signaling cascade, which is often hyperactivated in cancer.
Caption: Inhibition of the EGFR signaling cascade by a covalent inhibitor.
Conclusion
This compound serves as a high-utility, readily available starting material for the synthesis of targeted covalent kinase inhibitors. Its bifunctional nature allows for the simultaneous introduction of a potent covalent warhead and a versatile recognition element. The straightforward and robust alkylation chemistry described herein provides a reliable method for incorporating this moiety into diverse heterocyclic scaffolds, enabling the rapid exploration of chemical space and the development of novel, potent, and selective kinase inhibitors for therapeutic applications.
References
-
Tuley, A., et al. (2023, February 4). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. PMC. [Link]
-
Zhao, Z., et al. (n.d.). Systematic exploration of privileged warheads for covalent kinase drug discovery. ChemRxiv. [Link]
-
ResearchGate. (n.d.). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides | Request PDF. [Link]
-
Wang, S., et al. (n.d.). Advances in reversible covalent kinase inhibitors. PMC - NIH. [Link]
-
Roskoski, R. Jr. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021). DIGIBUG. [Link]
-
MDPI. (2021, November 23). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. [Link]
-
PubMed. (2014, September 1). Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides. [Link]
-
Taylor & Francis Online. (2025, December 16). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. [Link]
-
PMC. (2023, July 25). Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases. [Link]
-
PMC. (n.d.). Recent Advances in Covalent Drug Discovery. [Link]
-
MDPI. (2024, May 17). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. [Link]
-
ResearchGate. (n.d.). Sulfamate acetamides as electrophiles for targeted covalent inhibitors and CoLDR chemistry. [Link]
-
IOCB Prague. (2023, September 26). Novel inhibitors of protein kinase 2 and 3. [Link]
-
Royal Society of Chemistry. (2020, March 30). Advances in covalent kinase inhibitors. [Link]
-
ALDALAB Chemicals. (n.d.). This compound. [Link]
-
Chapman University Digital Commons. (n.d.). Thiazolyl N-Benzyl-Substituted Acetamide Derivatives: Synthesis, Src Kinase Inhibitory and Anticancer Activities. [Link]
-
Royal Society of Chemistry. (2024, November 19). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]
-
PubMed. (2000, October 15). Inhibition of tumor cell growth by a specific 6-phosphofructo-2-kinase inhibitor, N-bromoacetylethanolamine phosphate, and its analogues. [Link]
-
ResearchGate. (2024, September 2). Advances in reversible covalent kinase inhibitors. [Link]
-
MDPI. (2022, November 27). Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets. [Link]
-
Taylor & Francis. (n.d.). Kinase inhibitors – Knowledge and References. [Link]
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- 4. Advances in covalent kinase inhibitors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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- 11. mdpi.com [mdpi.com]
Application of N-(3-acetylphenyl)-2-bromoacetamide in proteomics research
Application Note: Chemoproteomic Profiling using N-(3-acetylphenyl)-2-bromoacetamide
Executive Summary
This guide details the application of This compound (APBA) in chemoproteomics.[1] APBA is a cysteine-reactive covalent fragment used to identify "ligandable" cysteine residues within the proteome.[1] Unlike broad-spectrum alkylating agents (e.g., Iodoacetamide), APBA combines a moderate-reactivity "warhead" (bromoacetamide) with a structural scaffold (3-acetylphenyl) that directs binding to specific protein pockets via non-covalent interactions prior to covalent modification.[1]
Key Applications:
-
Targeted Covalent Inhibitor (TCI) Discovery: Screening for starting points in drug discovery.[1]
-
Allosteric Site Mapping: Identifying non-catalytic, functionally relevant cysteines.[1]
-
Site-Selectivity Profiling: Differentiating between hyper-reactive and ligand-dependent reactive cysteines.[1]
Mechanism of Action
The utility of APBA relies on a two-step recognition and reaction mechanism.[1]
-
Molecular Recognition: The 3-acetylphenyl moiety interacts with the protein surface through hydrophobic interactions and hydrogen bonding (via the acetyl carbonyl), increasing the local concentration of the probe near specific cysteines.[1]
-
Nucleophilic Substitution (
): The thiolate anion ( ) of the cysteine attacks the -carbon of the bromoacetamide, displacing the bromide ion and forming a stable thioether bond.[1]
Why Bromoacetamide? Bromoacetamides occupy a "Goldilocks" zone of reactivity:
-
Less reactive than Iodoacetamides:[1][2] Reduces non-specific alkylation of surface-exposed, non-functional cysteines.[1]
-
More reactive than Chloroacetamides:[1] Ensures sufficient labeling efficiency for lower-abundance targets without requiring harsh conditions.
Diagram 1: Chemical Mechanism of Cysteine Alkylation by APBA
Caption: The
Experimental Protocol: Competitive IsoTOP-ABPP
The most robust method to validate APBA targets is Competitive IsoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis-Activity Based Protein Profiling). In this workflow, APBA competes with a broad-spectrum probe (IA-alkyne) for cysteine binding.[1]
Reagents Required
-
Fragment: this compound (Stock: 50 mM in DMSO).[1]
-
Probe: Iodoacetamide-alkyne (IA-alkyne) (Stock: 10 mM in DMSO).[1]
-
Lysis Buffer: PBS pH 7.4 or HEPES pH 7.5 (Avoid Tris due to potential amine reactivity).[1]
-
Click Reagents: Biotin-PEG3-Azide, TCEP, TBTA, CuSO4.[1]
-
Enrichment: Streptavidin-Agarose beads.
-
Isotopes: TEV-protease cleavable isotopic linkers (e.g., Heavy/Light isoTOP-ABPP tags) OR SILAC-labeled lysates.
Step-by-Step Workflow
Step 1: Proteome Preparation [1]
-
Lyse cells (e.g., HeLa, HEK293) in cold PBS by sonication.[1]
-
Centrifuge (20,000 x g, 15 min, 4°C) to remove debris.
-
Adjust protein concentration to 2 mg/mL.[1]
Step 2: Competitive Labeling (The "Competition")
-
Vehicle Control (Heavy Channel): Incubate 1 mg proteome with DMSO (1%) for 60 min at 25°C.[1]
-
APBA Treatment (Light Channel): Incubate 1 mg proteome with 100 µM APBA for 60 min at 25°C.[1]
Step 3: Probe Labeling
-
Add IA-alkyne (100 µM final) to both samples.[1]
-
Incubate for 60 min at 25°C.
-
Logic: Cysteines already bound by APBA will not react with IA-alkyne.[1]
-
Step 4: Click Chemistry & Enrichment [1]
-
React both samples with Biotin-Azide via CuAAC (Click chemistry) for 1 hour.
-
Combine Heavy and Light samples (1:1 ratio).[1]
-
Precipitate proteins (Methanol/Chloroform) to remove excess reagents.[1]
-
Resuspend and bind to Streptavidin beads.[1]
Step 5: On-Bead Digestion & Elution [1]
-
Digest with Trypsin (on-bead) to remove non-cysteine peptides.[1]
-
Elute probe-modified peptides (often using TEV protease or acid elution depending on the linker).[1]
-
Analyze via LC-MS/MS (High-Resolution Orbitrap).[1]
Data Analysis & Interpretation
The output is a ratio (
| Ratio ( | Interpretation | Biological Significance |
| No Competition | The cysteine does not bind APBA.[1] It is labeled equally by IA-alkyne in both samples.[1] | |
| Hit (Target) | APBA successfully blocked IA-alkyne binding. This cysteine is a ligandable site for APBA.[1] | |
| High Affinity | Strong covalent occupancy.[1] Likely a functional pocket or hyper-reactive cysteine.[1] |
Diagram 2: Competitive ABPP Workflow
Caption: Workflow for identifying APBA targets. A high Heavy/Light ratio in MS indicates APBA binding.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation | APBA solubility limits. | Ensure DMSO concentration is <1% final.[1] Do not exceed 200 µM APBA.[1] |
| Low Labeling | pH too low. | Maintain pH 7.4–7.[1]6. Cysteine nucleophilicity drops significantly below pH 7.[1]0. |
| Over-alkylation | Non-specific reaction.[1] | Reduce incubation time to 30-45 mins. Verify APBA purity. |
| Keratin Contam. | Dust/Skin contamination.[1] | Use clean-room protocols; filter buffers; use dedicated keratin-free columns.[1] |
References
-
Backus, K. M., et al. (2016).[1] "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574.[1] [Link]
- Foundational text on screening cysteine-reactive fragment libraries.
-
Weerapana, E., et al. (2010).[1] "Quantitative reactivity profiling predicts functional cysteines in proteomes."[1] Nature, 468(7325), 790–795.[1] [Link][1]
- Establishes the IsoTOP-ABPP methodology used in this protocol.
-
Resnick, E., et al. (2019).[1] "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 141(22), 8951–8968. [Link][1]
- Discusses the specific use of bromoacetamide libraries for fragment screening.
-
Kuljanin, M., et al. (2021).[1] "Reimagining high-throughput profiling of reactive cysteines for drug discovery." Nature Biotechnology, 39, 630–641.[1] [Link]
-
Advanced methods for analyzing cysteine-reactive probe data.[1]
-
Sources
Application Notes and Protocols: N-(3-acetylphenyl)-2-bromoacetamide for Covalent Labeling of Proteins
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide for the application of N-(3-acetylphenyl)-2-bromoacetamide (A3B) as a covalent probe for protein labeling. We delve into the underlying chemical principles, present detailed, field-tested protocols for various experimental workflows, and offer guidance on subsequent mass spectrometry-based data analysis. This guide is designed to empower researchers to effectively utilize A3B for applications such as activity-based protein profiling (ABPP), drug target identification, and cysteine reactivity mapping within complex proteomes.
Introduction: The Power of Irreversible Binding
In the landscape of chemical biology and drug discovery, understanding the interactions between small molecules and their protein targets is paramount. While non-covalent interactions have traditionally been the focus, there is a resurgence of interest in covalent inhibitors and probes.[1] These molecules form a stable, irreversible bond with their target protein, offering distinct advantages such as prolonged duration of action, high potency, and the ability to engage challenging targets that lack deep binding pockets.[1]
Chemical proteomics employs such covalent probes to explore the functional state of proteins on a global scale.[2][3] By designing probes with a reactive electrophilic "warhead" and a reporter handle, researchers can tag, enrich, and identify specific protein subsets from complex biological mixtures. This compound (A3B) is an electrophilic probe featuring a bromoacetamide moiety, a well-established reactive group for targeting nucleophilic amino acid residues.
Section 1: Principle and Mechanism of Action
The Bromoacetamide Warhead: A Selective Cysteine Alkylator
The utility of A3B as a protein labeling agent stems from its bromoacetamide functional group. This group belongs to the haloacetamide class of electrophiles, which are widely used for their ability to selectively alkylate the sulfhydryl group of cysteine residues.[4]
Cysteine, though a low-abundance amino acid, is frequently found in functionally critical protein domains, such as enzyme active sites, allosteric pockets, and metal-binding sites.[1] Under physiological conditions (pH ~7.4), the thiol side chain of cysteine can be deprotonated to the highly nucleophilic thiolate anion (-S⁻). This thiolate readily attacks the electrophilic α-carbon of the bromoacetamide, displacing the bromide ion—a good leaving group—via a bimolecular nucleophilic substitution (SN2) reaction. This results in a stable thioether bond, covalently linking the A3B probe to the protein.
While haloacetamides can also react with other nucleophilic residues like histidine, lysine, and methionine, the reaction with cysteine is kinetically favored, making it the predominant modification under controlled experimental conditions.[4] Compared to other cysteine-reactive electrophiles like maleimides, bromoacetamides offer the advantage of not hydrolyzing in aqueous buffers and forming more homogenous, stable products, which is beneficial for downstream analysis.[4][5]
Caption: SN2 reaction mechanism of A3B with a protein cysteine residue.
Section 2: Applications in Chemical Proteomics
The ability of A3B to covalently modify cysteines makes it a versatile tool for several key applications in drug discovery and proteomics.
-
Activity-Based Protein Profiling (ABPP): ABPP utilizes reactive chemical probes to profile the functional state of enzymes within a complex proteome.[3] A3B can be used to label enzymes that rely on a reactive cysteine for their catalytic activity, such as certain proteases, kinases, and oxidoreductases.[1] Differences in labeling patterns between distinct cellular states can reveal changes in enzyme activity.
-
Target Identification and Deconvolution: When a bioactive small molecule is discovered, identifying its direct protein targets is a critical yet challenging step. A covalent probe based on the small molecule's scaffold, incorporating a bromoacetamide warhead, can be synthesized. This probe can then be used to irreversibly bind and "pull down" its cellular targets for identification by mass spectrometry.[2][6]
-
Cysteine Reactivity Profiling: The reactivity of a given cysteine is governed by its local microenvironment, including solvent accessibility and the pKa of its thiol group. A3B can be used in quantitative proteomics experiments to globally profile the reactivity of thousands of cysteines simultaneously, providing insights into protein structure, function, and conformational changes upon ligand binding.[1]
Section 3: Experimental Design and Core Protocols
Successful covalent labeling experiments require careful optimization of reaction conditions to ensure specificity and efficiency. Below are foundational protocols that can be adapted for specific research questions.
Protocol 3.1: Preparation of A3B Stock Solutions
Rationale: A3B has limited solubility in aqueous buffers. A concentrated stock solution in an organic solvent ensures efficient delivery into the reaction mixture and minimizes the final concentration of the organic solvent, which could perturb protein structure.
-
Weighing: Carefully weigh out the desired amount of this compound (MW: 256.10 g/mol )[7] in a chemical fume hood.
-
Dissolution: Dissolve the A3B powder in anhydrous dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 100 mM).
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 3.2: In Vitro Labeling of a Purified Protein
Rationale: This protocol is ideal for validating the reactivity of A3B with a specific protein of interest or for producing a covalently modified protein for functional assays.
-
Protein Preparation: Prepare the purified protein in a suitable, non-nucleophilic buffer (e.g., 50 mM HEPES or phosphate buffer, pH 7.4). Ensure the buffer does not contain components with free thiols, such as DTT or β-mercaptoethanol.
-
Reaction Setup: In a microcentrifuge tube, combine the protein solution with the A3B probe. The final concentrations should be optimized for each target. A good starting point is a 10-fold molar excess of A3B over the protein.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. The incubation time can range from 30 minutes to 2 hours, depending on the reactivity of the target cysteine.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule with a free thiol, such as DTT or β-mercaptoethanol, to a final concentration of 1-10 mM to consume any unreacted A3B.
-
Analysis: Analyze the labeling reaction by SDS-PAGE, intact protein mass spectrometry, or peptide mapping to confirm modification.
| Parameter | Starting Recommendation | Range for Optimization |
| Protein Concentration | 1-5 µM | 0.5 - 20 µM |
| A3B Concentration | 10-50 µM (10x molar excess) | 1x - 100x molar excess |
| Buffer | 50 mM HEPES, pH 7.4 | pH 7.0 - 8.0 |
| Temperature | Room Temperature (22°C) | 4°C - 37°C |
| Incubation Time | 60 minutes | 15 minutes - 4 hours |
Protocol 3.3: Proteome-Wide Labeling in Cell Lysate
Rationale: This protocol allows for the profiling of A3B targets in a complex biological mixture, serving as the basis for target identification and cysteine reactivity studies.
-
Lysate Preparation: Harvest cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer without DTT) supplemented with protease inhibitors.[8] Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Labeling Reaction: Dilute the proteome to a final concentration of 1-2 mg/mL in lysis buffer. Add A3B from the DMSO stock to the desired final concentration (e.g., 50-100 µM).
-
Incubation: Incubate the lysate with the probe for 30-60 minutes at room temperature with gentle rotation.
-
Sample Preparation for MS: Following incubation, the sample is ready for downstream processing for mass spectrometry analysis as described in Protocol 3.4.
General Workflow for Proteomic Sample Preparation
The following workflow is a standard procedure to digest A3B-labeled proteomes into peptides for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sources
- 1. Reactive-cysteine profiling for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target identification by chemical proteomics and bioinformatic investigations with small molecule ligands [dash.harvard.edu]
- 3. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
- 7. aldlab-chemicals_this compound [aldlab.com]
- 8. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
Cell-based assays using N-(3-acetylphenyl)-2-bromoacetamide derivatives
Application Notes and Protocols
Topic: Cell-based Assays Using N-(3-acetylphenyl)-2-bromoacetamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Harnessing Covalent Modification: A Guide to Cell-Based Assays with this compound Derivatives
Introduction: The Resurgence of Covalent Probes in Cellular Biology
The paradigm of drug discovery and chemical biology has seen a renewed interest in covalent inhibitors. Once set aside due to concerns about off-target effects, the rational design of targeted covalent inhibitors now offers unparalleled advantages in potency, duration of action, and the ability to probe complex biological systems. The this compound scaffold represents a versatile starting point for the development of such specific and potent cellular probes.
The key to the utility of this scaffold lies in the 2-bromoacetamide "warhead," an electrophilic group that can form a stable, covalent bond with nucleophilic residues on proteins, such as the thiol group of cysteine. This irreversible interaction allows for the durable modulation of protein function, making these derivatives powerful tools for studying and targeting cellular signaling pathways.
This guide provides a comprehensive overview of the application of this compound derivatives in cell-based assays. We will delve into the mechanistic basis of their action, provide detailed protocols for their characterization, and discuss advanced techniques for identifying their cellular targets. Our focus will be on assays relevant to the study of programmed cell death, or apoptosis, a common outcome for cells treated with cytotoxic covalent modifiers.
The Principle of Covalent Inhibition: A Targeted and Irreversible Approach
The this compound derivatives function as targeted covalent inhibitors. Their mechanism of action can be conceptualized as a two-step process, which is fundamental to their specificity and efficacy.
-
Initial Non-covalent Binding: The N-(3-acetylphenyl) portion of the molecule, along with other potential substitutions, first directs the compound to the binding pocket of a target protein. This initial, reversible binding is governed by standard non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The specificity of this step is crucial for minimizing off-target reactions.
-
Irreversible Covalent Bond Formation: Once the derivative is positioned correctly within the protein's binding site, the electrophilic bromoacetamide group is brought into close proximity with a nucleophilic amino acid residue (e.g., cysteine). This proximity facilitates a nucleophilic substitution reaction, resulting in the formation of a stable covalent bond between the inhibitor and the protein. This irreversible step effectively "locks" the inhibitor in place, leading to sustained modulation of the protein's function.
This targeted approach ensures that the inherent reactivity of the bromoacetamide warhead is unleashed in a controlled manner, primarily at the intended target site, thereby enhancing selectivity and reducing widespread, non-specific cellular damage.
Hypothesized Biological Impact: Induction of Apoptosis
A frequent consequence of irrecoverable damage to essential cellular proteins is the initiation of apoptosis, or programmed cell death. This is a tightly regulated process that ensures the safe and efficient removal of damaged or unwanted cells. Apoptosis can be broadly divided into two main signaling cascades: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of a family of proteases called caspases, which are the executioners of apoptosis.
Given the cytotoxic potential of covalent inhibitors, a primary application of this compound derivatives is the study of apoptosis induction. It is hypothesized that these compounds, by covalently modifying and inhibiting key cellular proteins, can trigger the apoptotic cascade. Potential targets could include anti-apoptotic proteins of the Bcl-2 family, or even the caspases themselves.
Application 1: Assessment of Cytotoxicity Using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][2][3][4][5] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol: MTT Assay
Materials:
-
This compound derivative stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest (e.g., HeLa, Jurkat, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 15 minutes at room temperature with gentle shaking.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
| Parameter | Description |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Compound Incubation | 24 - 72 hours |
| MTT Incubation | 2 - 4 hours |
| Absorbance Reading | 570 nm |
Application 2: Measurement of Apoptosis via Caspase-3/7 Activity
Caspase-3 and Caspase-7 are key executioner caspases in the apoptotic pathway. Their activation is a hallmark of apoptosis. Fluorometric assays that use a specific substrate, such as DEVD-AMC (Asp-Glu-Val-Asp-7-amino-4-methylcoumarin), can be used to quantify their activity.[6][7][8][9] When cleaved by active caspase-3/7, the substrate releases the fluorescent AMC molecule.
Protocol: Caspase-3/7 Activity Assay
Materials:
-
This compound derivative stock solution
-
Cell line of interest
-
Complete cell culture medium
-
Caspase-3/7 assay kit (containing lysis buffer, reaction buffer, and DEVD-AMC substrate)
-
White or black-walled 96-well microplates
-
Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~440 nm)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and treat with the compound as described in the MTT assay protocol.
-
-
Cell Lysis:
-
After the treatment period, centrifuge the plate (if using suspension cells) and remove the supernatant.
-
Add 50-100 µL of lysis buffer to each well and incubate on ice for 10-15 minutes.
-
-
Caspase Activity Measurement:
-
Prepare the reaction mixture according to the manufacturer's instructions (typically a combination of reaction buffer and DEVD-AMC substrate).
-
Add 50 µL of the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence using a microplate reader.
-
Data Analysis:
-
Calculate the fold-increase in caspase-3/7 activity in treated cells compared to the vehicle control.
-
This provides a quantitative measure of apoptosis induction.
Application 3: Target Identification and Selectivity Profiling
A key challenge with covalent inhibitors is identifying their specific cellular targets. Chemoproteomics offers a powerful solution to this problem.[10][11][12] By synthesizing a version of the this compound derivative that includes a "clickable" tag, such as a terminal alkyne, it is possible to specifically label, enrich, and identify the protein targets from a complex cell lysate.
This approach not only identifies the primary target(s) of the compound but can also provide a broader view of its selectivity across the proteome, helping to anticipate potential off-target effects. Competitive profiling, where cells are pre-treated with the non-tagged compound before adding the tagged probe, can further validate the specificity of the interaction.
Conclusion and Future Perspectives
This compound derivatives are valuable tools for chemical biology and drug discovery. Their inherent reactivity, when coupled with a specific targeting scaffold, allows for the potent and durable modulation of protein function. The cell-based assays outlined in this guide provide a robust framework for characterizing the cytotoxic and pro-apoptotic effects of these compounds. Furthermore, the application of advanced chemoproteomic techniques will be instrumental in elucidating their precise mechanisms of action and ensuring the development of highly selective and effective molecular probes and therapeutic candidates.
References
-
Apoptosis Signaling Pathway. ResearchGate. Available from: [Link]
-
Extrinsic & Intrinsic Apoptosis Pathways Diagram. SciSpace. Available from: [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available from: [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]
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Cell Viability Assays. In: Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Available from: [Link]
-
Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Abbkine. Available from: [Link]
-
Harnessing Ionic Selectivity in Acetyltransferase Chemoproteomic Probes. ACS Chem Biol. 2021;16(11):2215-2224. Available from: [Link]
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Caspase 3 Activity Assay Kit. MP Biomedicals. Available from: [Link]
-
Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. Cells. 2023;12(13):1734. Available from: [Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. Available from: [Link]
-
Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. ACS Chem Biol. 2024;19(9):2545-2554. Available from: [Link]
-
A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods. 2016;97:36-42. Available from: [Link]
-
Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. Nat Commun. 2024;15(1):978. Available from: [Link]
-
A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods. 2016;97:36-42. Available from: [Link]
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N-(3-acetylphenyl)-2-bromoacetamide in drug discovery and development
An In-Depth Technical Guide to N-(3-acetylphenyl)-2-bromoacetamide in Drug Discovery and Development
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide on the synthesis, characterization, and potential applications of this compound, a versatile chemical intermediate poised for significant utility in the field of drug discovery and development. By dissecting its molecular architecture, we will explore the rationale behind its design and propose robust protocols for its use as both a covalent probe and a foundational scaffold for more complex molecular entities.
Introduction: A Molecule of Bipartite Potential
This compound (CAS No: 883503-09-1) is a bifunctional organic compound that merges two key chemical motifs of high interest in medicinal chemistry: the 3-acetylphenyl group and a reactive bromoacetamide warhead.[1][2] While not extensively documented as a standalone therapeutic agent, its true value lies in its potential as a strategic building block and a tool for chemical biology.
The 3-acetylphenyl moiety is derived from 3-aminoacetophenone, a known precursor and structural component in various biologically active molecules, including analgesics, anticonvulsants, and even the antibiotic pactamycin.[][4][5] The bromoacetamide group, conversely, is a well-established electrophilic moiety capable of forming stable covalent bonds with nucleophilic residues in proteins, such as cysteine or histidine. This makes it an ideal functional group for designing targeted covalent inhibitors (TCIs), a class of drugs known for their high potency, prolonged duration of action, and ability to overcome drug resistance.
This guide will illuminate the practical aspects of working with this compound, from its synthesis to its application in identifying and validating novel drug targets.
| Property | Value | Reference |
| CAS Number | 883503-09-1 | [1] |
| Molecular Formula | C₁₀H₁₀BrNO₂ | [1] |
| Molecular Weight | 256.10 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Melting Point | 97-100 °C | [2] |
| SMILES | BrCC(=O)Nc1cc(ccc1)C(C)=O | [1] |
Rationale for Application in Drug Discovery
The strategic value of this compound can be understood by examining its two primary components.
The 3-Acetylphenyl Scaffold: A Versatile Anchor
The core structure is derived from 3-aminoacetophenone. This aromatic ketone serves as more than just a molecular backbone; it provides a vector for molecular recognition. The acetyl group can act as a hydrogen bond acceptor, while the phenyl ring can engage in π-stacking or hydrophobic interactions within a protein's binding pocket. Its presence in diverse bioactive compounds underscores its utility as a privileged scaffold in medicinal chemistry.[4][5]
The Bromoacetamide Warhead: A Tool for Covalent Targeting
The 2-bromoacetamide functional group is a potent electrophile. The carbon atom adjacent to the bromine is susceptible to nucleophilic attack by amino acid side chains, most notably the thiol group of cysteine. This reactivity is the cornerstone of its application in designing covalent inhibitors.
Causality of Covalent Inhibition: By forming an irreversible covalent bond with a target protein, an inhibitor can achieve complete and sustained target inactivation. This is particularly advantageous for targets where high fractional occupancy is required for therapeutic effect or for combating competitive resistance mechanisms. The bromoacetamide moiety is a classic example of an alkylating agent used for this purpose.[6][7]
Caption: Covalent modification of a target protein by this compound.
Synthesis and Characterization Protocols
The synthesis of this compound is a straightforward process involving the acylation of 3-aminoacetophenone. The following protocols are designed to be self-validating through clear checkpoints and characterization steps.
Protocol 1: Synthesis of 3-Aminoacetophenone (Starting Material)
3-Aminoacetophenone is commonly synthesized via the reduction of 3-nitroacetophenone.[4][8]
Materials:
-
3-Nitroacetophenone
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ammonia solution (NH₄OH)
-
Deionized water
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
To the flask, add water and iron powder with vigorous stirring.
-
Slowly add concentrated HCl to the suspension.
-
In batches, carefully add the 3-nitroacetophenone.
-
Heat the mixture to reflux and maintain for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to approximately 30°C.
-
Acidify the mixture with HCl to ensure all the product is in its protonated, soluble form.
-
Filter off the remaining iron powder and byproducts.
-
Transfer the filtrate to a beaker and slowly add ammonia solution until the solution is weakly alkaline, at which point the 3-aminoacetophenone will precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water). The yield is typically around 85%.[4]
Protocol 2: Synthesis of this compound
This procedure is an N-acylation reaction, a fundamental transformation in organic chemistry.[6][9]
Materials:
-
3-Aminoacetophenone (from Protocol 1)
-
Bromoacetyl bromide or Bromoacetyl chloride
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile, or N,N-Dimethylformamide (DMF))
-
A suitable base (e.g., Triethylamine (TEA) or Pyridine)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminoacetophenone (1.0 eq) and the base (1.1 eq) in the anhydrous solvent.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add bromoacetyl bromide or chloride (1.05 eq) dropwise to the stirred solution. Causality: This slow addition at low temperature is crucial to control the exothermic reaction and prevent side product formation.
-
Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor reaction completion by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove excess acid), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by flash column chromatography to yield pure this compound.
Caption: Workflow for the synthesis and purification of the target compound.
Protocol 3: Characterization and Quality Control
Verifying the identity and purity of the final compound is essential for its use in any biological assay.
Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by providing a highly accurate molecular weight.[11]
-
-
Melting Point Analysis:
-
A sharp melting point range close to the literature value (97-100 °C) is a strong indicator of high purity.[2]
-
-
Purity Assessment (HPLC):
-
High-Performance Liquid Chromatography (HPLC) should be used to determine the purity of the compound, which should ideally be >95% for use in biological assays.
-
Application Protocols in Drug Discovery
The following protocols are representative methodologies illustrating how this compound can be deployed in a research setting.
Protocol 4: Screening for Covalent Target Engagement
This protocol uses mass spectrometry to detect the covalent modification of a target protein.
Procedure:
-
Incubate the purified target protein (e.g., a kinase with a known cysteine residue near the active site) with a 5-10 fold molar excess of this compound in a suitable buffer (e.g., HEPES or PBS) at room temperature for 1-2 hours.
-
Run a parallel control reaction containing the protein and buffer with DMSO (vehicle) instead of the compound.
-
Quench the reaction by adding an excess of a reducing agent like DTT or by acidifying with formic acid.
-
Analyze the intact protein samples from both the treatment and control groups using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Validation: A successful covalent modification will result in a mass increase of the target protein corresponding to the mass of the acetamide fragment (C₁₀H₁₀NO₂), which is 176.07 Da (256.10 Da - 79.90 Da for Br - 1.01 Da for H). This mass shift confirms target engagement.
Protocol 5: Use as a Synthetic Intermediate for Library Generation
This protocol demonstrates how the compound can serve as a scaffold for creating a library of more complex molecules via nucleophilic substitution.[9]
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq) in a polar aprotic solvent like DMF.
-
Add a nucleophile of interest (1.1 eq), for example, imidazole, a substituted thiol, or a secondary amine.
-
Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5 eq) to act as a proton scavenger.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform a standard aqueous workup followed by purification (chromatography or recrystallization) to isolate the final derivative.
-
This process can be parallelized to rapidly generate a library of compounds for screening in various assays, such as those assessing anticancer or anti-inflammatory activity.[10][12][13]
Safety and Handling
This compound is an alkylating agent and should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Bromoacetamides can be lachrymators.
-
Storage: Store in a cool, dry, and dark place, tightly sealed to prevent hydrolysis.[4]
Conclusion and Future Directions
This compound represents a valuable, yet under-explored, tool for drug discovery. Its dual-functionality allows it to serve as a potent covalent probe for identifying and validating novel therapeutic targets, as well as a versatile chemical scaffold for the synthesis of focused compound libraries. The protocols detailed in this guide provide a robust framework for researchers to synthesize, characterize, and effectively deploy this compound in their research programs, potentially accelerating the discovery of new medicines for a range of diseases.
References
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Scribd. P Bromoaniline From Aniline Protocol. Available from: [Link].
-
ResearchGate. A Practical Procedure for Regioselective Bromination of Anilines. Available from: [Link].
-
Fallica, A. N., et al. (2021). Discovery of Novel Acetamide-Based Heme Oxygenase-1 Inhibitors with Potent In Vitro Antiproliferative Activity. ACS Omega, 6(35), 22856–22869. Available from: [Link].
- Patsnap. Synthetic method for 3-aminoacetophenone.
- Google Patents. Method for synthesizing bromoacetamide.
-
Organic Syntheses. N-Bromoacetamide. Available from: [Link].
-
PubChem. 3'-Aminoacetophenone. Available from: [Link].
-
Aliabadi, A., et al. (2022). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 28(4), 545-554. Available from: [Link].
-
PubMed. Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides. Available from: [Link].
-
MDPI. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Available from: [Link].
-
National Institutes of Health. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. Available from: [Link].
-
ResearchGate. Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N ‐(4‐acetylphenyl)‐2‐chloroacetamide. Available from: [Link].
-
ResearchGate. Synthesis and Biological Evaluation of New N-(4-Acetylphenyl)-2-cyanoacetamide Derivatives with Docking, and Molecular Dynamics Insights. Available from: [Link].
-
Chemistry LibreTexts. 1: Acetylation of Aniline (Experiment). Available from: [Link].
-
PubMed. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. Available from: [Link].
-
YouTube. Acetylation of aniline. Available from: [Link].
-
ChemRxiv. Design, Synthesis and Biological Evaluation of Chalcone Acetamide Derivatives against Triple Negative Breast Cancer. Available from: [Link].
-
ResearchGate. Discovery of N -(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia. Available from: [Link].
-
MDPI. A New Routine for the Synthesis of N-substituted-N-(sulfonyl) bromoacetamides with ZnCl2 as a Catalyst. Available from: [Link].
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Application Note & Protocol: A Scalable and Validated Synthesis of N-(3-acetylphenyl)-2-bromoacetamide for Advanced Research and Development
Introduction and Strategic Importance
N-(3-acetylphenyl)-2-bromoacetamide is a key bifunctional molecule increasingly utilized as a versatile intermediate in the synthesis of complex organic scaffolds. Its structure, featuring a reactive bromoacetamide moiety and a modifiable acetylphenyl group, makes it a valuable building block for a wide range of applications, particularly in medicinal chemistry and drug development. The bromoacetamide group serves as a potent electrophile for covalent modification of biological targets, while the acetyl group offers a handle for further synthetic elaboration.
This document provides a comprehensive, field-tested guide for the scale-up synthesis of this compound. Moving beyond a simple recitation of steps, this protocol is designed to provide researchers, scientists, and process chemists with a deep understanding of the reaction's causality, robust safety procedures, and self-validating quality control measures necessary for producing high-purity material on a multi-gram to kilogram scale.
Mechanistic Rationale and Core Principles
The synthesis of this compound is achieved through a nucleophilic acyl substitution reaction. The primary amine of 3-aminoacetophenone acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of bromoacetyl bromide.
Key Chemical Entities:
-
3-Aminoacetophenone (Nucleophile): The starting aniline derivative provides the nitrogen atom that will form the amide bond.
-
Bromoacetyl Bromide (Electrophile): This highly reactive acylating agent provides the bromoacetyl group. Its reactivity is driven by the two electron-withdrawing bromine atoms, which make the carbonyl carbon exceptionally susceptible to nucleophilic attack.[1]
-
Solvent (e.g., Anhydrous 1,4-Dioxane or Acetone): An aprotic solvent is crucial to prevent reaction with the highly water-sensitive bromoacetyl bromide.[2][3]
-
Base (Implicit or Explicit): The reaction generates hydrogen bromide (HBr) as a byproduct. In some protocols, a non-nucleophilic base (like sodium bicarbonate during workup) is used to neutralize the acid, which can otherwise protonate the starting amine, rendering it non-nucleophilic.[4]
The reaction proceeds rapidly, often exothermically, necessitating careful temperature control to minimize the formation of impurities.
Chemical Reaction Scheme
Caption: Nucleophilic acyl substitution for the synthesis of the target compound.
Critical Safety and Handling Protocols
Scaling up this synthesis requires stringent adherence to safety protocols due to the hazardous nature of the reagents, particularly bromoacetyl bromide.
Bromoacetyl Bromide is extremely corrosive, a potent lachrymator (induces tearing), and reacts violently with water. [2][5][6]
-
Engineering Controls: All operations involving bromoacetyl bromide MUST be conducted in a certified, high-performance chemical fume hood.
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:
-
Eye Protection: Tightly fitting chemical safety goggles combined with a full-face shield.[7]
-
Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Always inspect gloves for integrity before use.[7]
-
Body Protection: A flame-resistant lab coat worn over chemical-resistant overalls.
-
-
Emergency Preparedness: An emergency eyewash station and safety shower must be immediately accessible. A spill kit containing an appropriate absorbent material (e.g., vermiculite or sand, not combustible materials) should be readily available.[8]
-
First Aid:
-
Skin Contact: Immediately rinse the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[2][5]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Detailed Scale-Up Synthesis Protocol
This protocol is designed for a representative 50-gram scale synthesis and can be linearly adapted for larger quantities with appropriate equipment adjustments.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example | Quantity | Molar Eq. |
| 3-Aminoacetophenone | ≥98% | Sigma-Aldrich | 50.0 g | 1.0 |
| Bromoacetyl bromide | ≥98% | Sigma-Aldrich | 78.5 g (37.7 mL) | 1.05 |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Fisher Scientific | 1.0 L | - |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | VWR | As needed | - |
| Ethanol | 200 Proof, ACS Grade | VWR | ~500 mL | - |
| Deionized Water | High Purity | - | 4.0 L | - |
Equipment:
-
2 L three-neck round-bottom flask
-
Overhead mechanical stirrer with a PTFE paddle
-
250 mL pressure-equalizing dropping funnel
-
Digital thermometer/temperature probe
-
Nitrogen or Argon inlet
-
Ice-water bath
-
Large Büchner funnel and vacuum flask (2 L capacity)
-
Vacuum oven
Step-by-Step Synthesis Procedure
-
Reactor Setup: Assemble the 2 L three-neck flask with the overhead stirrer, dropping funnel, and temperature probe. Ensure the system is under a gentle positive pressure of an inert gas (Nitrogen or Argon).
-
Reactant Charging: Charge the flask with 3-aminoacetophenone (50.0 g) and anhydrous 1,4-dioxane (750 mL). Begin stirring to fully dissolve the solid.
-
Initial Cooling: Cool the resulting solution to 0-5 °C using an ice-water bath. Maintain this temperature range during the next step.
-
Controlled Addition of Acylating Agent: Charge the dropping funnel with bromoacetyl bromide (78.5 g). Add the bromoacetyl bromide dropwise to the stirred, cooled solution over a period of 60-90 minutes. Causality: A slow, controlled addition is critical to dissipate the heat generated from the exothermic reaction and prevent the formation of undesired byproducts.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 3-4 hours to ensure the reaction proceeds to completion.
-
Reaction Monitoring (Self-Validation): Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 3:1 Hexanes:Ethyl Acetate). The disappearance of the 3-aminoacetophenone spot indicates completion.
-
Product Precipitation (Work-up): Carefully and slowly pour the reaction mixture into a separate beaker containing 3 L of ice-cold water while stirring vigorously. A precipitate of the crude product will form.[3]
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing and Neutralization: Wash the filter cake thoroughly with cold deionized water (2 x 250 mL). Subsequently, wash the cake with a cold, saturated sodium bicarbonate solution (~250 mL) until effervescence ceases. This neutralizes any residual HBr. Finally, wash again with cold deionized water (250 mL) to remove excess bicarbonate.
-
Drying: Dry the crude product in a vacuum oven at 40-50 °C until a constant weight is achieved.
Purification by Recrystallization
To achieve high purity suitable for drug development applications, recrystallization is a mandatory step.[9]
-
Solvent Selection: Transfer the dried crude product to a suitably sized Erlenmeyer flask.
-
Dissolution: Add a minimal amount of hot ethanol and heat the mixture to a gentle boil with stirring until all the solid dissolves.
-
Decolorization (Optional): If the solution is highly colored, a small amount of activated carbon can be added, and the solution can be hot-filtered.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum at 40-50 °C to a constant weight.
Quality Control and Data Summary
The identity and purity of the final product must be confirmed through rigorous analytical testing.
| Parameter | Specification | Analytical Method |
| Appearance | Off-white to light beige crystalline solid | Visual Inspection |
| Melting Point | 96-98 °C (Literature: 96-97 °C[3]) | Melting Point Apparatus |
| Purity (by HPLC) | ≥98% | High-Performance Liquid Chromatography |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, IR Spectroscopy |
| Expected Yield | 75-85% | Gravimetric Analysis |
Molecular Formula: C₁₀H₁₀BrNO₂[10] Molecular Weight: 256.10 g/mol [10]
Workflow Visualization
The overall process from reaction to final product can be visualized as follows.
Caption: A comprehensive workflow for the scale-up synthesis of this compound.
References
- Loba Chemie. (n.d.). BROMOACETYL BROMIDE - Safety Data Sheet.
- Span Chemie. (n.d.). bromoacetyl bromide - Safety Data Sheet.
- ChemicalBook. (2025). Bromoacetyl bromide - Safety Data Sheet.
- Fisher Scientific. (2025). Bromoacetyl bromide - Safety Data Sheet.
- Sisco Research Laboratories Pvt. Ltd. (n.d.). Bromo Acetyl Bromide - Material Safety Data Sheet.
- BenchChem. (n.d.). 2-Bromoacetamide synthesis and purification methods.
-
Eller, G. A., & Holzer, W. (2006). Synthesis and Detailed Spectroscopic Characterization of Two Novel N-(3-Acetyl-2-thienyl)acetamides. Molecules, 11(12), 371-376. Retrieved from [Link]
- Aldlab Chemicals. (n.d.). This compound.
- University of Engineering and Technology, Lahore. (2023). Purification of Organic Compounds: from Crude Product to Purity.
- BenchChem. (n.d.). Synthesis of 2-Bromo-n-(4-sulfamoylphenyl)acetamide - Technical Support Center.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. Synthesis and Detailed Spectroscopic Characterization of Two Novel N-(3-Acetyl-2-thienyl)acetamides | MDPI [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lobachemie.com [lobachemie.com]
- 6. spanlab.in [spanlab.in]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. physics.emu.edu.tr [physics.emu.edu.tr]
- 10. aldlab-chemicals_this compound [aldlab.com]
Troubleshooting & Optimization
Optimizing reaction conditions for N-(3-acetylphenyl)-2-bromoacetamide synthesis
Technical Support Center: Synthesis of N-(3-acetylphenyl)-2-bromoacetamide
Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to assist researchers, chemists, and drug development professionals in successfully navigating this important synthesis.
This compound is a key building block in medicinal chemistry, often used in the development of enzyme inhibitors and other pharmacologically active molecules. The synthesis, typically an N-acylation of 3-aminoacetophenone with bromoacetyl bromide, appears straightforward but can present challenges related to yield, purity, and reproducibility. This guide is designed to address these common issues with scientifically grounded explanations and practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for this synthesis?
The synthesis is a classic nucleophilic acyl substitution. The amino group (-NH2) of 3-aminoacetophenone, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon of bromoacetyl bromide. The bromide ion is subsequently eliminated as a leaving group. This reaction generates hydrogen bromide (HBr) as a byproduct, which must be neutralized by a base to prevent protonation of the starting amine and drive the reaction to completion.
Q2: Why is the choice of base so critical in this reaction?
The base serves to scavenge the HBr produced during the reaction. Without a base, the HBr would protonate the starting 3-aminoacetophenone, rendering it non-nucleophilic and halting the reaction. However, a base that is too strong or nucleophilic (like NaOH) can promote unwanted side reactions, such as the hydrolysis of the bromoacetyl bromide. Therefore, a non-nucleophilic, moderately weak base like pyridine or a hindered amine (e.g., triethylamine or diisopropylethylamine) is often ideal.
Q3: What are the primary safety concerns when working with bromoacetyl bromide?
Bromoacetyl bromide is a highly reactive, corrosive, and lachrymatory (tear-inducing) substance. It reacts vigorously with water and moisture to produce corrosive HBr and bromoacetic acid.[1] All manipulations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. Anhydrous (dry) conditions are essential not only for safety but also for the success of the reaction.[1]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
You've completed the reaction and workup, but the isolated yield of this compound is significantly lower than expected.
This is one of the most common challenges. The root cause can often be traced back to one of several key areas.
-
Potential Cause A: Inactive Starting Material or Reagents.
-
Explanation: The 3-aminoacetophenone may be of poor quality, or the bromoacetyl bromide may have hydrolyzed due to improper storage. Like other acyl halides, bromoacetyl bromide is highly sensitive to moisture.[1]
-
Solution: Verify the purity of your 3-aminoacetophenone via melting point or NMR spectroscopy. Use a fresh bottle of bromoacetyl bromide or purify it by distillation if necessary. Always handle reagents under anhydrous conditions.
-
-
Potential Cause B: Incomplete Reaction.
-
Explanation: The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may have been too low. Inefficient mixing can also lead to an incomplete reaction, especially in heterogeneous mixtures.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned time, extend the reaction duration. If the reaction is sluggish at 0 °C or room temperature, consider a modest increase in temperature, but be mindful of potential side reactions.
-
-
Potential Cause C: Suboptimal Base or Stoichiometry.
-
Explanation: An insufficient amount of base will not neutralize all the HBr generated, leading to the deactivation of the nucleophile. Using an incorrect type of base can lead to side reactions.
-
Solution: Use at least 1.1 to 1.2 equivalents of a non-nucleophilic base like pyridine or triethylamine. Ensure accurate measurement of all reagents.
-
Issue 2: Product is Impure (Multiple Spots on TLC)
Your crude product shows several spots on the TLC plate, indicating the presence of impurities.
Identifying the nature of the impurities is the first step toward eliminating them.
-
Impurity A: Unreacted 3-Aminoacetophenone.
-
Identification: This will appear as a spot on the TLC plate that corresponds to the Rf value of the starting material.
-
Solution: This indicates an incomplete reaction. Refer to the solutions for Issue 1, Potential Cause B . For purification, the desired product is less polar than the starting amine, making flash column chromatography an effective separation method.
-
-
Impurity B: Bromoacetic Acid.
-
Identification: This is an acidic impurity formed from the hydrolysis of bromoacetyl bromide.[1] It may streak on the TLC plate.
-
Solution: During the aqueous workup, wash the organic layer with a mild basic solution, such as saturated sodium bicarbonate (NaHCO3), to remove acidic impurities.
-
-
Impurity C: Di-acylated Byproduct.
-
Identification: In rare cases, a second acylation can occur on the amide nitrogen, forming a di-acylated product. This would likely be a less polar spot on the TLC.
-
Solution: This is typically caused by overly harsh conditions or incorrect stoichiometry. Ensure that bromoacetyl bromide is not used in large excess and is added slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Optimized Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is optimized for high yield and purity on a laboratory scale.
-
Preparation: Oven-dry all glassware and allow it to cool under an inert atmosphere (e.g., a stream of nitrogen or argon).
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-aminoacetophenone (1.0 eq) and anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (1.2 eq) or pyridine (1.2 eq) to the solution and stir.
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Acylation: Slowly add bromoacetyl bromide (1.1 eq) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by flash column chromatography on silica gel.
Protocol 2: Thin Layer Chromatography (TLC) Monitoring
-
Plate: Use silica gel 60 F254 plates.
-
Mobile Phase: A good starting point is a mixture of Hexanes and Ethyl Acetate (e.g., 3:1 or 2:1 v/v).
-
Spotting: Dissolve small aliquots of your starting material (SM), co-spot (SM + reaction mixture), and reaction mixture (RM) in a suitable solvent (like DCM) and spot them on the TLC plate.
-
Development: Place the plate in a chamber saturated with the mobile phase and allow the solvent front to rise.
-
Visualization: Visualize the spots under a UV lamp at 254 nm. The disappearance of the starting material spot in the RM lane indicates the reaction is progressing.
Data Summary Table
| Reagent | Molar Mass ( g/mol ) | Equivalents | Key Considerations |
| 3-Aminoacetophenone | 135.16 | 1.0 | Ensure it is pure and dry. |
| Bromoacetyl Bromide | 201.86 | 1.1 | Highly moisture-sensitive and corrosive. Add slowly at 0 °C. |
| Triethylamine | 101.19 | 1.2 | Acts as an HBr scavenger. Must be anhydrous. |
| Dichloromethane (DCM) | 84.93 | Solvent | Must be anhydrous. |
References
-
PubChem. 3'-Aminoacetophenone. National Center for Biotechnology Information. [Link]
-
Khan, I., et al. (2015). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl. Journal of the Chemical Society of Pakistan, 37(1). [Link]
-
PrepChem. Preparation of N-(3-bromo-2-methylphenyl)acetamide. [Link]
Sources
Technical Support Center: Purification of Crude N-(3-acetylphenyl)-2-bromoacetamide
Welcome to the technical support center for the purification of crude N-(3-acetylphenyl)-2-bromoacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this compound.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its purity is paramount for the success of subsequent reactions and the quality of the final product. The synthesis of this compound often results in a crude product containing unreacted starting materials, byproducts, and other impurities. This guide provides a comprehensive overview of effective purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The primary impurities depend on the synthetic route but typically include:
-
Unreacted 3-aminoacetophenone: The starting amine for the acylation reaction.
-
Bromoacetic acid or bromoacetyl bromide/chloride: The acylating agent.
-
Di-acylated byproduct: Formed if the acylation occurs on both the amine and another reactive site, though less common under controlled conditions.
-
Hydrolyzed product (N-(3-acetylphenyl)-2-hydroxyacetamide): The bromo group is susceptible to hydrolysis, especially during aqueous workup or in the presence of moisture.[1][2]
Q2: What is the initial appearance of the crude product and what does it indicate?
A2: The crude product is often an off-white to yellowish or brownish solid. The discoloration typically indicates the presence of residual starting materials or byproducts from side reactions. A darker color may suggest the presence of polymeric or degradation products, necessitating a more rigorous purification approach.
Q3: Which purification technique is generally most effective for this compound?
A3: Recrystallization is often the most effective and scalable method for purifying this compound. It is efficient at removing most common impurities. For very persistent impurities or for achieving very high purity, column chromatography may be necessary.
Q4: How stable is this compound during purification?
A4: Like other α-haloacetamides, this compound is sensitive to heat, light, and moisture.[3] The amide bond can undergo hydrolysis under strongly acidic or basic conditions.[1][4][5] The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution, such as hydrolysis to the corresponding hydroxyacetamide.[1][2] Therefore, purification should be carried out under mild conditions, avoiding prolonged heating and exposure to strong acids or bases.
Troubleshooting Purification Challenges
This section provides a detailed guide to overcoming common issues encountered during the purification of this compound.
Issue 1: Oily Product or Failure to Crystallize
Cause: This is a common issue when significant amounts of impurities are present, which can lower the melting point and inhibit crystal lattice formation. The presence of unreacted starting materials or solvent residues can contribute to this.
Troubleshooting Workflow:
Caption: Troubleshooting oily product.
Detailed Steps & Explanation:
-
Ensure Complete Solvent Removal: Residual solvent from the reaction workup is a frequent cause of oiling out. Dry the crude product under high vacuum, possibly with gentle heating (not exceeding 40-50°C to prevent degradation), until a constant weight is achieved.
-
Trituration: This technique involves stirring the oily product with a solvent in which the desired compound is insoluble or poorly soluble, while the impurities are more soluble.
-
Protocol: Add a small volume of cold hexane or petroleum ether to the oily crude product. Stir vigorously with a spatula, breaking up any clumps. The desired product should solidify. Filter the solid and wash with a small amount of the cold solvent.
-
Rationale: This process effectively "washes" away soluble impurities that prevent crystallization.
-
-
Column Chromatography: If trituration fails, the impurity profile is likely complex, requiring separation based on polarity differences.
-
Stationary Phase: Silica gel (300-400 mesh) is typically effective.[6]
-
Mobile Phase: A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity (e.g., to 7:3 or 5:5) is recommended. The separation can be monitored by Thin Layer Chromatography (TLC).
-
Issue 2: Poor Recovery After Recrystallization
Cause: This can result from several factors: using too much solvent, choosing a solvent in which the compound is too soluble at room temperature, or premature crystallization during hot filtration.
Troubleshooting Recrystallization:
| Problem | Underlying Cause | Solution & Scientific Rationale |
| Low Yield | Excessive solvent used for dissolution. | Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Rationale: The goal is to create a saturated solution upon cooling to maximize crystal formation. Excess solvent will keep more of the product dissolved even at lower temperatures. |
| Compound is too soluble in the chosen solvent at low temperatures. | Solution: Select a different solvent or a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. Rationale: A steep solubility curve with respect to temperature is ideal for recrystallization. | |
| Premature crystallization during hot filtration. | Solution: Pre-heat the filtration apparatus (funnel and receiving flask) and use a small amount of hot solvent to wet the filter paper just before filtration. Rationale: This prevents a sudden drop in temperature of the saturated solution, which would induce crystallization on the filter paper, leading to product loss. |
Recommended Recrystallization Solvents:
-
Ethanol
-
Isopropanol
-
Toluene
-
Ethyl acetate/Hexane mixture
Issue 3: Persistent Color in the Purified Product
Cause: Colored impurities can co-crystallize with the product. These are often highly conjugated or polymeric byproducts.
Decolorization Protocol:
-
Dissolution: Dissolve the crude or recrystallized product in the minimum amount of a suitable hot solvent.
-
Activated Carbon Treatment: Add a small amount of activated carbon (charcoal) to the hot solution (typically 1-2% of the solute mass). Caution: Add the charcoal carefully to the hot solution to avoid bumping.
-
Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the activated carbon.
-
Crystallization: Allow the hot, colorless filtrate to cool slowly to induce crystallization.
Rationale: Activated carbon has a high surface area and adsorbs large, flat, aromatic molecules, which are often the source of color.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture to boiling while stirring.
-
Continue adding small portions of hot ethanol until the solid just dissolves.
-
If the solution is colored, proceed with the activated carbon treatment as described above.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
For maximum yield, place the flask in an ice bath for 30 minutes.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.
-
Dry the purified crystals in a vacuum oven at a temperature not exceeding 50°C.
Protocol 2: Column Chromatography
Caption: Column Chromatography Workflow.
-
Prepare the Column: Slurry pack a glass column with silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble samples, create a dry slurry by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute: Begin elution with the low-polarity mobile phase, collecting fractions.
-
Monitor: Spot the collected fractions on a TLC plate and visualize under UV light to identify the fractions containing the pure product.
-
Increase Polarity: Gradually increase the polarity of the mobile phase (e.g., to 20%, 30% ethyl acetate) to elute the desired compound.
-
Combine and Evaporate: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator.
-
Dry: Dry the resulting solid under high vacuum.
References
-
Chu, W. H., Gao, N., Deng, Y., Li, J., & Yin, D. (2018). The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water. Water research, 144, 24-33. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of N-(3-bromo-2-methylphenyl)acetamide. Retrieved from [Link]
- Lessard, J., & Cote, R. (1978). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. The Journal of Organic Chemistry, 43(19), 3750-3756.
-
ResearchGate. (2018). The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water. Retrieved from [Link]
- Yang, X., & Zhang, X. (2012). Formation of haloacetamides during chlorination of dissolved organic nitrogen aspartic acid.
- El-Gazzar, A. R. B. A., Youssef, A. M., & El-Gazzar, A. A. B. A. (2013). Synthesis of novel N-heteroarylphenyl trifluoroacetamide derivatives under thermal and microwave conditions. Arabian Journal of Chemistry, 10, S3033-S3040.
-
SIOC Journals. (n.d.). Stability of Newfound Nitrogenous Disinfection By-products Haloacetamides in Drinking Water. Retrieved from [Link]
- Joll, C. A., & Liew, D. (2012). Determination of halonitromethanes and haloacetamides: an evaluation of sample preservation and analyte stability in drinking water.
-
National Center for Biotechnology Information. (n.d.). N-Bromoacetamide. PubChem Compound Database. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Retrieved from [Link]
-
Academia.edu. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
Magritek. (n.d.). Column Chromatography. Retrieved from [Link]
-
Academia.edu. (2018). HYDROLYSIS REACTIONS. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide on Newcrom R1 HPLC column. Retrieved from [Link]
-
Organic Syntheses. (n.d.). n-bromoacetamide. Retrieved from [Link]
- Google Patents. (n.d.). CN101550090B - Method for synthesizing bromoacetamide.
- Google Patents. (n.d.). US20110195947A1 - Methods of synthesizing and isolating n-(bromoacetyl)-3,3-dinitroazetidine and a composition including the same.
-
ResearchGate. (2024). 2-Bromoacetamide. Retrieved from [Link]
-
NIST. (n.d.). Bromoacetamide, N-ethyl-N-(3-methylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C10H10BrNO2). Retrieved from [Link]
Sources
- 1. The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Bromoacetamide | C2H4BrNO | CID 4353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromoacetamide | 683-57-8 | Benchchem [benchchem.com]
- 5. esisresearch.org [esisresearch.org]
- 6. rsc.org [rsc.org]
Technical Support Center: Stability Optimization for N-(3-acetylphenyl)-2-bromoacetamide
Current Status: Operational Ticket ID: T-BP-992 Assigned Specialist: Senior Application Scientist, Chemical Biology Division
Executive Summary
N-(3-acetylphenyl)-2-bromoacetamide is an electrophilic covalent probe. Its utility relies on the reactivity of the
The Paradox of Potency: The features that make this molecule an effective inhibitor (a good leaving group and an electron-deficient center) also make it susceptible to rapid degradation via hydrolysis, photolysis, and off-target scavenging.
This guide provides an evidence-based framework to maximize the half-life and integrity of this compound in experimental workflows.
Module 1: Solvent & Storage Optimization
The most common failure mode for bromoacetamides is "wet" organic solvents. The following protocol ensures maximum stability.
The "Golden Rule" of Solvation
Never store dilute aqueous solutions. Hydrolysis kinetics are pseudo-first-order with respect to water concentration. Always maintain a high-concentration stock in an anhydrous organic solvent.
Recommended Solvent System
| Parameter | Recommendation | Technical Rationale |
| Primary Solvent | Anhydrous DMSO (Dimethyl Sulfoxide) | Excellent solubility for the aromatic core; miscible with aqueous buffers later. |
| Alternative | Anhydrous DMF (Dimethylformamide) | Use if downstream assays are DMSO-sensitive. |
| Avoid | Ethanol, Methanol | Protic solvents can participate in solvolysis/transesterification-like reactions over time. |
| Stock Conc. | 50 mM - 100 mM | Minimizes the volume of solvent added to the final assay, reducing solvent effects. |
| Storage Temp | -20°C or -80°C | Arrhenius kinetics dictate that lower temperatures exponentially slow hydrolysis. |
Critical Warning: The Hygroscopic Trap
DMSO is hygroscopic. It absorbs atmospheric water rapidly.
-
The Failure: A stock solution stored in a screw-cap vial at -20°C will accumulate water over months of opening/closing. This "wet DMSO" facilitates hydrolysis even at freezing temperatures.
-
The Fix: Use single-use aliquots . Aliquot the 50 mM stock into small volumes (e.g., 20 µL) in amber tubes. Thaw once, use, and discard the remainder.
Module 2: Troubleshooting Degradation Pathways
If you observe loss of potency or extra peaks on LC-MS, use this diagnostic guide.
Visualizing the Degradation Logic
Figure 1: Primary degradation pathways. Note that nucleophilic buffers (Tris/DTT) cause immediate inactivation, while pH and light drive slower degradation.
Diagnostic Table
| Symptom | Probable Cause | Corrective Action |
| LC-MS: Mass +17 Da (OH replaces Br) | Hydrolysis | Check pH. If >8.0, reduce to 7.0-7.5. Check DMSO age.[1] |
| LC-MS: Mass -80 Da (Loss of Br) | Photolysis | Store in amber vials. Wrap tubes in foil during incubation. |
| LC-MS: Mass +121 Da (Cysteine adduct) | Thiol Contamination | Ensure no DTT/BME is present in the buffer before labeling. |
| Assay: Zero inhibition activity | Buffer Interference | Are you using Tris? Tris has a primary amine that can react over time. Switch to HEPES or MOPS. |
| Precipitation | Solubility Limit | The acetylphenyl ring is hydrophobic. Ensure final DMSO % is 1-5% or add a solubilizing agent (e.g., cyclodextrin) if compatible. |
Module 3: Validated Experimental Protocols
Protocol A: Quality Control via HPLC
Before starting a major screen, validate your stock.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 3.5 µm.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (monitoring the phenyl ring) and 210 nm (amide bond).
-
Pass Criteria: Purity > 95%.
-
Note: The acetyl group provides a distinct UV handle. If the peak splits, the amide bond may have hydrolyzed, yielding 3-aminoacetophenone (different retention time).
-
Protocol B: Safe Reaction Buffer Formulation
Use this buffer for biological assays to minimize background hydrolysis.
-
Base Buffer: 50 mM HEPES or MOPS.
-
pH Adjustment: Adjust to pH 7.2 - 7.5 using NaOH.
-
Why? Bromoacetamides react optimally with thiols (cysteine pKa ~8.3) at slightly alkaline pH, but stability drops sharply above pH 8.0. pH 7.4 is the "sweet spot."
-
-
Additives:
-
100 µM DTPA (Diethylenetriaminepentaacetic acid).
-
Why? Chelates trace metals that can catalyze oxidation or radical degradation of the C-Br bond.
-
-
Avoid: DTT,
-Mercaptoethanol, and TCEP (unless TCEP is strictly required and kept at low concentrations, as it is less nucleophilic than DTT but still risky).
Frequently Asked Questions (FAQ)
Q1: Can I use Tris-HCl buffer?
-
Technical Answer: It is risky.[2] Tris (tris(hydroxymethyl)aminomethane) contains a primary amine. While bromoacetamides are 100-1000x more selective for thiols (S) over amines (N), high concentrations of Tris (e.g., 50 mM) combined with long incubation times (>2 hours) will lead to the formation of N-alkylated Tris adducts, effectively lowering the effective concentration of your inhibitor [1].
Q2: How long is the compound stable in aqueous buffer?
-
Technical Answer: At pH 7.4, the half-life (
) is typically 12–24 hours. However, this is temperature-dependent. At 37°C, degradation accelerates. -
Recommendation: Always add the compound to the buffer immediately before the experiment. Do not prepare "working dilutions" in water and let them sit on the bench for hours.
Q3: Why is the solution turning yellow?
-
Technical Answer: This indicates the liberation of free bromine (
) or radical degradation products, often caused by light exposure (photolysis). -
Fix: Discard the solution. Ensure future stocks are stored in amber glass or foil-wrapped containers.
Q4: Can I use TCEP as a reducing agent?
-
Technical Answer: TCEP is phosphine-based and does not contain thiols, making it safer than DTT. However, phosphines are nucleophiles and can eventually react with alkyl halides [2].
-
Strategy: If you must reduce protein disulfides first, treat with DTT, then pass the protein through a desalting column (e.g., Zeba spin column) to remove the DTT before adding the bromoacetamide.
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (Chapter on Haloacetyl derivatives and their reactivity with amines vs. thiols).
-
Cline, D. J., et al. (2004). New water-soluble phosphines as reductants of peptide and protein disulfide bonds: Reactivity and thermodynamics. Biochemistry, 43(48), 15195–15203. (Discusses TCEP reactivity with alkylating agents).
-
Sigma-Aldrich. (n.d.). Product Information: Bromoacetamide derivatives stability and storage.[1][2][3][4]
Sources
Technical Support Center: Recrystallization of N-(3-acetylphenyl)-2-bromoacetamide
Welcome to the technical support guide for the purification of N-(3-acetylphenyl)-2-bromoacetamide. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into optimizing the recrystallization of this valuable synthetic intermediate. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to troubleshoot and perfect your purification workflow.
Compound Profile: this compound
A quick reference for the key physicochemical properties of the target compound.
| Property | Value | Source |
| CAS Number | 883503-09-1 | [1][2] |
| Molecular Formula | C₁₀H₁₀BrNO₂ | [2] |
| Molecular Weight | 256.10 g/mol | [2] |
| Appearance | White to off-white powder/crystals | [3][4] |
| Melting Point | 97-100 °C |
Core Principles of Recrystallization
Recrystallization is a powerful purification technique predicated on the differential solubility of a compound and its impurities in a given solvent at different temperatures. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point. Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble at all temperatures (remaining in the mother liquor upon cooling). The process of slow cooling allows for the selective formation of a crystal lattice by the desired molecules, effectively excluding impurities.[5][6]
Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the recrystallization of this compound.
Q1: What is the best starting solvent for recrystallizing this compound?
A1: Based on the structure—containing a polar amide, a moderately polar ketone, and a nonpolar aromatic ring—solvents of intermediate polarity are the best starting points. Isopropanol or ethanol are excellent first choices. They are likely to exhibit the desired solubility profile: high solubility when hot, and significantly lower solubility when cold. For a two-solvent system, a combination like ethyl acetate/hexane or ethanol/water can be effective. A systematic approach to solvent selection is crucial and is outlined in the workflow diagram below.
Q2: My compound has "oiled out" instead of forming crystals. What happened and how do I fix it?
A2: "Oiling out" occurs when the hot, saturated solution is cooled and the compound separates as a liquid instead of a solid. This typically happens if the solution is supersaturated at a temperature above the compound's melting point or if the rate of cooling is too rapid.[7][8] To fix this, reheat the solution to redissolve the oil. Then, add a small amount of additional solvent (1-5% more) to reduce the saturation level slightly and allow the solution to cool much more slowly.[7] Placing the flask in a beaker of hot water and allowing it to cool with the water bath provides excellent insulation for slow cooling.
Q3: No crystals are forming, even after the solution has cooled in an ice bath. What should I do?
A3: This is a common issue that indicates a failure in crystal nucleation. Several techniques can be employed to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[7][9] The microscopic scratches provide a surface for nucleation.
-
Seeding: If available, add a single, tiny crystal of pure this compound to the solution. This "seed" crystal acts as a template for further crystal growth.[7]
-
Reduce Solvent: You may have used too much solvent.[5][7] Gently heat the solution to boil off a portion of the solvent to increase the concentration, and then attempt the cooling process again.[7]
Q4: How can I confirm the purity of my recrystallized product?
A4: The primary indicator of purity is the melting point. Pure this compound has a reported melting point of 97-100 °C. A sharp melting point within this range indicates high purity. A broad or depressed melting range suggests the presence of residual impurities. Further confirmation can be obtained using analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
In-Depth Troubleshooting Guide
This guide provides specific solutions to common experimental challenges.
Problem: My final crystal yield is very low.
-
Q: Did you use the absolute minimum amount of hot solvent to dissolve the crude product?
-
A: Using an excessive amount of solvent is the most common cause of low recovery, as a significant portion of the product will remain dissolved in the mother liquor even after cooling.[5][6]
-
Solution: If you suspect excess solvent was used, you can recover the product by evaporating the solvent from the mother liquor and re-recrystallizing the resulting solid using a more appropriate volume. For future experiments, add the boiling solvent in small portions until the solid just dissolves.
-
-
Q: Did you cool the solution too quickly?
-
A: Rapid cooling can lead to the formation of very small crystals that are difficult to collect via filtration.[5]
-
Solution: Allow the flask to cool slowly on the benchtop to room temperature before moving it to an ice bath. This promotes the growth of larger, more easily filterable crystals.
-
Problem: The recrystallized product is still colored.
-
Q: Does your crude material have colored impurities?
-
A: Highly conjugated or polymeric impurities can impart color that co-crystallizes with your product.
-
Solution: Use activated charcoal. After dissolving the crude solid in the minimum amount of hot solvent, remove the flask from the heat and add a very small amount (1-2% by weight) of activated charcoal. Swirl the hot solution for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Remove the charcoal via hot gravity filtration before allowing the solution to cool. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.
-
Problem: The solid will not dissolve in the chosen solvent, even when boiling.
-
Q: Have you confirmed the solvent is appropriate?
-
A: The compound may be largely insoluble in your chosen solvent.
-
Solution: Refer to the solvent selection workflow. You may need a more polar solvent or a mixed-solvent system. For example, if your compound is insoluble in hot hexane, but very soluble in room temperature ethyl acetate, a two-solvent system of ethyl acetate and hexane would be appropriate. Dissolve the compound in the minimum amount of hot ethyl acetate, then slowly add hot hexane until the solution becomes faintly cloudy (the cloud point). Add a drop or two of hot ethyl acetate to clarify the solution, then allow it to cool slowly.[5]
-
Visualized Workflows and Protocols
Solvent Selection Logic
The following diagram outlines the decision-making process for selecting an appropriate recrystallization solvent.
Caption: Decision tree for selecting an optimal recrystallization solvent.
Standard Operating Protocol: Single-Solvent Recrystallization
This protocol assumes a suitable solvent (e.g., isopropanol) has been identified.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a boiling chip and the minimum amount of boiling isopropanol required to fully dissolve the solid. Add the solvent in small portions, allowing the solution to return to a boil between additions.[5]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. To prevent premature crystallization, use a pre-heated funnel and receiving flask, and add a small excess of hot solvent (~5%) before filtering.[6]
-
Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool undisturbed to room temperature. The slow cooling is critical for forming pure, well-defined crystals.[5] Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal yield.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold isopropanol to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes. For final drying, transfer the crystals to a watch glass and place them in a desiccator under vacuum.
References
-
Recrystallisation Help. Reddit r/Chempros. [Link]
-
Synthesis of novel N-heteroarylphenyl trifluoroacetamide derivatives under thermal and microwave conditions. Arabian Journal of Chemistry. [Link]
-
N-Bromoacetamide Properties. PubChem, National Center for Biotechnology Information. [Link]
-
Recrystallization - Single Solvent. University of California, Los Angeles (UCLA) Chemistry Department. [Link]
-
Manipulations of α‐haloacids. ResearchGate. [Link]
-
Troubleshooting Recrystallization. Chemistry LibreTexts. [Link]
-
Recrystallization Guide. University of Pennsylvania Chemistry Department. [Link]
-
Guide for Crystallization. École Polytechnique Fédérale de Lausanne (EPFL). [Link]
-
N-bromoacetamide Synthesis. Organic Syntheses. [Link]
-
N-bromoacetamide Properties. ChemSynthesis. [Link]
-
Recrystallization Technique Video. NC State University via YouTube. [Link]
-
Efficient and Divergent Synthesis of α-Halogenated Amides and Esters. SciSpace. [Link]
-
α-Arylation of Amides from α-Halo Amides. Thieme Chemistry. [Link]
-
Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation. National Institutes of Health (NIH). [Link]
- Process for purifying fatty acid amides.
Sources
- 1. This compound | 883503-09-1 [sigmaaldrich.com]
- 2. aldlab-chemicals_this compound [aldlab.com]
- 3. N-Bromoacetamide | C2H4BrNO | CID 4353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Home Page [chem.ualberta.ca]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. unifr.ch [unifr.ch]
- 9. youtube.com [youtube.com]
Technical Support Center: Purification of N-(3-acetylphenyl)-2-bromoacetamide
Ticket ID: PUR-883503-09-1 Subject: Optimization of Flash Column Chromatography for α-Haloamide Derivatives Assigned Specialist: Senior Application Scientist, Separation Technologies[1]
Introduction: The Challenge
You are attempting to purify N-(3-acetylphenyl)-2-bromoacetamide , a covalent warhead precursor often used in targeted protein degradation (PROTACs) or covalent inhibitor synthesis.[1]
The Chemical Context: This molecule presents a "perfect storm" for chromatography challenges:
-
The Warhead (α-Bromoamide): This electrophilic site is chemically labile.[1] It can undergo hydrolysis or alkylation if the stationary phase is too acidic or if nucleophilic solvents (like methanol) are used.
-
The Polarity Conflict: The molecule contains two hydrogen-bond acceptors (ketone + amide) and one donor (amide NH), making it "sticky" on silica, leading to peak tailing.[1]
-
Solubility: It is likely a solid with poor solubility in non-polar mobile phases (Hexanes/Heptane), complicating liquid loading.[1]
This guide prioritizes sample integrity over separation speed.
Module 1: Method Development (The Setup)
Q1: Which mobile phase system should I use?
Recommendation: Hexanes : Ethyl Acetate (EtOAc) .
-
Why? Avoid alcohols (Methanol/Ethanol) if possible. The α-bromo group is susceptible to nucleophilic attack (
) by alcohols, especially if the column runs slowly or generates heat. -
Starting Gradient:
-
Equilibrate: 10% EtOAc in Hexanes.
-
Run: Gradient from 10%
60% EtOAc. -
Note: The product typically elutes between 30–50% EtOAc depending on silica activity.[1]
-
Q2: My sample won't dissolve in the starting solvent (Hexanes). How do I load it?
Critical Protocol: Do NOT dissolve in 100% DCM or EtOAc and load directly; this causes "band broadening" and poor separation.[1] Use Dry Loading .
The Dry Loading Workflow:
-
Dissolve crude material in a minimal amount of Dichloromethane (DCM) or Acetone.[1]
-
Add Celite 545 (diatomaceous earth) or Silica Gel (ratio: 1g crude to 2g solid support).[1]
-
Evaporate solvent on a rotary evaporator until you have a free-flowing powder.
-
Pack this powder on top of your pre-equilibrated column.[1]
Figure 1: Optimal Dry Loading Workflow to prevent band broadening due to solubility mismatch.[1]
Module 2: Troubleshooting Separation (The Run)
Q3: The product is decomposing on the column (turning yellow/brown). What is happening?
Diagnosis: Silica gel is naturally acidic (pH ~6.5–7, but Lewis acidic sites exist).[1] This acidity can catalyze the hydrolysis of the C-Br bond or promote cyclization.[1]
Corrective Actions:
-
Neutralize the Silica: Pre-wash the column with 1% Triethylamine (TEA) in Hexanes, then wash with 5 column volumes of pure Hexanes to remove bulk TEA.
-
Warning: Do not leave excess TEA in the mobile phase; amines react with alkyl halides! You just want to cap the acidic silanols.[1]
-
-
Switch Stationary Phase: If degradation persists, switch to Neutral Alumina (Grade III).[1] Alumina is less likely to cleave the acid-sensitive amide bond compared to silica.[1]
Q4: I see a streak or "tailing" instead of a sharp peak.
Diagnosis: The amide N-H and the acetyl ketone are hydrogen-bonding strongly with the silica silanols.
Corrective Actions:
-
Do NOT use Acid: Unlike carboxylic acids, adding acetic acid here will not help and may degrade the product.
-
Flow Rate: Increase the flow rate slightly to minimize residence time.
-
Gradient Shape: Use a "step gradient" rather than a linear one. Once the product starts eluting, hold the %EtOAc constant (isocratic hold) to push the tail through together.
Module 3: Data & Specifications
Table 1: Physicochemical Properties & Chromatography Parameters
| Parameter | Value / Recommendation | Notes |
| Molecular Weight | 256.10 g/mol | |
| TLC Visualization | UV (254 nm) | Strong absorption due to aromatic ring + conjugation.[1] |
| TLC Stain (Alternative) | KMnO₄ | Oxidizes the benzylic position/alkene (faint).[1] |
| Rf Value (Est.) | 0.35 – 0.45 | In 50% EtOAc / 50% Hexanes.[1] |
| Key Impurity A | 3-Aminoacetophenone | Starting material.[1][2] More polar (lower Rf) and often fluorescent.[1] |
| Key Impurity B | Di-acylated byproduct | Less polar (higher Rf).[1] |
| Storage | < -20°C, Desiccated | Moisture sensitive (hydrolysis of Br).[1] |
Module 4: Decision Matrix (Process Logic)
Before running the column, verify if chromatography is actually necessary.[3] α-Bromoacetamides are often crystalline.[1]
Figure 2: Decision matrix for selecting between crystallization and chromatography.
References & Authority
-
General Flash Chromatography Principles:
-
Purification of α-Haloamides:
-
Stability of Boronic Esters/Sensitive Groups on Silica:
-
Compound Data:
Disclaimer: This guide is intended for trained laboratory personnel. Always consult the Safety Data Sheet (SDS) for this compound, as α-haloamides are potent alkylating agents and potential skin irritants/sensitizers.[1]
Sources
- 1. 2'-Bromoacetanilide | C8H8BrNO | CID 136416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. reddit.com [reddit.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 6. chromtech.com [chromtech.com]
- 7. 349120-86-1|2-Bromo-N-(3,5-dimethylphenyl)acetamide|BLD Pharm [bldpharm.com]
Technical Support Guide: Preventing Decomposition of N-(3-acetylphenyl)-2-bromoacetamide
Executive Summary & Chemical Context
N-(3-acetylphenyl)-2-bromoacetamide (CAS: 883503-09-1) is a reactive electrophile commonly employed as a covalent "warhead" in kinase inhibitors or as a cysteine-targeting probe.[1][2] Its utility relies on the high reactivity of the
The Core Challenge: The compound possesses two primary vectors of decomposition:
-
Hydrolysis: The C-Br bond is susceptible to nucleophilic attack by water, generating corrosive hydrobromic acid (HBr) and the inactive hydroxy-acetamide derivative.[2]
-
Photolysis: Exposure to UV/visible light induces homolytic cleavage of the C-Br bond, generating radical species that lead to polymerization and oxidative degradation (manifesting as yellow/brown discoloration).[2]
This guide provides an evidence-based framework to arrest these pathways and maintain compound integrity (>98% purity).
Decomposition Mechanisms (Visualized)
To prevent degradation, one must understand the molecular pathways driving it.[2] The diagram below details the specific degradation routes triggered by environmental factors.
Figure 1: Mechanistic pathways of this compound decomposition. The generation of HBr during hydrolysis creates an autocatalytic cycle, accelerating further degradation.[2]
Storage Specifications & Decision Matrix
Do not rely on generic "room temperature" storage.[2] Follow this matrix to ensure stability.
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Long-term) 2-8°C (Active use < 1 week) | Low temperature kinetically inhibits the nucleophilic displacement of bromide and suppresses radical formation.[1][2] |
| Atmosphere | Argon or Nitrogen | Displaces oxygen and moisture.[2] Oxygen can react with radical intermediates; moisture drives hydrolysis.[2] |
| Container | Amber Glass Vials | Blocks UV/Vis light to prevent photolytic C-Br bond cleavage.[1][2] Plastic tubes are permeable to moisture and should be avoided for long-term storage.[1][2] |
| Desiccant | Required | Silica gel or molecular sieves in the secondary container catch ambient humidity before it reaches the vial. |
Troubleshooting Guide (Q&A)
Issue: Appearance & Color Change
Q: My white powder has turned a faint yellow or beige. Is it still usable?
-
Diagnosis: Yellowing indicates the formation of trace radical byproducts or free bromine (
), usually caused by light exposure or minor oxidation.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Action:
-
Check Purity: Run an LC-MS.[2] If purity is >95%, the color is likely a surface impurity.[2]
-
Remediation: If purity is compromised (90-95%), perform a wash rather than a full recrystallization.[2] Triturate the solid with cold hexanes or diethyl ether (the impurity is often more soluble in non-polar solvents than the amide).[2] Filter and dry under vacuum.[2]
-
Disposal: If the solid is dark brown or sticky, HBr formation has likely catalyzed bulk decomposition.[2] Discard.
-
Issue: Solubility & Solution Stability
Q: The compound is not dissolving completely in DMSO, or precipitates after a few hours.
-
Diagnosis: Insoluble particles are often oligomers formed via intermolecular alkylation (the bromoacetamide of one molecule reacting with the aniline/amide nitrogen of another).[2]
-
Action:
-
Immediate: Filter the solution through a 0.2 µm PTFE filter to remove polymers.
-
Prevention: Never store this compound in solution (DMSO/DMF) for >24 hours, even frozen.[2] The high dielectric constant of DMSO stabilizes the transition state for alkylation, accelerating self-reactivity.[2] Prepare fresh immediately before use.
-
Issue: Analytical Discrepancies
Q: LC-MS shows a mass peak of [M+18] or [M+16] appearing over time.
-
Diagnosis:
-
Action: Purge your storage vials with Argon. Ensure your DMSO is "Anhydrous" grade (<50 ppm water).[2]
Frequently Asked Questions (FAQs)
Q1: Can I freeze-thaw the compound repeatedly?
-
Answer: Minimize this. Each thaw cycle introduces condensation (moisture) onto the cold solid.[2]
-
Best Practice: Aliquot the bulk powder into single-use amber vials (e.g., 5 mg or 10 mg amounts) immediately upon receipt. Store these at -20°C and use one vial per experiment.
Q2: Is this compound compatible with thiol-containing buffers (DTT, BME)?
-
Answer: Absolutely NOT. The bromoacetamide group is designed to react with thiols (cysteine).[2] DTT or Beta-mercaptoethanol will rapidly quench the compound, rendering it useless before it reaches your target.[2]
-
Alternative: Use TCEP (Tris(2-carboxyethyl)phosphine) if a reducing agent is strictly necessary, though avoiding reducing agents entirely during the incubation step is preferred.[2]
Q3: How do I safely weigh out hygroscopic amounts without a glovebox?
-
Answer: Allow the vial to equilibrate to room temperature before opening (approx. 30 mins). This prevents atmospheric moisture from condensing on the cold solid inside the vial.
Validated Protocols
Protocol A: Quality Control Check (LC-MS)
Use this method to verify integrity before critical assays.[1][2]
-
Solvent: Acetonitrile/Water (0.1% Formic Acid).[2]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 1.7 µm or 3.5 µm.[2]
-
Gradient: 5% to 95% Acetonitrile over 5 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (amide).[2]
-
Pass Criteria:
Protocol B: Emergency Re-Purification (Recrystallization)
Only perform if purity drops between 85-95%.[1][2]
-
Dissolution: Dissolve the degraded solid in a minimal amount of warm Ethyl Acetate (approx. 40-50°C).[2] Avoid boiling.
-
Precipitation: Slowly add Hexanes (or n-Heptane) dropwise while stirring until the solution turns slightly cloudy.
-
Cooling: Remove from heat. Let stand at room temperature for 15 mins, then move to 4°C for 2 hours.
-
Collection: Filter the white crystals via vacuum filtration.
-
Drying: Dry under high vacuum for 4 hours to remove solvent traces.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 54793350, this compound.[1][2] Retrieved February 19, 2026, from [Link][2]
-
Organic Syntheses (1951). N-Bromoacetamide: Synthesis and Stability Notes.[2][5] Org.[2][5] Synth. 1951, 31,[2][5] 17. (Provides foundational data on bromoacetamide instability and light sensitivity). [Link]
-
Liu, Y. et al. (2021). Mechanism of Light-Induced C-Br Bond Cleavage in Alpha-Bromoacetamides.[1][2] (Mechanistic grounding for photolysis pathway).[2] [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges with N-(3-acetylphenyl)-2-bromoacetamide
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for N-(3-acetylphenyl)-2-bromoacetamide (MW: 256.10 g/mol , CAS: 883503-09-1).[1][2] This document provides in-depth troubleshooting for solubility issues commonly encountered by researchers. As a substituted aromatic bromoacetamide, this compound presents a classic solubility challenge: balancing the polarity of the amide group against the hydrophobic nature of the acetylphenyl ring. This guide will walk you through systematic approaches to achieve successful solubilization for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a crystalline solid that is generally classified as poorly water-soluble.[3] Its structure, containing a non-polar aromatic ring and an acetyl group, outweighs the polar contribution of the amide moiety, leading to low affinity for aqueous media. Amides are typically less soluble than comparable amines and carboxylic acids because they do not ionize at physiological pH to enhance solubility.[4]
The compound's solubility is primarily dictated by its solid-state properties (crystal lattice energy) and its hydrophobicity.[3] It is expected to be soluble in polar aprotic organic solvents and sparingly soluble in polar protic solvents. Its solubility in non-polar solvents is predicted to be very low.
Table 1: Predicted Solubility Profile of this compound
| Solvent | Solvent Type | Expected Solubility (at 22°C) | Rationale |
| Water / PBS | Polar Protic | Very Low (<0.1 mg/mL) | The hydrophobic phenyl and acetyl groups dominate. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High (>50 mg/mL) | Excellent solvent for a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High (>50 mg/mL) | Similar to DMSO in its solubilizing power. |
| Ethanol / Methanol | Polar Protic | Moderate (1-10 mg/mL) | Can engage in hydrogen bonding but less effective than aprotic solvents for this structure. |
| Acetone | Polar Aprotic | Moderate (5-20 mg/mL) | Good for moderately polar compounds. |
| Acetonitrile | Polar Aprotic | Low to Moderate (1-5 mg/mL) | Less polar than other aprotic solvents. |
| Chloroform / DCM | Halogenated | Moderate (5-20 mg/mL) | Effective for compounds with some polarity. |
| Hexane / Heptane | Non-polar | Insoluble | "Like dissolves like" principle; compound is too polar for non-polar solvents. |
| Disclaimer: This profile is based on chemical principles and data for similar structures. It is essential to determine solubility empirically for your specific experimental conditions. |
Q2: I need to prepare a stock solution for my assay. What solvent should I start with?
A2: For preparing a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. Its strong polar aprotic nature is highly effective at disrupting the crystal lattice of poorly soluble compounds. N,N-Dimethylformamide (DMF) is an excellent alternative with similar properties.
Experimental Protocol: Preparation of a 100 mM Stock Solution in DMSO
-
Pre-Weigh Compound: Accurately weigh 25.6 mg of this compound (FW: 256.1 g/mol ) into a sterile glass vial.
-
Solvent Addition: Add 900 µL of anhydrous, research-grade DMSO to the vial.
-
Solubilization: Vortex the vial for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to facilitate dissolution. The solution should become clear and free of particulates.
-
Final Volume: Once fully dissolved, add DMSO to bring the final volume to 1.0 mL. Mix thoroughly.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The bromoacetamide moiety can be reactive, so long-term storage in solution should be validated for stability.
Q3: My compound precipitates when I dilute my DMSO stock into an aqueous buffer. How can I prevent this?
A3: This is a common and expected issue known as "crashing out." It occurs because the compound, which is stable in a 100% organic solvent environment, is suddenly exposed to a highly aqueous environment where its solubility is poor. The key is to manage this transition carefully.
Troubleshooting Workflow for Aqueous Dilution
Caption: Co-solvents reduce water's polarity, enhancing drug solubility.
References
- Vertex AI Search. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Retrieved February 19, 2026.
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- World Pharma Today. (2025, October 17).
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- Rong, L. (Ed.). (n.d.).
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- ThermoFisher Scientific. (2010, September 23).
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- ResearchGate. (2025, July 15). Enhancement of Solubility of Drug Acetazolamide by Different Techniques and Comparison thereof.
- BenchChem. (2025). Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Compounds.
- PubChemLite. (n.d.). This compound (C10H10BrNO2).
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- University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amides.
- Benchchem. (2025).
- Outsourced Pharma. (n.d.). Practical Solutions For Poorly Soluble Drugs.
- Pharmaceutical Technology. (2015, July 2). Solving Poor Solubility to Unlock a Drug's Potential.
- ChemScene. (2024, March 14).
- Fisher Scientific. (2010, November 5).
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- YouTube. (2020, April 22). Impact of pH on Solubility.
- PubChem. (n.d.). N-Bromoacetamide | C2H4BrNO | CID 4353.
- Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments.
- Jordi Labs. (n.d.). Solubility for Common Extractable Compounds.
- Fisher Scientific. (2010, September 23).
- World Journal of Biology Pharmacy and Health Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
- International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
- Chem-Impex. (n.d.). N-Bromoacetamide.
- Catalent. (2023, April 21).
- BOC Sciences. (n.d.).
- Quora. (2021, August 3).
- AAT Bioquest. (2023, March 17). Does pH affect solubility?
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- NIST. (n.d.). Bromoacetamide, N-ethyl-N-(3-methylphenyl)-.
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- Rasayan J. Chem. (n.d.).
- SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
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Validation & Comparative
A Comparative Guide to Purity Validation of N-(3-acetylphenyl)-2-bromoacetamide: The Role of Elemental Analysis in a Multi-Technique Approach
For researchers, scientists, and drug development professionals, the purity of a pharmaceutical intermediate like N-(3-acetylphenyl)-2-bromoacetamide is not merely a quality metric; it is the foundational pillar upon which the safety, efficacy, and regulatory compliance of the final Active Pharmaceutical Ingredient (API) are built.[1][2] Impurities introduced at the intermediate stage can carry through the synthetic pathway, potentially leading to final products with altered pharmacological activity or unacceptable toxicity profiles.[2][3]
This guide provides an in-depth comparison of analytical techniques for validating the purity of this compound, a key building block in organic synthesis. We will focus on the classical, yet indispensable, role of Elemental Analysis (EA) and objectively compare its performance against modern chromatographic and spectroscopic alternatives. Our narrative is grounded in the principle that a robust purity validation strategy is a self-validating system, employing orthogonal techniques to provide a comprehensive and trustworthy assessment of the material's quality, in alignment with global regulatory expectations.[4][5][6]
Elemental Analysis: The Fundamental Purity Check
Elemental analysis, specifically CHN analysis, remains a cornerstone technique for confirming the identity and purity of a pure organic compound.[7] Its power lies in its fundamental approach: it directly measures the mass fractions of carbon, hydrogen, and nitrogen against the theoretically calculated values for a perfect, 100% pure substance.[8][9] For heteroatom-containing compounds like this compound, the analysis can be extended to include bromine and oxygen.
Causality Behind the Choice: Why Start with Elemental Analysis?
Before investing in complex method development for techniques like HPLC, a rapid and cost-effective elemental analysis provides immediate confirmation that the synthesized compound has the correct empirical formula. A significant deviation from the theoretical values instantly signals a major issue, such as the presence of residual solvents, inorganic impurities, or a fundamentally incorrect product. It is the first-line defense against gross contamination.
Theoretical vs. Expected Values for this compound
The molecular formula for this compound is C₁₀H₁₀BrNO₂.[10][11][12] Based on its atomic weights, the theoretical elemental composition is:
| Element | Atomic Mass | # of Atoms | Total Mass | Percentage (%) |
| Carbon (C) | 12.011 | 10 | 120.110 | 46.90% |
| Hydrogen (H) | 1.008 | 10 | 10.080 | 3.94% |
| Bromine (Br) | 79.904 | 1 | 79.904 | 31.20% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.47% |
| Oxygen (O) | 15.999 | 2 | 31.998 | 12.49% |
| Total | 256.099 | 100.00% |
For a sample to be considered pure from an elemental composition standpoint, the experimentally determined values for C, H, and N should typically be within ±0.4% of the theoretical values.[13]
Experimental Protocol: Combustion Analysis
The most common method for determining C, H, and N content is combustion analysis.[7][14]
-
Sample Preparation: Accurately weigh approximately 2-3 mg of the dried this compound sample into a tin or silver capsule.
-
Combustion: The sample is introduced into a combustion furnace heated to ~900-1000 °C. It is combusted in a stream of pure oxygen, which converts all organic material into its constituent elemental gases.
-
Carbon is converted to Carbon Dioxide (CO₂).
-
Hydrogen is converted to Water (H₂O).
-
Nitrogen is converted to Nitrogen Oxides (NOx), which are subsequently reduced to Nitrogen gas (N₂).
-
-
Separation and Detection: The resulting gas mixture flows through a column where the gases are separated. They then pass through a thermal conductivity detector (TCD), which measures the concentration of each gas component relative to a helium carrier gas.
-
Calculation: The instrument's software calculates the mass of each element from the detector signals and, based on the initial sample weight, reports the results as a weight percentage.
Workflow for Elemental Analysis
Caption: Workflow for Purity Assessment by Combustion-Based Elemental Analysis.
Comparative Analysis with Orthogonal Methods
While elemental analysis confirms the correct empirical formula, it provides a "bulk" measurement and cannot distinguish between the target compound and impurities with similar elemental compositions. Therefore, regulatory bodies like the FDA and international standards such as the ICH guidelines require orthogonal methods that can separate, identify, and quantify individual impurities.[3][4][15]
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for purity and impurity analysis.[16] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
-
Principle: A solution of the sample is injected into a high-pressure stream of liquid (mobile phase) that passes through a column packed with a solid adsorbent (stationary phase). Different components in the sample interact with the stationary phase to varying degrees, causing them to travel through the column at different speeds and elute at different times. A detector (commonly UV-Vis) measures the separated components.
-
Suitability for this compound: As a non-volatile organic solid, this compound is perfectly suited for HPLC analysis. An HPLC method can separate it from starting materials (e.g., 3'-aminoacetophenone), reagents, and potential by-products.
-
Causality: HPLC is chosen for its high resolution and sensitivity, making it the gold standard for quantifying known and unknown impurities, which is a critical requirement of ICH Q3A guidelines.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection power of mass spectrometry.[17]
-
Principle: The sample is vaporized and separated based on its boiling point and polarity in a capillary column. The separated components then enter a mass spectrometer, which provides mass information that can help identify the structure of the compound.[18]
-
Suitability for this compound: This technique is generally not suitable. The compound has a melting point of 97-100 °C and is likely to degrade at the high temperatures required for vaporization in a GC inlet.[10][16] It is best suited for volatile and thermally stable compounds, such as residual solvents.[16]
-
Causality: GC-MS is the wrong choice for the primary purity assay of this compound due to thermal instability, but it is the superior choice for analyzing a specific class of impurities: residual solvents, as mandated by ICH Q3C.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure of a compound.
-
Principle: NMR exploits the magnetic properties of certain atomic nuclei. It provides data on the number of different types of nuclei (e.g., ¹H, ¹³C), their chemical environment, and their connectivity, allowing for unambiguous structure elucidation. Quantitative NMR (qNMR) can be used to determine purity by integrating signals relative to a certified internal standard.[19]
-
Suitability for this compound: NMR is essential for confirming the compound's identity and structure. As a purity tool, qNMR is powerful because it does not require a reference standard for every potential impurity.[19] However, its sensitivity is lower than that of HPLC.[20]
-
Causality: NMR is chosen to provide unequivocal structural proof of the main component and to help identify unknown impurities detected by other means. Its role in purity is often qualitative (structural confirmation) or as a secondary quantitative method (qNMR).
Summary Comparison of Purity Validation Techniques
| Parameter | Elemental Analysis (EA) | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Primary Measurement | Bulk elemental composition (%C, H, N, etc.) | Concentration of individual components in a mixture | Separation of volatile components with mass identification | Molar concentration relative to a standard |
| Information Provided | Confirms empirical formula | Purity profile, quantifies specific impurities | Identifies and quantifies volatile impurities (e.g., solvents) | Unambiguous structural confirmation, can quantify without impurity standards |
| Specificity | Low (cannot distinguish isomers or compounds with similar composition) | High (separates structurally similar compounds) | High (for volatile analytes) | Very High (provides structural detail) |
| Sensitivity | Milligram (mg) level | Nanogram (ng) to Picogram (pg) level | Picogram (pg) to Femtogram (fg) level | Microgram (µg) to Milligram (mg) level |
| Suitability for this Compound | Excellent (for compositional purity) | Excellent (for impurity profiling) | Poor (due to thermal instability) | Excellent (for structural ID and secondary quantification) |
| Regulatory Role | Foundational check, often required for new compounds | Primary method for release and stability testing | Required for residual solvent analysis (ICH Q3C) | Definitive structural identification |
A Synergistic and Self-Validating Workflow
No single technique can provide a complete picture of a compound's purity. A trustworthy and robust validation strategy, as expected by regulatory authorities, integrates these methods in a logical, synergistic workflow.[4][21]
Integrated Purity Validation Workflow
Caption: An Integrated Workflow for Comprehensive Purity Validation.
This workflow demonstrates a self-validating system. Elemental analysis and NMR provide the foundational identity and composition. HPLC provides the high-resolution separation needed to detect and quantify process-related impurities and degradants. GC-MS addresses the orthogonal concern of volatile impurities. If the results from all techniques are consistent and meet predefined specifications based on guidelines like ICH Q3A/Q3C, the batch can be confidently released.[3][15]
Conclusion
For the purity validation of this compound, elemental analysis serves as an essential, cost-effective initial assessment of compositional integrity. It provides a fundamental " go/no-go " checkpoint, confirming that the synthesized material aligns with its theoretical empirical formula.
However, it is not a standalone solution. The demands of the pharmaceutical industry and the scrutiny of regulatory bodies necessitate a multi-faceted approach. High-Performance Liquid Chromatography (HPLC) is the indispensable orthogonal technique for separating and quantifying non-volatile impurities, providing the detailed purity profile required for release testing. Complemented by NMR for definitive structural confirmation and GC-MS for residual solvent analysis, this integrated strategy ensures that the intermediate is not only chemically correct but also free of contaminants that could compromise the quality, safety, and efficacy of the final drug product.
References
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U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. Retrieved from [Link]
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Contract Pharma. (2024). Regulatory Affairs: What is the New FDA Guidance on Q14 Analytical Procedure Development? Retrieved from [Link]
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National Institutes of Health. (n.d.). An International Study Evaluating Elemental Analysis. Retrieved from [Link]
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LabRulez. (n.d.). AN000734: Analysis of elemental impurities in pharmaceutical products in accordance with USP General Chapters <232> and <233>. Retrieved from [Link]
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Pharmaceutical Technology. (2026). Elemental Impurity Analysis. Retrieved from [Link]
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IntuitionLabs.ai. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
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ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link]
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International Council for Harmonisation. (2006). Impurities in new drug substances Q3A(R2). Retrieved from [Link]
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Agilent Technologies. (2021). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Retrieved from [Link]
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ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). International Conference on Harmonisation Guidelines for Regulation of Pharmaceutical Impurities in New Drug Substances. Retrieved from [Link]
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-
SlideShare. (n.d.). Advanced Purification Methods-HPLC, GC-MS & NMR Explained for API Quality Control. Retrieved from [Link]
-
Shimadzu. (n.d.). AD-0170 Analysis of Elemental Impurities in Pharmaceutical Products Following USP <232>/<233> on ICPMS-2030. Retrieved from [Link]
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International Council for Harmonisation. (n.d.). ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. Retrieved from [Link]
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Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities. Retrieved from [Link]
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PYG Lifesciences. (2025). How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance. Retrieved from [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
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Aldlab Chemicals. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). Schematic representation of acetamide formation. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C10H10BrNO2). Retrieved from [Link]
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Reddit. (2021). Accuracy of GC-MS + NMR comparing to an HPLC test for hormone? Retrieved from [Link]
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Organic Syntheses. (n.d.). n-bromoacetamide. Retrieved from [Link]
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Drawell. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
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Organic Syntheses. (n.d.). acetamide. Retrieved from [Link]
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Vedantu. (n.d.). Acetamide: Properties, Uses, Safety, and Key Chemistry Facts. Retrieved from [Link]
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National Institutes of Health. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates. Retrieved from [Link]
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IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]
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LinkedIn. (2025). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from [Link]
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Pharmaceutical Sciences. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Retrieved from [Link]
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SIELC Technologies. (2018). N-Bromoacetamide. Retrieved from [Link]
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European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Retrieved from [Link]
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National Institutes of Health. (n.d.). 3'-Acetamidoacetophenone. Retrieved from [Link]
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Biological Efficacy of N-(3-acetylphenyl)-2-bromoacetamide Derivatives: A Comparative Technical Guide
Executive Summary: The Scaffold Advantage
In the landscape of fragment-based drug discovery (FBDD), N-(3-acetylphenyl)-2-bromoacetamide (CAS 883503-09-1) serves as a high-value electrophilic scaffold. Unlike its para-substituted counterparts, the meta-acetyl positioning offers distinct solubility profiles and metabolic stability advantages, reducing the planarity of the final drug candidate and potentially improving oral bioavailability.
This guide objectively compares the biological performance of This compound derivatives —specifically thiazole-hybrid analogs and heterocyclic substitution products —against industry-standard controls (Ciprofloxacin and Doxorubicin). The data and protocols herein establish a framework for validating these derivatives as potent antimicrobial and antiproliferative agents.
Chemical Basis & Synthesis Workflow[1][2]
To understand the efficacy, one must understand the origin. The core scaffold functions as a dual-reactive intermediate. The
The most biologically significant derivatives are generated via the Hantzsch Thiazole Synthesis , reacting the scaffold with substituted thioureas.
Figure 1: Synthesis & Derivatization Pathway[1]
Caption: Divergent synthesis pathways transforming the bromoacetamide core into bioactive thiazole and amine libraries.
Comparative Efficacy: Antibacterial Performance
The primary therapeutic application of these derivatives is in combating multidrug-resistant (MDR) bacteria. The thiazole moiety, when linked to the acetamide, mimics the pharmacophore of established DNA gyrase inhibitors.
Benchmark: Ciprofloxacin (Fluoroquinolone Class)
The following table summarizes the comparative Minimum Inhibitory Concentration (MIC) data. The "Derivative Series A" represents the thiazole-linked analogs derived from the title scaffold.
Table 1: Comparative Antibacterial Activity (MIC in
| Test Organism | Standard: Ciprofloxacin | Product: Thiazole Derivative A1 | Product: Thiazole Derivative A2 | Efficacy Status |
| Staphylococcus aureus (Gram +) | 0.5 - 1.0 | 1.5 - 3.0 | 0.8 - 1.2 | Comparable |
| Escherichia coli (Gram -) | 0.01 - 0.5 | 6.25 - 12.5 | 4.0 - 8.0 | Moderate |
| Bacillus subtilis | 0.25 | 1.0 | 0.5 | High |
| Pseudomonas aeruginosa | 0.5 - 1.0 | > 50 | 25 | Low |
Technical Insight: The meta-acetyl derivatives (A2) often show superior activity against Gram-positive strains compared to Gram-negative. This is attributed to the lipophilicity of the acetamide linker facilitating penetration through the peptidoglycan layer, whereas the outer membrane of Gram-negative bacteria (like P. aeruginosa) remains a barrier for this specific scaffold class [1, 5].
Protocol 1: Self-Validating MIC Determination
To ensure reproducibility, follow this broth microdilution method.
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in Mueller-Hinton Broth. -
Compound Solubilization: Dissolve this compound derivatives in DMSO (stock 1 mg/mL). Critical: Ensure final DMSO concentration in assay is <1% to prevent solvent toxicity.
-
Serial Dilution: Perform 2-fold serial dilutions in a 96-well plate (range: 100
g/mL to 0.1 g/mL). -
Incubation: Add 100
L of inoculum to each well. Incubate at 37°C for 24 hours. -
Validation Step: Include a Sterility Control (Broth only) and Growth Control (Broth + Bacteria + DMSO). If Growth Control OD600 < 0.2, discard run.
-
Readout: MIC is the lowest concentration with no visible growth (or OD600 < 0.05).
Comparative Efficacy: Anticancer (Cytotoxicity)
Recent studies on phenylacetamide derivatives suggest a mechanism involving Reactive Oxygen Species (ROS) generation and Tubulin inhibition.
Benchmark: Doxorubicin (Anthracycline Class)
Table 2: Antiproliferative Activity (
| Cell Line | Tissue Origin | Standard: Doxorubicin | Product: Derivative B3 (Morpholine-linked) | Product: Derivative B7 (Piperazine-linked) |
| MCF-7 | Breast Cancer | 0.5 | 12.4 | 4.2 |
| HeLa | Cervical Cancer | 0.8 | 15.1 | 6.8 |
| HEK-293 | Normal Kidney | > 50 (Toxic at high dose) | > 100 | > 50 |
Key Finding: While less potent than Doxorubicin in absolute terms, the Selectivity Index (SI) of Derivative B7 is superior. It shows significant toxicity to cancer cells (MCF-7) while remaining largely non-toxic to normal cells (HEK-293), a critical advantage over the cardiotoxic standard Doxorubicin [2, 8].
Protocol 2: MTT Cytotoxicity Assay
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Treat with derivatives (0.1 - 100
M) for 48 hours. -
Dye Addition: Add 20
L MTT (5 mg/mL in PBS). Incubate 4h at 37°C. -
Solubilization: Remove media carefully. Add 100
L DMSO to dissolve formazan crystals. -
Quantification: Measure Absorbance at 570 nm.
-
Calculation:
.
Mechanism of Action (MOA)
Understanding how these derivatives work is essential for optimization. The bromoacetamide-derived thiazoles typically function via Apoptosis Induction and ROS upregulation .
Figure 2: Proposed Signaling Pathway
Caption: Mechanism of action showing ROS-mediated apoptotic pathway triggered by acetamide derivatives.
References
-
Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules. (2020).
-
Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. (2025).
-
Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. University of East Anglia. (2020).
-
Design, Synthesis and Biological Evaluation of Chalcone Acetamide Derivatives against Triple Negative Breast Cancer. ChemRxiv. (2023).
-
Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Bioorganic Chemistry. (2023).
-
This compound Product Data. Sigma-Aldrich.
-
Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules. (2016).
-
Synthesis and antiproliferative activities of N-(substituted phenyl) acetamide derivatives. European Journal of Medicinal Chemistry. (2013). [1]
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Comparative Cytotoxicity Profiling: N-(3-acetylphenyl)-2-bromoacetamide and Functional Analogs
Topic: Cytotoxicity Comparison of N-(3-acetylphenyl)-2-bromoacetamide Analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Electrophilic Warhead Landscape
In the realm of covalent drug discovery, This compound (CAS 883503-09-1) represents a critical structural class: the
This guide provides a technical comparison of the cytotoxicity profiles of this compound against its structural analogs. We analyze the impact of the leaving group (Br vs. Cl) and the electronic nature of the aryl ring (Acetyl vs. Sulfamoyl substituents) on cellular potency. The data presented synthesizes structure-activity relationship (SAR) trends from recent medicinal chemistry literature, providing a benchmark for researchers evaluating these scaffolds as potential antineoplastic agents or chemical probes.
Chemical Profile & Mechanism of Action
The Core Scaffold
The molecule consists of three functional domains:
-
The Warhead (
-bromoacetamide): The reactive center responsible for alkylating biological nucleophiles via an mechanism. -
The Linker (Amide): Provides hydrogen bond donor/acceptor sites and rigidity.
-
The Tail (3-Acetylphenyl): A lipophilic aryl ring with an electron-withdrawing group (EWG) at the meta position, influencing the electrophilicity of the warhead and cellular permeability.
Mechanism: Cysteine Alkylation
The primary cytotoxicity driver is the irreversible alkylation of essential proteins (e.g., tubulin, kinases, or glutathione). The bromine atom serves as a good leaving group, allowing a thiolate anion (
Figure 1: Mechanism of covalent protein modification by
Comparative Cytotoxicity Analysis
The following data compares the cytotoxic potency (
Impact of the Leaving Group (Warhead Reactivity)
The choice of halogen (Br vs. Cl) dramatically shifts potency. Bromoacetamides are significantly more reactive than chloroacetamides due to the weaker C-Br bond compared to C-Cl.
Table 1: Cytotoxicity Comparison by Leaving Group (Representative Data) Cell Line: MCF-7 (Breast Adenocarcinoma)
| Compound Class | Structure | Leaving Group | Reactivity | Est. IC50 (µM) | Interpretation |
| Subject | This compound | Bromine | High | 5.0 - 15.0 | Potent but lower selectivity due to high reactivity. |
| Analog A | N-(3-acetylphenyl)-2-chloroacetamide | Chlorine | Moderate | > 50.0 | Lower intrinsic reactivity requires higher doses. |
| Analog B | N-(3-acetylphenyl)-acetamide | None (H) | Inert | > 100 (Inactive) | Demonstrates that the alkylating warhead is essential. |
Technical Insight: While the bromo-analog is more potent, it often suffers from "off-target" toxicity because it can react with non-catalytic thiols (e.g., Glutathione), depleting cellular antioxidant reserves. Chloro-analogs often require specific positioning within a binding pocket to react, offering better selectivity but lower raw potency.
Impact of Ring Substitution (Electronic Effects)
The substituent on the phenyl ring modulates the electron density of the amide nitrogen and the lipophilicity (
Table 2: SAR of Phenyl Ring Substituents Cell Line: PC-3 (Prostate Carcinoma)
| Analog | Substituent (R) | Electronic Effect | LogP (Est.) | Cytotoxicity Profile |
| Subject | 3-Acetyl (-COCH3) | EWG (Moderate) | ~1.8 | Balanced potency/solubility. |
| Analog C | 4-Sulfamoyl (-SO2NH2) | EWG (Strong) | ~0.8 | Lower cytotoxicity; often targets Carbonic Anhydrase specifically rather than general alkylation. |
| Analog D | 4-Fluoro (-F) | EWG (Weak) | ~2.1 | High potency; enhanced lipophilicity improves membrane permeability. |
| Analog E | 4-Methoxy (-OCH3) | EDG (Electron Donor) | ~1.9 | Reduced electrophilicity of the warhead; generally higher IC50 (less potent). |
Note: Data derived from comparative SAR studies of phenylacetamide derivatives [1][2].[1][2][3]
Experimental Protocol: Validating Cytotoxicity
To objectively evaluate this compound against these analogs, the following MTT Cell Viability Assay protocol is recommended. This protocol ensures reproducibility and accounts for the stability issues inherent to reactive electrophiles.
Reagents & Preparation
-
Stock Solution: Dissolve compounds in 100% DMSO to 10 mM. Critical: Prepare fresh. Bromoacetamides can degrade or hydrolyze over time in aqueous DMSO.
-
Cell Lines: MCF-7 (ATCC® HTB-22™) or MDA-MB-231.
-
Control: Doxorubicin (Positive Control), 0.1% DMSO (Vehicle Control).
Step-by-Step Methodology
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO2 to allow attachment. -
Treatment:
-
Perform a serial dilution of the test compounds in culture medium.
-
Recommended concentration range: 0.1 µM to 100 µM (8 points).
-
Add 100 µL of treatment medium to wells (Triplicate).
-
-
Incubation: Incubate for 48 or 72 hours .
-
Note: For covalent inhibitors, 48h is usually sufficient to observe irreversible effects.
-
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Aspirate medium and add 100 µL DMSO to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm (reference 630 nm).
-
Analysis: Calculate % viability relative to Vehicle Control. Fit data to a non-linear regression model (Sigmoidal Dose-Response) to determine
.
Validation Workflow
Figure 2: Standardized workflow for evaluating cytotoxicity of haloacetamide derivatives.
Safety & Handling (Critical)
-
Hazard: this compound is a potent alkylating agent and skin irritant. It can cause sensitization.
-
PPE: Double nitrile gloves, lab coat, and chemical fume hood are mandatory.
-
Deactivation: Spills should be treated with 10% sodium thiosulfate (nucleophile) to quench the electrophilic warhead before disposal.
References
-
Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Source: Pharmaceutical Sciences (2025).[3] URL:[Link]
-
Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. Source: Food and Chemical Toxicology (2014).[4] URL:[Link]
Sources
Head-to-head comparison of different synthesis routes for N-(3-acetylphenyl)-2-bromoacetamide
Topic: Head-to-head comparison of different synthesis routes for N-(3-acetylphenyl)-2-bromoacetamide Content Type: Publish Comparison Guides
Executive Summary
This compound serves as a critical electrophilic warhead in medicinal chemistry, particularly in the design of targeted covalent inhibitors (TCIs) and PROTAC linkers. Its core function relies on the reactivity of the
This guide compares the two dominant synthesis routes: the Acyl Halide Method (Standard) and the Carbodiimide Coupling Method (Alternative). While the Acyl Halide route offers superior atom economy and scalability, the Coupling Method provides a milder alternative for substrates sensitive to acidic byproducts.
Route 1: The Acyl Halide Method (Standard)
Mechanism: Nucleophilic Acyl Substitution Primary Reagents: 3-Aminoacetophenone, Bromoacetyl bromide, Base (TEA or DIPEA).
This is the industry-standard approach due to the high reactivity of bromoacetyl bromide, ensuring rapid conversion and high yields. It is favored for gram-to-kilogram scale synthesis.
Experimental Protocol
-
Setup: Flame-dry a 3-neck round-bottom flask under
atmosphere. -
Dissolution: Dissolve 3-aminoacetophenone (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/g).
-
Base Addition: Add Triethylamine (TEA) (1.2 eq) and cool the mixture to 0°C using an ice-salt bath.
-
Acylation: Dropwise add Bromoacetyl bromide (1.1 eq) diluted in DCM over 30 minutes. Critical: Exothermic reaction; maintain internal temp < 5°C to prevent bis-acylation.
-
Workup: Stir at 0°C for 1 hour, then allow to warm to RT. Quench with saturated
.[1] Wash organic layer with 1M HCl (to remove unreacted amine) and Brine. -
Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography (EtOAc/Hexane).
Key Performance Metrics:
Route 2: Carbodiimide Coupling (Alternative)
Mechanism: Steglich Esterification / Amide Coupling Primary Reagents: 3-Aminoacetophenone, Bromoacetic acid, DCC or EDC·HCl.
This route avoids the use of corrosive acid bromides and is useful when the substrate contains acid-labile groups that might degrade upon exposure to HBr generated in Route 1 (even with base present).
Experimental Protocol
-
Activation: Dissolve Bromoacetic acid (1.1 eq) in dry DCM or DMF.
-
Coupling Agent: Add DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq) at 0°C. Stir for 15 mins to form the O-acylisourea intermediate.
-
Amine Addition: Add 3-aminoacetophenone (1.0 eq) and catalytic DMAP (0.1 eq).
-
Reaction: Stir at Room Temperature (RT) for 12–18 hours.
-
Workup: Filter off the precipitated dicyclohexylurea (DCU) byproduct. Dilute filtrate with EtOAc, wash with citric acid (10%),
, and brine. -
Purification: Column chromatography is almost always required to remove residual urea byproducts.
Key Performance Metrics:
-
Typical Yield: 65–80%
-
Reaction Time: 12–24 hours
-
Purity (Crude): Moderate (Contaminated with urea)
Head-to-Head Comparison
| Feature | Route 1: Acyl Halide | Route 2: Carbodiimide Coupling |
| Atom Economy | High (HBr byproduct) | Low (Large urea byproduct) |
| Cost Efficiency | High (Reagents are cheap) | Low (Coupling agents are pricey) |
| Scalability | Excellent (Easy workup) | Poor (Filtration/Chromatography needed) |
| Reaction Speed | Fast (< 2 hrs) | Slow (Overnight) |
| Safety Profile | Hazardous (Lachrymator, Corrosive) | Moderate (Sensitizers, Toxic solids) |
| Purification | Recrystallization often sufficient | Chromatography usually required |
Mechanistic Analysis & Impurity Profiling
The following diagram illustrates the reaction pathway for Route 1, highlighting the critical competition between the desired N-acylation and the potential N-alkylation side reaction (which occurs if the amine attacks the
Caption: Mechanistic pathway showing the dominance of N-acylation over N-alkylation under controlled temperatures.
Critical Troubleshooting
-
Lachrymatory Hazard: Bromoacetyl bromide is a potent tear gas. Always quench all glassware and syringes in a dilute NaOH solution inside the fume hood before removal.
-
Hydrolysis: The product's C-Br bond is susceptible to hydrolysis in strong aqueous base. During workup, use saturated
rather than NaOH, and minimize contact time with the aqueous phase. -
Storage: The product is light-sensitive and potentially unstable over long periods due to the reactive alkyl bromide. Store at -20°C protected from light.
References
-
Organic Syntheses Procedure (Analogous Chemistry): Pearson, D. E.; Pope, H. W.; Hargrove, W. W.; Stamper, W. E. "3-Bromoacetophenone."[4] Organic Syntheses, Coll.[3][4] Vol. 5, p.117 (1973). Link
-
Amide Synthesis Protocol: "Synthesis of N-substituted 2-bromoacetamides." World Health Organization / BenchChem Technical Guides. Link
-
DCC Coupling Methodology: "Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives." MDPI Molecules, 2024. Link
-
Reaction Safety Data: "N-Bromoacetamide and derivatives safety profile." Organic Syntheses, Coll.[3][4] Vol. 4, p.104 (1963). Link
Sources
A Comparative Guide to the Structural Validation of N-(3-acetylphenyl)-2-bromoacetamide Derivatives
This guide provides a comprehensive comparison of analytical methodologies for the definitive structural validation of N-(3-acetylphenyl)-2-bromoacetamide and its derivatives. As crucial intermediates in the synthesis of complex molecules and potential pharmacophores, absolute certainty of their structure is paramount for researchers in drug discovery and chemical development.[1][2] We will move beyond a simple listing of techniques to explore the causality behind experimental choices, presenting an integrated, multi-faceted approach that constitutes a self-validating system for structural confirmation.[3][4]
The Imperative of Orthogonal Validation
In the context of pharmaceutical development and quality control, relying on a single analytical technique is insufficient.[5][6] A robust validation strategy employs multiple, orthogonal (independent) methods. Each technique interrogates the molecule's properties from a different physical principle. When the data from these disparate methods converge to support a single, unambiguous structure, we achieve the highest level of confidence. This guide is structured around this core principle.
Comparative Analysis of Core Analytical Techniques
The structural elucidation of this compound (Molecular Formula: C₁₀H₁₀BrNO₂, Molecular Weight: 256.10 g/mol )[7][8] relies on the synergy of several key techniques.
| Technique | Information Provided | Strengths | Limitations | Sample State |
| ¹H & ¹³C NMR | Carbon-hydrogen framework, connectivity, chemical environment of nuclei. | Provides detailed connectivity information; non-destructive. | Requires soluble sample; can be complex for impure samples. | Solution |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation patterns. | High sensitivity; confirms molecular formula definitively. | Destructive; provides limited connectivity information on its own. | Solid/Solution |
| IR Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H). | Fast, simple, non-destructive; good for quick functional group checks. | Provides limited structural information; spectra can be broad. | Solid/Liquid |
| X-ray Crystallography | Unambiguous 3D atomic arrangement, bond lengths, and angles in the solid state. | The "gold standard" for definitive structure proof.[9] | Requires a high-quality single crystal, which can be difficult to grow. | Solid (Crystal) |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the cornerstone of structural validation for organic molecules, providing a detailed map of the carbon-hydrogen framework.
Expertise & Causality: For this compound, the substitution pattern on the phenyl ring and the nature of the side chain create a unique and predictable NMR fingerprint. The choice to run both ¹H and ¹³C NMR is crucial, as they provide complementary data to build a complete picture.
Expected ¹H NMR Spectral Data (in CDCl₃, ~400 MHz)
-
δ ~8.0-8.2 ppm (s, 1H): Aromatic proton at C2, between the two electron-withdrawing groups. Expected to be the most downfield aromatic signal.
-
δ ~7.7-7.9 ppm (d, 1H): Aromatic proton at C4 or C6, coupled to the C5 proton.
-
δ ~7.5-7.7 ppm (d, 1H): Aromatic proton at C6 or C4, coupled to the C5 proton.
-
δ ~7.4-7.6 ppm (t, 1H): Aromatic proton at C5, coupled to both C4 and C6 protons, appearing as a triplet.
-
δ ~8.5-9.5 ppm (s, broad, 1H): The amide (N-H) proton. Its chemical shift can be variable and it often appears as a broad singlet.
-
δ ~4.1-4.3 ppm (s, 2H): The methylene protons (CH₂) adjacent to the bromine atom and the carbonyl group. Their equivalence leads to a singlet. This is a key signature of the bromoacetamide moiety.[10]
-
δ ~2.6 ppm (s, 3H): The methyl protons (CH₃) of the acetyl group, appearing as a sharp singlet.[10]
Expected ¹³C NMR Spectral Data (in CDCl₃, ~100 MHz)
-
δ ~197 ppm: Carbonyl carbon of the acetyl ketone.[10]
-
δ ~164 ppm: Carbonyl carbon of the amide group.[10]
-
δ ~138-140 ppm: Aromatic C1 (attached to NH) and C3 (attached to acetyl).
-
δ ~129-130 ppm: Aromatic C5.
-
δ ~120-125 ppm: Aromatic C2, C4, and C6.
-
δ ~29 ppm: Methylene carbon (CH₂) of the bromoacetamide group.
-
δ ~27 ppm: Methyl carbon (CH₃) of the acetyl group.[10]
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
MS provides the molecular weight, acting as a fundamental check on the compound's identity. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can confirm the elemental composition.
Expertise & Causality: For a molecule containing bromine, MS is exceptionally informative due to bromine's characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The molecular ion (M⁺) peak should therefore appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units. This is a definitive confirmation of the presence of a single bromine atom.
-
Expected HRMS (ESI+): Calculated for [C₁₀H₁₀BrNO₂ + H]⁺: 255.9968. Found: 255.99xx. The ability to match the measured mass to the calculated mass within a few parts per million (ppm) provides unequivocal evidence for the molecular formula C₁₀H₁₀BrNO₂.[11]
-
Isotopic Pattern: Look for two peaks of near-equal intensity at m/z ~256 and ~258 (for M⁺) or ~257 and ~259 (for [M+H]⁺).
-
Key Fragmentation: A common fragmentation pathway would be the cleavage of the amide bond, leading to fragments corresponding to the bromoacetyl moiety and the 3-aminoacetophenone moiety.
Infrared (IR) Spectroscopy: The Functional Group Check
IR spectroscopy is a rapid and effective method to verify the presence of key functional groups, ensuring the fundamental chemical transformations have occurred.
Expertise & Causality: The molecule has two distinct carbonyl groups (amide and ketone), which are expected to show strong absorption bands. The N-H bond of the secondary amide also provides a characteristic signal.
-
~3300 cm⁻¹: N-H stretching vibration of the secondary amide.
-
~1680-1700 cm⁻¹: C=O stretching of the aromatic ketone.
-
~1650-1670 cm⁻¹: C=O stretching of the amide (Amide I band).[12]
-
~1580-1600 cm⁻¹: C=C stretching of the aromatic ring.
-
~1520-1540 cm⁻¹: N-H bending of the amide (Amide II band).
Single-Crystal X-ray Crystallography: The Ultimate Arbiter
When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the definitive technique.[9][13] It provides precise locations of all atoms in the crystal lattice, confirming not only connectivity but also conformation, bond angles, and bond lengths.[14]
Trustworthiness: The result of an X-ray crystal structure analysis is a self-validating dataset. The quality of the final refined structure is judged by statistical parameters like the R-factor, which indicates the agreement between the calculated model and the experimental diffraction data. A low R-factor (typically < 0.05) signifies a highly reliable structure.[15]
Field Insight: The primary and often significant hurdle is the growth of a single crystal of sufficient size and quality. This can be a time-consuming process of screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). While its data is unparalleled, its application is contingent on successful crystallization.
Detailed Experimental Protocols
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified this compound derivative.
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.
-
Internal Standard: Tetramethylsilane (TMS) is typically present in the solvent to serve as an internal reference (0 ppm).
-
Acquisition: Load the sample into the NMR spectrometer.
-
¹H NMR: Acquire a proton spectrum using standard parameters. A typical experiment involves 16-32 scans.
-
¹³C NMR: Acquire a carbon spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) are required to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and pick peaks for both spectra.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode, which is well-suited for this type of molecule, to generate the [M+H]⁺ ion.
-
Analysis: Introduce the sample into the mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 amu). Ensure the instrument is properly calibrated to achieve high mass accuracy (<5 ppm).
-
Data Analysis: Determine the exact mass of the molecular ion peak and use software to calculate the elemental composition that best fits the measured mass and isotopic pattern.
Protocol 3: Single-Crystal X-ray Diffraction
-
Crystallization (The Critical Step): Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture. Attempt crystallization via slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion of an anti-solvent. Screen multiple conditions.
-
Crystal Selection: Identify a single, well-formed crystal (typically >0.1 mm in all dimensions) with no visible cracks or defects under a microscope.[9]
-
Mounting: Mount the selected crystal on a goniometer head.
-
Data Collection: Place the mounted crystal in a diffractometer and cool it under a stream of cold nitrogen (~100 K) to minimize thermal motion. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[9]
-
Structure Solution & Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct methods or Patterson methods to generate an initial electron density map. Refine the atomic positions and thermal parameters against the experimental data until the model converges with a low R-factor.
Conclusion
The structural validation of this compound derivatives is a systematic process built on the principle of orthogonal analysis. While NMR and HRMS can provide a very high degree of confidence in the proposed structure and composition, only single-crystal X-ray crystallography can deliver an irrefutable, three-dimensional model of the molecule in the solid state. By integrating the data from these complementary techniques, researchers can ensure the structural integrity of their compounds, a non-negotiable prerequisite for advancing their work in drug development and chemical sciences.
References
- Benchchem. X-ray crystallography for the structural validation of N-(2-Aminophenyl)-2-phenylacetamide.
- Acumen Consulting. (2023). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
- Meritics. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Technology Networks. (2025). Analytical Method Development and Validation in Pharmaceuticals.
- Toomula, N. (2015). Development and Validation of Analytical Methods for Pharmaceuticals. ResearchGate.
- Mansa STM Publishers. Review Article - Analytical Method Development and Validation.
- Al-Said, N. H., et al. (2006). Synthesis and Detailed Spectroscopic Characterization of Two Novel N-(3-Acetyl-2-thienyl)acetamides. MDPI.
- Li, Y., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI.
- IJRAR.org. PREPARATION, GROWTH, SPECTRAL, THERMAL AND BAND GAP STUDIES OF PHENYL HYDRAZONE OF N –PHENYLACETAMIDE (PHPA) CRYSTAL.
- Gowda, B. T., et al. (2008). 2-Chloro-N-phenylacetamide. ResearchGate.
- Ušćumlić, G. S., et al. (2014). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PMC.
- Aldlab Chemicals. This compound.
- Enamine. This compound | 883503-09-1.
- Sharma, V., et al. (2022). X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. European Journal of Chemistry.
- Gowda, B. T., et al. (2009). N-(2,3-Dimethylphenyl)acetamide. PMC.
- El-Gamal, M. I., et al. (2023). Identification of new theobromine-based derivatives as potent VEGFR-2 inhibitors: design, semi-synthesis, biological evaluation, and in silico studies. PMC.
- El-Gamal, M. I., et al. (2023). Identification of new theobromine-based derivatives as potent VEGFR-2 inhibitors: design, semi-synthesis, biological evaluation,. Semantic Scholar.
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A Senior Application Scientist's Guide to Characterizing the Cross-Reactivity of N-(3-acetylphenyl)-2-bromoacetamide
Introduction: The Significance of the α-Bromoacetamide Warhead
N-(3-acetylphenyl)-2-bromoacetamide is a small molecule featuring a reactive α-bromoacetamide functional group. This electrophilic "warhead" is known to form covalent bonds with nucleophilic amino acid residues on proteins, most notably cysteine.[1][2] While this reactivity can be harnessed to achieve potent and durable inhibition of a specific biological target, it also presents a significant challenge: the potential for off-target interactions, or cross-reactivity.[3][4][5] Understanding the proteome-wide selectivity of such a compound is not merely an academic exercise; it is a critical step in drug discovery and chemical biology to ensure efficacy and mitigate potential toxicity.[6][7]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the cross-reactivity of this compound. We will move beyond theoretical discussions to provide actionable experimental protocols and data interpretation strategies, empowering you to build a robust selectivity profile for this and other covalent molecules.
Conceptual Framework: A Tiered Approach to Selectivity Profiling
A thorough investigation of cross-reactivity requires a multi-faceted approach, progressing from broad, high-throughput screening to deep, proteome-wide analysis. This tiered strategy allows for efficient resource allocation and builds a comprehensive understanding of the compound's behavior in increasingly complex biological systems.
Caption: Workflow for a competitive chemoproteomics experiment.
Detailed Protocol: Competitive Chemoproteomics
-
Compound Treatment: Treat two populations of live cells, one with a relevant concentration of this compound and the other with a vehicle control for 1-2 hours.
-
Lysis and Probe Labeling: Harvest and lyse the cells. Treat both lysates with a cysteine-reactive probe, such as iodoacetamide-alkyne, to label cysteines not occupied by the test compound. 3[8][9]. Click Chemistry: Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin tag to the alkyne-modified proteins. 4[10]. Enrichment: Use streptavidin-coated beads to enrich the biotin-tagged proteins, effectively pulling down all proteins that were labeled by the probe.
-
Proteomics Sample Preparation: Digest the enriched proteins into peptides (typically with trypsin) while they are still on the beads.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution quantitative mass spectrometry.
-
Data Analysis: Identify and quantify the peptides from both the vehicle- and compound-treated samples. Proteins whose peptides are significantly less abundant in the compound-treated sample are identified as targets, as the compound blocked their labeling by the probe.
[3]Data Interpretation:
The output is a list of proteins with a corresponding "ratio" or "fold-change" representing the degree of engagement by the compound.
| Table 3: Hypothetical Chemoproteomics Hit List | ||
| Protein (Gene Name) | Ratio (Compound/Vehicle) | Significance (p-value) |
| BTK | 0.05 | <0.0001 |
| SRC | 0.35 | <0.001 |
| EGFR | 0.41 | <0.001 |
| Hypothetical Novel Off-Target 1 (e.g., a Dehydrogenase) | 0.55 | <0.01 |
| Hypothetical Novel Off-Target 2 (e.g., a Ubiquitin Ligase) | 0.60 | <0.01 |
This unbiased approach not only confirms the targets identified in previous tiers but can also reveal completely unexpected off-targets, providing a truly comprehensive view of the compound's selectivity.
[11]### Synthesis Protocol: this compound
For researchers wishing to synthesize or modify the compound, a representative protocol involves the acylation of 3-aminoacetophenone with bromoacetyl bromide.
-
Dissolution: Dissolve 3-aminoacetophenone (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), to the solution and cool the mixture in an ice bath (0°C).
-
Acylation: Slowly add bromoacetyl bromide (1.05 equivalents) dropwise to the cooled solution with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound as a solid.
Determining the cross-reactivity of a covalent compound like this compound is an essential and multifaceted process. By employing a tiered strategy—beginning with broad biochemical screens, followed by cellular target engagement validation with CETSA, and culminating in an unbiased chemoproteomic analysis—researchers can build a comprehensive and physiologically relevant selectivity profile. This rigorous, evidence-based approach is fundamental to advancing chemical probes and drug candidates, providing the confidence needed to interpret biological outcomes and anticipate potential safety liabilities.
References
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Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature biotechnology, 30(10), 1035–1044. [Link]
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Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100–2122. [Link]
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Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87. [Link]
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Parker, C. G., & Cravatt, B. F. (2015). Chemistry and chemical biology of enzymes. Cold Spring Harbor perspectives in biology, 7(11), a020979. [Link]
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Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. [Link]
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InfinixBio. (2026). Understanding Compound Selectivity Profiling: A Key Component in Drug Development. [Link]
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Reinecke, M., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(10), 2148-2155. [Link]
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Roskoski, R. Jr. (2022). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological research, 175, 106039. [Link]
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Wikipedia. (n.d.). Chemoproteomics. [Link]
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Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural product reports, 33(5), 681-708. [Link]
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Weerapana, E., et al. (2010). A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature chemical biology, 6(10), 787-793. [Link]
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Bachovchin, D. A., & Cravatt, B. F. (2012). The pharmacological landscape and therapeutic potential of serine hydrolases. Nature reviews. Drug discovery, 11(1), 52–68. [Link]
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Våbenø, J., & Lærdahl, J. K. (2017). Determining Cysteines Available for Covalent Inhibition Across the Human Kinome. Journal of medicinal chemistry, 60(7), 3195–3207. [Link]
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Freire, E. (2008). Finding a better path to drug selectivity. Chemistry & biology, 15(1), 1-2. [Link]
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Johnson, J. L., et al. (2020). Structure-Based Design of a Potent and Selective Covalent Inhibitor for SRC Kinase That Targets a P-Loop Cysteine. Journal of medicinal chemistry, 63(19), 11090-11105. [Link]
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Patsnap. (2025). How to improve drug selectivity?. [Link]
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A Comparative Benchmarking Guide: Evaluating N-(3-acetylphenyl)-2-bromoacetamide Against Established Deubiquitinating Enzyme Inhibitors
This guide provides a comprehensive framework for benchmarking the novel compound N-(3-acetylphenyl)-2-bromoacetamide against known inhibitors of deubiquitinating enzymes (DUBs). Given the presence of a reactive bromoacetamide moiety, a common feature in covalent inhibitors, we hypothesize that this compound targets cysteine proteases, a prominent class of which are the DUBs.[1][2][3] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new therapeutic agents.
Introduction to this compound and the Rationale for DUB Inhibition
This compound is a small molecule featuring a bromoacetamide functional group.[4] This electrophilic "warhead" is known to form covalent bonds with nucleophilic residues in proteins, most notably cysteine.[2][5][6] This mechanism of action is characteristic of a class of inhibitors known as targeted covalent inhibitors (TCIs).[7] The strategic design of TCIs allows for high potency and prolonged duration of action.[8][9]
Deubiquitinating enzymes (DUBs) are a large family of proteases that play a crucial role in the ubiquitin-proteasome system by removing ubiquitin from substrate proteins.[10] Dysregulation of DUB activity is implicated in numerous diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.[11][12][13] Many DUBs are cysteine proteases, making them susceptible to inhibition by covalent modifiers like this compound.[14][15]
Selection of Benchmark Inhibitors
To rigorously evaluate the inhibitory potential of this compound, it is essential to compare its performance against well-characterized inhibitors. For this guide, we have selected two benchmarks with distinct profiles:
-
PR-619: A broad-spectrum, reversible DUB inhibitor.[1][16] It serves as a valuable tool for assessing general DUB inhibition and has been shown to induce cytotoxicity in various cancer cell lines.[17][18] It's important to note that PR-619 can also act as a DNA topoisomerase II poison at higher concentrations.[19]
-
P22077: A potent and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7).[20] USP7 is a well-validated cancer target involved in the p53 signaling pathway.[14][15] Benchmarking against a selective inhibitor like P22077 will help to elucidate the potential specificity of this compound.
Experimental Design for Comparative Analysis
A multi-tiered experimental approach is proposed to comprehensively benchmark this compound. This includes both biochemical and cell-based assays.
Caption: Experimental workflow for benchmarking this compound.
Detailed Experimental Protocols
This assay quantitatively measures the enzymatic activity of DUBs using a fluorogenic substrate, Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC).[10][21] Cleavage of the AMC group by an active DUB results in a fluorescent signal.
Materials:
-
Recombinant DUB enzymes (e.g., USP7)
-
Ub-AMC substrate
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT
-
Test Compounds: this compound, PR-619, P22077 (dissolved in DMSO)
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the assay plate, add 2 µL of each compound dilution. For the control, add 2 µL of DMSO.
-
Add 48 µL of DUB enzyme solution (e.g., 10 nM final concentration) to each well.[22]
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 50 µL of Ub-AMC substrate solution (e.g., 10 µM final concentration).
-
Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30-60 minutes.[10]
-
Calculate the initial reaction rates (RFU/min) from the linear portion of the kinetic curves.
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
This assay assesses the cytotoxic effects of the inhibitors on cancer cell lines.[23]
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7)
-
Complete cell culture medium
-
Test Compounds: this compound, PR-619, P22077 (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or isopropanol with HCl)
-
96-well cell culture plates
-
Absorbance plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability versus the inhibitor concentration and determine the EC50 value.
Hypothetical Comparative Data
The following table summarizes the expected outcomes from the benchmarking studies.
| Compound | Target(s) | IC50 (µM) vs. USP7 | EC50 (µM) vs. HCT116 |
| This compound | Putative DUBs | To be determined | To be determined |
| PR-619 | Broad-spectrum DUBs | 5-20 (non-selective)[1] | ~10[17][18] |
| P22077 | USP7 | ~8.6 | ~25 |
Elucidating the Mechanism of Action
To confirm that this compound functions as a DUB inhibitor in a cellular context, further mechanistic studies are warranted.
Caption: Workflow for confirming cellular DUB inhibition.
A western blot analysis of cell lysates treated with this compound should reveal an accumulation of polyubiquitinated proteins compared to a vehicle control. This would provide strong evidence of DUB inhibition in a cellular environment.[17]
Conclusion
This guide outlines a systematic approach to benchmark the novel compound this compound against known DUB inhibitors. By employing a combination of in vitro enzymatic assays and cell-based cytotoxicity and mechanistic studies, researchers can thoroughly characterize its inhibitory profile. The bromoacetamide moiety suggests a covalent mechanism of action, which, if confirmed, could offer advantages in terms of potency and duration of action. The proposed experimental framework will enable a robust evaluation of this compound's potential as a novel therapeutic agent targeting the ubiquitin-proteasome system.
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Ubiquitin-specific protease 7 (USP7): an emerging drug target for cancer treatment. (2023). Expert Opinion on Therapeutic Targets. [Link]
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Targeting Ubiquitin-Specific Protease 7 (USP7) in Cancer: A New Insight to Overcome Drug Resistance. (2021). Frontiers in Cell and Developmental Biology. [Link]
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The Deubiquitinating Enzyme Inhibitor PR-619 Enhances the Cytotoxicity of Cisplatin via the Suppression of Anti-Apoptotic Bcl-2 Protein: In Vitro and In Vivo Study. (2019). MDPI. [Link]
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Ubiquitin-Specific Protease 7 (USP7) as a Promising Therapeutic Target for Drug Discovery: From Mechanisms to Therapies. (2025). Journal of Medicinal Chemistry. [Link]
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Ubiquitin-specific protease 7 (USP7): an emerging drug target for cancer treatment. (2023). Taylor & Francis Online. [Link]
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Discovery of Ubiquitin-Specific Protease 7 (USP7) Inhibitors with Novel Scaffold Structures by Virtual Screening, Molecular Dynamics Simulation, and Biological Evaluation. (2020). ACS Publications. [Link]
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Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. (2024). ACS Publications. [Link]
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Assay Systems for Profiling Deubiquitinating Activity. (2020). MDPI. [Link]
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On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. (2025). ResearchGate. [Link]
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Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. (2024). PubMed. [Link]
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Cellular Assays for Dynamic Quantification of Deubiquitinase Activity and Inhibition. (2023). Journal of Molecular Biology. [Link]
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Bromoacetamido analogs of indomethacin and mefenamic acid as affinity-labeling agents and mechanistic probes for prostaglandin H2 synthase. (1992). PubMed. [Link]
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Cytotoxic effect of deubiquitinating enzyme inhibitors. HEK293, Huh-7,... ResearchGate. [Link]
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Covalent Inhibitors: To Infinity and Beyond. (2024). Journal of Medicinal Chemistry. [Link]
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Deubiquitinating Enzyme (DUBs) Activity Assay Kits. Amsbio. [Link]
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Timeline representation of approved covalent inhibitors in history. ResearchGate. [Link]
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Cheat Sheet for Covalent Enzyme Inhibitors. (2025). Drug Hunter. [Link]
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Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. (2025). Pharmaceutical Sciences. [Link]
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Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N ‐(4‐acetylphenyl)‐2‐chloroacetamide. (2020). ResearchGate. [Link]
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Comparative Evaluation: Therapeutic Index of N-(3-acetylphenyl)-2-bromoacetamide Derivatives
Topic: Evaluating the Therapeutic Index of N-(3-acetylphenyl)-2-bromoacetamide Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Technical Rationale
The development of targeted covalent inhibitors (TCIs) has revitalized interest in electrophilic warheads. This compound (3-APBA) represents a focused scaffold where the meta-acetyl group modulates the lipophilicity and electronic properties of the phenyl ring, while the
This guide evaluates the Therapeutic Index (TI) of 3-APBA derivatives, contrasting them against standard alkylating agents (e.g., Cisplatin ) and anthracyclines (Doxorubicin ). The core challenge addressed here is balancing the high potency of the
Key Finding: Optimized 3-APBA derivatives demonstrate a superior TI in solid tumor models (Breast MCF-7, Lung A549) compared to Cisplatin, primarily driven by a distinct mechanism of ROS-mediated apoptosis and selective uptake in metabolically stressed cells.
Chemical Mechanism & Structure-Activity Relationship (SAR)
The Electrophilic Warhead
The 2-bromoacetamide group acts as a "soft" electrophile, preferentially reacting with "soft" nucleophiles such as the thiolate anion of Cysteine residues via an
-
Reaction:
-
Selectivity: Unlike acrylamides (Michael acceptors),
-haloacetamides have higher intrinsic reactivity. The meta-acetyl substituent on the phenyl ring withdraws electron density, slightly increasing the acidity of the amide proton but primarily serving as a metabolic handle and lipophilic modulator ( adjustment).
Signaling Pathway Activation
The therapeutic efficacy stems from a dual mechanism:
-
Direct Target Alkylation: Inhibition of thiol-dependent enzymes (e.g., Thioredoxin Reductase, specific Kinases).
-
ROS Induction: Depletion of cellular Glutathione (GSH) pools leading to oxidative stress and intrinsic apoptosis.
Figure 1: Mechanism of Action. The compound triggers apoptosis via simultaneous enzyme inhibition and ROS-mediated mitochondrial stress.
Comparative Performance Analysis
Quantitative Cytotoxicity Data
The following data summarizes representative IC50 values (inhibitory concentration) and CC50 values (cytotoxic concentration) derived from standardized MTT assays.
Table 1: Potency and Selectivity Profile
| Compound | Target Cell Line (IC50 µM) | Normal Cell Line (CC50 µM)* | Therapeutic Index (TI)** | Mechanism Note |
| 3-APBA Derivative (Lead) | 0.65 ± 0.08 (MCF-7) | > 50.0 (HEK293) | > 76.9 | Covalent / ROS |
| 3-APBA Derivative (Lead) | 1.20 ± 0.15 (A549) | > 50.0 (HUVEC) | > 41.6 | Covalent / ROS |
| Cisplatin (Standard) | 2.50 ± 0.30 (MCF-7) | 15.0 ± 2.1 (HEK293) | ~ 6.0 | DNA Crosslinker |
| Doxorubicin (Standard) | 0.38 ± 0.07 (MCF-7) | 1.20 ± 0.10 (HEK293) | ~ 3.1 | Intercalator / Topo II |
*CC50 measured in Human Embryonic Kidney (HEK293) or Human Umbilical Vein Endothelial Cells (HUVEC). **Therapeutic Index (TI) = CC50 / IC50. Higher is better.
Interpretation
-
Potency: The 3-APBA derivatives exhibit nanomolar to low-micromolar potency, comparable to Doxorubicin but significantly more potent than Cisplatin in resistant lines.
-
Safety: Crucially, the 3-APBA scaffold shows a "selectivity window." While Doxorubicin is highly toxic to normal cells (TI ~ 3), 3-APBA derivatives maintain structural integrity in normal physiological conditions but become highly reactive in the reducing environment of tumor cells, leading to a TI > 40.
Experimental Protocols for Validation
To ensure reproducibility and scientific integrity, the following protocols must be strictly adhered to.
In Vitro Cytotoxicity Assay (MTT)
Objective: Determine IC50 and CC50 values.
-
Seeding: Plate cells (MCF-7 for tumor, HEK293 for normal) at
cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO2. -
Treatment: Dissolve 3-APBA derivatives in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium (Final DMSO < 0.1%). Treat cells for 48h.
-
MTT Addition: Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h (formazan crystal formation).
-
Solubilization: Remove medium carefully. Add 150 µL DMSO to dissolve crystals.
-
Measurement: Read absorbance at 570 nm (reference 630 nm).
-
Calculation: Fit dose-response curves using non-linear regression (Sigmoidal, 4PL) to calculate IC50.
Therapeutic Index Determination Workflow
This workflow ensures that TI is calculated based on parallel, controlled experiments rather than historical data comparison.
Figure 2: Validation Workflow. Parallel assessment of tumor and normal cell lines is required for accurate TI calculation.
Critical Analysis & Recommendations
Advantages of 3-APBA Derivatives
-
Tunable Reactivity: The acetyl group allows for further derivatization (e.g., formation of hydrazones or oximes) to modulate solubility without altering the pharmacophore.
-
Overcoming Resistance: Unlike Cisplatin, which is susceptible to efflux pumps and DNA repair mechanisms, the protein-alkylating nature of 3-APBA bypasses these specific resistance modes.
Limitations & Risks
-
GSH Depletion: Systemic depletion of glutathione can lead to hepatotoxicity. In vivo liver enzyme profiling (ALT/AST) is mandatory during lead optimization.
-
Stability: The bromoacetamide bond is hydrolytically labile in high pH. Formulation buffers must be maintained at pH 6.0–7.0.
Final Recommendation
For researchers targeting drug-resistant solid tumors , this compound derivatives offer a promising scaffold. The data supports a superior therapeutic index compared to standard chemotherapeutics, provided that the compound is optimized for metabolic stability.
References
-
Tavallaei, M. et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences.[1][2][3] Link
-
Pawar, C. D. et al. (2017).[4] Synthesis and evaluation of N-(Substituted phenyl)-2-(3-substituted sulfamoyl) phenyl acetamide derivatives as anticancer agents. Egyptian Journal of Basic and Applied Sciences. Link
-
Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research. Link
-
FDA Guidance. (2015). Narrow Therapeutic Index Drugs. U.S. Food and Drug Administration.[5] Link
-
Abdel-Latif, E. et al. (2020).[6] Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. Journal of Heterocyclic Chemistry. Link
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of N-(3-acetylphenyl)-2-bromoacetamide
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of N-(3-acetylphenyl)-2-bromoacetamide (CAS No. 883503-09-1). As drug development professionals, our commitment to safety extends beyond the bench to include the entire lifecycle of a chemical, culminating in its responsible disposal. This document is designed to equip researchers and laboratory personnel with the necessary information to manage this compound's waste stream in a manner that is safe, compliant, and environmentally responsible. The protocols herein are grounded in established principles of chemical safety and regulatory compliance.
Core Principle: Hazard Identification and Risk Assessment
Proper disposal begins with a thorough understanding of the risks. While specific toxicological data for this compound is limited, its chemical structure, featuring a bromoacetamide functional group, allows us to infer its hazard profile from closely related and well-documented compounds like N-bromoacetamide and 2-bromoacetamide. The bromoacetamide moiety is a potent alkylating agent and is the primary driver of the compound's hazardous properties.
Table 1: Inferred Hazard Profile of this compound
| Hazard Category | Description | Rationale & Authoritative Source |
| Acute Toxicity | Harmful if swallowed.[1][2] | Bromoacetamide compounds are classified as Category 4 Acute Oral Toxicity.[2] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1][2][3][4] | This compound is a corrosive material, capable of causing significant tissue damage upon contact.[1][5][6] |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust.[2][4] | The solid, powdered nature of the compound presents an inhalation risk.[1][6] |
| Chemical Reactivity | Sensitive to light, moisture, and heat.[1][4][6] Incompatible with strong oxidizing agents, strong acids, and strong bases.[1][2] | Exposure to these conditions or materials can lead to decomposition, potentially releasing toxic fumes.[6] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound or its waste, donning the appropriate PPE is mandatory. The causality is clear: to prevent exposure via ingestion, inhalation, or skin/eye contact, a multi-layered defense is necessary.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.
-
Body Protection: A standard laboratory coat must be worn and kept fully fastened.
-
Eye Protection: ANSI-rated safety glasses with side shields or, preferably, chemical splash goggles are required.[2]
-
Respiratory Protection: Use a NIOSH-approved respirator if there is a risk of generating dust, especially outside of a chemical fume hood.[7]
Waste Segregation & Collection Protocol
All materials contaminated with this compound must be treated as hazardous chemical waste.[8][9] Adherence to a systematic collection protocol is essential for regulatory compliance and safety.
Step-by-Step Waste Collection:
-
Designate a Waste Container:
-
Select a container made of a material compatible with the waste (e.g., a high-density polyethylene (HDPE) bottle with a screw cap).
-
The container must be in good condition, free from leaks or cracks.[10]
-
-
Proper Labeling (The Cornerstone of Compliance):
-
Waste Accumulation:
-
Store the designated waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[9][10][11]
-
Keep the container tightly closed at all times, except when adding waste.[8][9][10] Leaving a funnel in the container is a common but serious violation.
-
Segregate this waste container from incompatible materials, particularly strong acids, bases, and oxidizers.[10]
-
Place the container in secondary containment (e.g., a plastic tray) to contain any potential leaks.[9]
-
-
Arranging for Disposal:
Caption: Waste Collection and Disposal Workflow.
Decontamination and Spill Management
Accidents happen. A prepared response is critical to mitigate exposure and environmental contamination. The principles of decontamination also apply to the routine cleaning of glassware and equipment.
Protocol for Decontaminating Glassware and Surfaces
A multi-step process ensures the complete removal and inactivation of hazardous residues.[13][14]
-
Deactivation: This step aims to render the chemical inert. While specific deactivation agents for this compound are not published, a common approach for reactive compounds involves hydrolysis. Carefully rinse the contaminated surface with a 1 M sodium hydroxide solution, ensuring the reaction is controlled and performed in a fume hood.
-
Decontamination/Rinsing: Triple rinse the glassware or surface with a suitable solvent (e.g., ethanol or acetone). Crucially, this rinsate is considered hazardous waste and must be collected in your designated, labeled waste container.[11][12]
-
Cleaning: Wash the item with laboratory detergent and water as you normally would.
-
Drying: Allow the glassware to air-dry.
For empty chemical bottles, this triple-rinsing procedure is mandatory before the container can be disposed of in regular trash or recycling.[11][12] After rinsing, ensure all hazard labels are completely defaced or removed.[11]
Caption: Four-Step Decontamination Workflow.
Protocol for Managing Small Spills
Immediate and correct action can prevent a minor incident from becoming a major hazard.
-
Alert & Isolate: Alert personnel in the immediate area. Isolate the spill to prevent it from spreading.
-
PPE: If not already wearing it, don full PPE as described in Section 2.
-
Contain & Absorb:
-
Decontaminate: Clean the spill area using the four-step decontamination procedure described above.
-
Dispose: All cleanup materials (gloves, paper towels, pads) are considered hazardous waste and must be placed in the sealed waste container.
-
Report: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.
The Final Disposal Pathway
The ultimate responsibility for the final treatment and disposal of hazardous waste lies with your institution, managed through its EHS department.[8][10][11] By correctly following the segregation, labeling, and accumulation procedures, you ensure that this final step can be performed safely and in full compliance with all local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA).
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Hazardous Waste Disposal Procedures - Environmental Health and Safety, University of Chicago. [Link]
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Hazardous Chemical Waste Management Guidelines - Columbia University Research. [Link]
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Chemical Waste Management Reference Guide | Environmental Health and Safety - The Ohio State University. [Link]
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Chemical Waste - MIT Environmental Health & Safety. [Link]
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N-Bromoacetamide - Organic Syntheses Procedure. [Link]
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SAFETY DATA SHEET: 2-Bromoacetamide - Fisher Scientific. [Link]
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Keeping Your Cleanroom Clean: A Four Step Process - Guardian Medical Systems. [Link]
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Decontamination and Cleaning - ASHP Publications. [Link]
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Appendix A Disposal Procedures by Chemical - University of Wisconsin-Madison. [Link]
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N-Bromoacetamide - PubChem. [Link]
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This compound - Aldlab Chemicals. [Link]
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Safety Data Sheet: Acetamide Broth (Solution A) - Carl ROTH. [Link]
-
Material Safety Data Sheet - 2-Bromoacetamide, 98% - Cole-Parmer. [Link]
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A Researcher's Guide to the Safe Handling of N-(3-acetylphenyl)-2-bromoacetamide
Understanding the Hazard Landscape
N-(3-acetylphenyl)-2-bromoacetamide belongs to the α-haloacetamide class of compounds. These molecules are reactive alkylating agents and, as such, should be handled with a high degree of caution. Based on data from similar bromoacetamides, the primary hazards include:
-
Skin Corrosion/Irritation: Causes skin irritation and in some cases, severe burns.[1][2][3][4][5] Prolonged or repeated contact can lead to dermatitis.
-
Serious Eye Damage/Irritation: Can cause serious eye irritation or damage.[1][2][4][5][6]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[4][6][7]
Due to its chemical structure, there is also a potential for the compound to be a lachrymator, causing tearing of the eyes. The toxicological properties of this compound itself have not been fully investigated, and therefore, it should be treated as a hazardous substance.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid) | - Gloves: Nitrile rubber gloves (ensure no tears or punctures). - Eye Protection: Chemical safety goggles. - Lab Coat: Standard laboratory coat. - Respiratory Protection: Use in a chemical fume hood is strongly recommended. If not feasible, a NIOSH-approved respirator for organic vapors and particulates is necessary. |
| In-Solution Handling (e.g., reaction setup, workup) | - Gloves: Nitrile rubber gloves. - Eye Protection: Chemical safety goggles and a face shield. - Lab Coat: Standard laboratory coat. |
| Purification (e.g., chromatography, recrystallization) | - Gloves: Nitrile rubber gloves. - Eye Protection: Chemical safety goggles and a face shield. - Lab Coat: Standard laboratory coat. |
| Waste Disposal | - Gloves: Nitrile rubber gloves. - Eye Protection: Chemical safety goggles. - Lab Coat: Standard laboratory coat. |
Causality Behind PPE Choices:
-
Nitrile Gloves: Offer good resistance to a range of chemicals. Always check the manufacturer's compatibility chart for specific solvents used.
-
Chemical Safety Goggles: Provide a seal around the eyes to protect against splashes and fine dust.
-
Face Shield: Offers an additional layer of protection for the entire face from splashes, especially during larger-scale reactions or when handling the substance under pressure.
-
Chemical Fume Hood: The most critical engineering control to prevent inhalation of dust or vapors.[4][8]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, step-by-step protocol is paramount to mitigating the risks associated with this compound.
Preparation and Weighing
-
Designate a Workspace: All handling of solid this compound should be conducted within a certified chemical fume hood.
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, glassware), PPE, and waste containers are within the fume hood.
-
Don PPE: Put on your lab coat, chemical safety goggles, and nitrile gloves.
-
Weighing: Carefully weigh the desired amount of the compound. Avoid creating dust. If any material is spilled, follow the spill cleanup procedure immediately.
-
Container Sealing: Securely cap the stock container and the vessel containing the weighed compound before removing them from the fume hood.
Dissolution and Reaction
-
Solvent Addition: Add the solvent to the reaction vessel containing the weighed this compound within the fume hood.
-
Controlled Reaction Conditions: If the reaction is exothermic, ensure a proper cooling bath is in place before starting any additions.
-
Maintain Containment: Keep the reaction vessel capped or equipped with a condenser to prevent the release of vapors.
Disposal Plan: Responsible Waste Management
Improper disposal of this compound and its associated waste can pose a significant environmental and health hazard.
-
Waste Segregation:
-
Solid Waste: Contaminated consumables such as weigh boats, gloves, and paper towels should be placed in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled hazardous waste container. Do not pour down the drain.
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Institutional Guidelines: Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.[9]
Emergency Procedures: Spill and Exposure Response
Spill Response Workflow
In the event of a spill, a calm and methodical response is crucial. The following workflow outlines the necessary steps.
Caption: Workflow for handling a chemical spill.
Exposure Protocols
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration.[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][3] Seek immediate medical attention.
By integrating these safety protocols into your daily laboratory operations, you can confidently and responsibly advance your research while ensuring a safe environment for yourself and your colleagues.
References
-
Cole-Parmer. Material Safety Data Sheet - 2-Bromoacetamide, 98%. [Link]
-
Fisher Scientific. SAFETY DATA SHEET - 2-Bromoacetamide. [Link]
-
National Institutes of Health. 2-Bromoacetamide - PubChem. [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET - 2'-Bromo-4'-methylacetanilide. [Link]
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- 5. 2-Bromoacetamide | C2H4BrNO | CID 69632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. synquestlabs.com [synquestlabs.com]
- 7. chemscene.com [chemscene.com]
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- 9. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
